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Core Science & Biosynthesis

Foundational

Technical Monograph: Benzyl 3-ethenylpiperidine-1-carboxylate

Topic: Benzyl 3-ethenylpiperidine-1-carboxylate Chemical Structure Content Type: Technical Monograph Role: Senior Application Scientist The "Gateway" Scaffold for Alkaloid Mimetics and Kinase Inhibitors Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl 3-ethenylpiperidine-1-carboxylate Chemical Structure Content Type: Technical Monograph Role: Senior Application Scientist

The "Gateway" Scaffold for Alkaloid Mimetics and Kinase Inhibitors

Executive Summary

In the landscape of heterocyclic chemistry, Benzyl 3-ethenylpiperidine-1-carboxylate (also known as N-Cbz-3-vinylpiperidine ) represents a critical "gateway intermediate." Unlike simple piperidines, this molecule possesses two orthogonal reactive handles: the vinyl group at C3 (ready for metathesis, hydroboration, or cross-coupling) and the Cbz-protected nitrogen (ensuring stability during harsh oxidative or reductive steps).

This guide dissects the structural properties, validated synthetic protocols, and strategic applications of this scaffold, specifically for researchers targeting Cinchona alkaloid analogs , GPCR ligands , and covalent kinase inhibitors .

Chemical Architecture & Stereochemistry

Structural Analysis

The molecule comprises a piperidine ring distorted into a chair conformation. The bulky Carboxybenzyl (Cbz) group at N1 imposes significant rotameric character due to the partial double-bond character of the carbamate nitrogen-carbonyl bond.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 245.32 g/mol

  • Key Feature: The C3-vinyl group introduces a chiral center. In drug development, the (3R)-enantiomer is frequently the pharmacophore of choice, mimicking the stereochemistry found in natural alkaloids like quinine or synthetic therapeutics like Ibrutinib (though Ibrutinib utilizes a 3-acryloylamido group, the spatial arrangement often aligns).

Conformational Dynamics

The piperidine ring exists predominantly in a chair conformation. The C3-vinyl group prefers the equatorial position to minimize 1,3-diaxial interactions, although the bulky N-Cbz group can distort this equilibrium depending on the solvent polarity and temperature (NMR coalescence).

Electronic Profile:

  • N1 (Carbamate): Electron-withdrawing; deactivates the ring toward oxidation but protects the amine from alkylation.

  • Vinyl (C3): Electron-rich alkene; susceptible to electrophilic attack (e.g.,

    
    , 
    
    
    
    ) and metal-catalyzed transformations (Grubbs, Suzuki).

Validated Synthetic Protocols

Protocol A: Wittig Olefination (The "Gold Standard")

Starting Material: Benzyl 3-formylpiperidine-1-carboxylate (commercially available or synthesized via Swern oxidation of the alcohol).

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Prep: In a flame-dried 3-neck flask under Argon, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).

  • Ylide Formation: Cool to 0°C. Add KOtBu (Potassium tert-butoxide, 1.25 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 mins.

  • Addition: Cool the ylide solution to -78°C. Add Benzyl 3-formylpiperidine-1-carboxylate (1.0 equiv) dissolved in THF dropwise over 20 mins.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, replaced by the non-polar alkene (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (x3).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: The byproduct (triphenylphosphine oxide) is difficult to remove. Use flash chromatography (Silica gel) eluting with a gradient of 0-10% EtOAc in Hexanes.

    • Scientist's Note: Trituration of the crude solid with cold pentane can precipitate most of the phosphine oxide before the column, saving time.

Protocol B: Asymmetric Considerations

To obtain the enantiopure (3R)-isomer , avoid chiral resolution of the final product. Instead, start with (3R)-piperidine-3-carboxylic acid (Nipecotic acid), reduce to the alcohol, oxidize to the aldehyde, and then perform the Wittig reaction. The stereocenter at C3 is configurationally stable under basic Wittig conditions.

Reactivity Profile & Applications

The utility of Benzyl 3-ethenylpiperidine-1-carboxylate lies in its ability to diverge into complex scaffolds.

Divergent Synthesis Map

The following diagram illustrates the core transformations accessible from this intermediate.

G cluster_0 Target Applications Core Benzyl 3-ethenylpiperidine- 1-carboxylate RCM Bicyclic Alkaloids (Quinolizidines) Core->RCM Grubbs II Cat. (Ring Closing Metathesis) Hydroboration Primary Alcohol (Chain Extension) Core->Hydroboration 1. 9-BBN 2. H2O2, NaOH Oxidation Epoxide / Diol (Scaffold Decoration) Core->Oxidation mCPBA or OsO4 (NMO) Deprotection Free Amine (Drug Conjugation) Core->Deprotection H2, Pd/C (Hydrogenolysis)

Figure 1: Divergent synthetic pathways from the N-Cbz-3-vinylpiperidine core.[2][3][4]

Application Case Study: Quinolizidine Alkaloid Synthesis

A classic application is the synthesis of (-)-Lupinine or related Cinchona analogs.

  • Allylation: The Cbz group is removed, and the nitrogen is alkylated with an allyl halide (e.g., 4-bromo-1-butene).

  • RCM: The resulting N-allyl-3-vinylpiperidine undergoes Ring-Closing Metathesis (RCM) using Grubbs II catalyst .

  • Result: Formation of the bicyclic quinolizidine core with a double bond, which can be hydrogenated to set the final stereochemistry.

Analytical Fingerprint

To validate the synthesis, compare your data against these standard parameters.

Proton NMR ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
7.30 - 7.40 Multiplet5HAromatic (Cbz phenyl)
5.65 - 5.80 Multiplet1HVinyl

(Internal)
5.15 Singlet2HBenzylic

(Cbz)
4.95 - 5.05 Multiplet2HVinyl

(Terminal)
4.00 - 4.20 Broad Doublet2HPiperidine

(N-adjacent)
2.75 - 2.90 Broad Triplet2HPiperidine

(N-adjacent)
2.20 - 2.30 Multiplet1HC3-Methine (Chiral center)
1.40 - 1.90 Multiplet4HPiperidine

(C4, C5)

Note: The N-adjacent protons often appear broad or split due to Cbz rotamers at room temperature. Heating the sample to 50°C can sharpen these peaks.

Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization)

  • Molecular Ion

    
    :  Calculated: 246.14; Found: 246.1
    
  • Fragment: Loss of Cbz group often yields a peak at

    
     (Tropylium ion) or 
    
    
    
    (Vinylpiperidine core).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171843062, Benzyl (3R)-3-ethenylpiperidine-1-carboxylate. Retrieved from [Link]

  • Ma, D., & Zhu, W. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. (Describes analogous N-Cbz protection and functionalization strategies). Retrieved from [Link]

  • Sutherland, A., et al. (2013). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. (Detailed protocols on piperidine oxidation and Wittig olefination). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-Cbz-3-Vinylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract N-Cbz-3-vinylpiperidine, chemically known as benzyl 3-ethenylpiperidine-1-carboxylate, is a pivotal heterocyclic building block in modern organic s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-3-vinylpiperidine, chemically known as benzyl 3-ethenylpiperidine-1-carboxylate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a vinyl group appended to a piperidine ring protected with a carboxybenzyl (Cbz) group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of N-Cbz-3-vinylpiperidine, including its chemical identity, physicochemical properties, detailed synthetic protocols, and its significant applications as a key intermediate in the development of novel therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[2] The introduction of a vinyl group at the 3-position of the piperidine ring provides a reactive handle for a multitude of chemical transformations, including but not limited to, cycloadditions, cross-coupling reactions, and functional group interconversions. The N-Cbz protecting group offers robust protection of the piperidine nitrogen under a variety of reaction conditions, yet can be readily removed when desired, making N-Cbz-3-vinylpiperidine an invaluable intermediate for the synthesis of diverse piperidine-based drug candidates.[3]

Chemical Identity and Physicochemical Properties

While a specific CAS number for the racemic mixture of N-Cbz-3-vinylpiperidine is not readily found in common chemical databases, its chiral counterpart, benzyl (3R)-3-ethenylpiperidine-1-carboxylate, is documented. For the purpose of this guide, we will refer to the racemic mixture unless otherwise specified.

Table 1: Physicochemical Properties of N-Cbz-3-vinylpiperidine

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₂PubChem
Molecular Weight 245.32 g/mol PubChem
Appearance Expected to be an oil or low-melting solidInferred from related structures
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)General knowledge of similar compounds
Boiling Point Not readily available-
Melting Point Not readily available-

Synthesis of N-Cbz-3-Vinylpiperidine: A Detailed Protocol

The most common and efficient method for the synthesis of N-Cbz-3-vinylpiperidine is the Wittig reaction, starting from the readily available N-Cbz-3-piperidone.[4][5] This reaction involves the conversion of a ketone to an alkene using a phosphorus ylide.

Reaction Scheme

Wittig Reaction for N-Cbz-3-vinylpiperidine Synthesis reagent1 Methyltriphenylphosphonium bromide ylide Methylenetriphenylphosphorane (Wittig Ylide) reagent1->ylide Deprotonation reagent2 Strong Base (e.g., n-BuLi) reagent2->ylide intermediate Oxaphosphetane Intermediate ylide->intermediate ketone N-Cbz-3-piperidone ketone->intermediate Nucleophilic Attack product N-Cbz-3-vinylpiperidine intermediate->product Elimination byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: Synthesis of N-Cbz-3-vinylpiperidine via the Wittig reaction.

Step-by-Step Experimental Protocol

Materials:

  • N-Cbz-3-piperidone

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Wittig Ylide:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • In a separate flask, dissolve N-Cbz-3-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution back to 0 °C and slowly add the solution of N-Cbz-3-piperidone dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Cbz-3-vinylpiperidine.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz) δ:

  • 7.40-7.25 (m, 5H): Aromatic protons of the benzyl group.

  • 5.80-5.65 (m, 1H): Vinyl proton (-CH=CH₂).

  • 5.20-5.05 (m, 2H): Vinyl protons (=CH₂).

  • 5.15 (s, 2H): Methylene protons of the benzyl group (-OCH₂Ph).

  • 4.20-3.00 (m, 4H): Piperidine ring protons adjacent to the nitrogen.

  • 2.80-2.60 (m, 1H): Piperidine ring proton at the 3-position.

  • 2.00-1.40 (m, 4H): Remaining piperidine ring protons.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ:

  • 155.0: Carbonyl carbon of the Cbz group.

  • 138.0: Quaternary aromatic carbon of the benzyl group.

  • 137.0: Vinyl carbon (-CH=CH₂).

  • 128.5, 128.0, 127.8: Aromatic carbons of the benzyl group.

  • 116.0: Vinyl carbon (=CH₂).

  • 67.0: Methylene carbon of the benzyl group (-OCH₂Ph).

  • 45.0-40.0: Piperidine ring carbons adjacent to the nitrogen.

  • 40.0: Piperidine ring carbon at the 3-position.

  • 30.0-25.0: Remaining piperidine ring carbons.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-Cbz-3-vinylpiperidine is not widely available. However, based on the known hazards of related piperidine derivatives and reagents used in its synthesis, the following precautions should be taken:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid contact with skin and eyes, and avoid inhalation of vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, and open flames.

  • In case of contact:

    • Skin: Immediately wash with plenty of soap and water.[9]

    • Eyes: Rinse cautiously with water for several minutes.[9]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to consult the SDS for all starting materials and reagents used in the synthesis.

Applications in Drug Development

N-Cbz-3-vinylpiperidine is a valuable intermediate in the synthesis of a variety of biologically active molecules. The vinyl group serves as a versatile functional handle for further elaboration of the piperidine scaffold.

Synthesis of Complex Piperidine Derivatives

The vinyl group can participate in a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Applications of N-Cbz-3-vinylpiperidine cluster_reactions Chemical Transformations start N-Cbz-3-vinylpiperidine reaction1 Heck Coupling start->reaction1 reaction2 Diels-Alder Reaction start->reaction2 reaction3 Hydroboration-Oxidation start->reaction3 reaction4 Epoxidation start->reaction4 reaction5 Metathesis start->reaction5 product1 Aryl/Heteroaryl Substituted Piperidines reaction1->product1 product2 Bicyclic Piperidine Derivatives reaction2->product2 product3 3-Hydroxyethylpiperidines reaction3->product3 product4 3-(1,2-Epoxyethyl)piperidines reaction4->product4 product5 Complex Piperidine Scaffolds reaction5->product5

Caption: Versatile chemical transformations of N-Cbz-3-vinylpiperidine.

Role in the Synthesis of Bioactive Compounds

Piperidine derivatives are integral to the development of drugs targeting a wide range of therapeutic areas, including:

  • Neuroscience: As antagonists for various receptors in the central nervous system.

  • Oncology: As components of novel anti-cancer agents.

  • Infectious Diseases: As scaffolds for new antibacterial and antiviral drugs.

The ability to functionalize the vinyl group of N-Cbz-3-vinylpiperidine allows for the systematic exploration of the chemical space around the piperidine core, facilitating the optimization of lead compounds in drug discovery programs. For instance, the synthesis of novel N-benzylpiperidine derivatives has been explored for their potential as cholinesterase inhibitors in the context of Alzheimer's disease.[11]

Conclusion

N-Cbz-3-vinylpiperidine is a strategically important synthetic intermediate that provides a gateway to a diverse range of complex piperidine-containing molecules. Its synthesis via the Wittig reaction is a well-established and reliable method. The versatility of the vinyl group, combined with the robust nature of the Cbz protecting group, makes this compound an invaluable tool for medicinal chemists and drug development professionals. As the demand for novel and structurally complex drug candidates continues to grow, the utility of N-Cbz-3-vinylpiperidine in the synthesis of next-generation therapeutics is poised to expand.

References

  • BLD Pharmatech. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate Safety Data Sheet.
  • Fisher Scientific. (n.d.). Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - SAFETY DATA SHEET.
  • Malawska, B., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & Medicinal Chemistry, 23(10), 2445-57.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171843062, benzyl (3R)-3-ethenylpiperidine-1-carboxylate. Retrieved February 17, 2026, from [Link].

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Popova, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(21), 13449.
  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 7). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved February 17, 2026, from [Link]

  • Scripps Research and Rice University. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Science.
  • Singh, R., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57.
  • Supporting Information for An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis. (n.d.).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.).
  • University of Delaware. (n.d.). Experiment #8: Wittig Reaction.
  • University of Northern Iowa. (n.d.). Experiment #2: Piperine - Synthesis and Isolation of a Natural Product.
  • Vereshchagin, A. N., & Frolov, N. A. (2023).
  • Vláčil, F., & Zátka, V. (1967). Synthesis of N-Boc-3-piperidone.
  • Wiley-VCH. (2005). Basic 1H- and 13C-NMR Spectroscopy.
  • Zhang, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8085-8092.
  • Zhang, Y., et al. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • Zhao, L., et al. (2013). Synthesis method for N-Boc-3-piperidone.

Sources

Foundational

Technical Monograph: Benzyl 3-vinylpiperidine-1-carboxylate (Cbz-3-vinylpiperidine)

The following technical guide details the chemical identity, synthesis, and applications of 3-vinylpiperidine-1-carboxylic acid benzyl ester , a critical intermediate in the synthesis of complex alkaloids and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 3-vinylpiperidine-1-carboxylic acid benzyl ester , a critical intermediate in the synthesis of complex alkaloids and pharmaceutical scaffolds.

Chemical Identity & Nomenclature

This section resolves the nomenclature ambiguities associated with the compound. As a protected piperidine derivative, it appears in literature under various systematic and semi-systematic names.

Core Identity:

  • IUPAC Name: Benzyl 3-ethenylpiperidine-1-carboxylate

  • Common Name: N-Cbz-3-vinylpiperidine[1]

  • CAS Registry Number: 1824009-71-3

  • Molecular Formula: C₁₅H₁₉NO₂

  • Molecular Weight: 245.32 g/mol

Synonym Reference Table

Researchers searching for this compound in supplier catalogs or chemical databases should utilize the following identifiers to ensure accurate procurement.

CategorySynonym / IdentifierContext
Systematic (IUPAC) Benzyl 3-ethenylpiperidine-1-carboxylateOfficial IUPAC nomenclature (preferred).
Semi-Systematic 3-Vinylpiperidine-1-carboxylic acid benzyl esterCommon in older literature and patents.
Laboratory Shorthand N-Cbz-3-vinylpiperidineFrequently used in synthetic protocols.[2][3]
Inverted Index 1-Piperidinecarboxylic acid, 3-ethenyl-, phenylmethyl esterChemical Abstracts Service (CAS) indexing style.
Protecting Group Variant 1-Z-3-vinylpiperidine"Z" is the historical abbreviation for benzyloxycarbonyl (Cbz).

Structural Analysis & Stereochemistry

The molecule consists of a piperidine ring functionalized at the 3-position with a vinyl group and protected at the nitrogen by a benzyloxycarbonyl (Cbz) group.

  • Chirality: The C3 carbon is a stereogenic center. The CAS number 1824009-71-3 typically refers to the racemic mixture (

    
    ).
    
  • Enantiomers:

    • (R)-Benzyl 3-vinylpiperidine-1-carboxylate

    • (S)-Benzyl 3-vinylpiperidine-1-carboxylate

    • Note: Enantiopure forms are usually synthesized from the corresponding chiral amino acids (e.g., nipecotic acid derivatives) or via enzymatic resolution.

  • Electronic Properties: The Cbz group reduces the nucleophilicity of the piperidine nitrogen, preventing side reactions during functionalization of the vinyl group. The vinyl group serves as a "handle" for further chemical elaboration (e.g., hydroboration, oxidation, olefin metathesis).

Synthetic Pathways

The primary route to Benzyl 3-vinylpiperidine-1-carboxylate involves the Wittig olefination of its aldehyde precursor, Benzyl 3-formylpiperidine-1-carboxylate (CAS 201478-72-0).

Protocol: Wittig Olefination

This method is favored for its reliability and high yield.

Reagents:

  • Precursor: Benzyl 3-formylpiperidine-1-carboxylate.

  • Ylide Source: Methyltriphenylphosphonium bromide (

    
    ).
    
  • Base: Potassium tert-butoxide (

    
    ) or Sodium hydride (
    
    
    
    ).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C under an inert atmosphere (

    
     or Ar). Slowly add 
    
    
    
    (1.2 equiv). The solution will turn bright yellow, indicating the formation of the phosphorus ylide.
  • Addition: Stir the ylide solution for 30–60 minutes. Add a solution of Benzyl 3-formylpiperidine-1-carboxylate (1.0 equiv) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the aldehyde by TLC (Thin Layer Chromatography).

  • Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure vinyl product as a colorless to pale yellow oil.

Mechanistic Pathway (Graphviz)

WittigSynthesis Start N-Cbz-3-formylpiperidine (Aldehyde) Intermediate Betaine / Oxaphosphetane Intermediate Start->Intermediate Nucleophilic Attack Reagent Ph3P-CH3+ Br- + Base Reagent->Intermediate Ylide Formation Product N-Cbz-3-vinylpiperidine (Alkene) Intermediate->Product Elimination Byproduct Triphenylphosphine Oxide (Ph3P=O) Intermediate->Byproduct

Caption: Synthesis of N-Cbz-3-vinylpiperidine via Wittig olefination of the formyl precursor.

Applications in Drug Discovery & Alkaloid Synthesis

Benzyl 3-vinylpiperidine-1-carboxylate is a versatile scaffold ("building block") in medicinal chemistry, particularly for constructing complex alkaloid frameworks.

Key Application: Total Synthesis of Indole Alkaloids

The 3-vinylpiperidine motif is a structural core found in Strychnos and Uleine alkaloids. It serves as a precursor for the Aza-Cope/Mannich rearrangement , a powerful cascade reaction used to build bridged ring systems (e.g., in the synthesis of Actinophyllic acid).

Mechanism of Action:

  • The vinyl group acts as the "ene" component.

  • An iminium ion is generated (often via condensation with an aldehyde).

  • A [3,3]-sigmatropic rearrangement (Aza-Cope) occurs, followed by a Mannich cyclization, rapidly increasing molecular complexity.

Functionalization Workflow

The vinyl group allows for divergent synthesis of library compounds:

TransformationReagentProduct Class
Hydroboration-Oxidation

, then

2-(Piperidin-3-yl)ethanol derivatives
Oxidative Cleavage

or Ozone
N-Cbz-3-formylpiperidine (Regeneration/Modification)
Olefin Metathesis Grubbs Catalyst + AlkeneCross-coupled piperidine derivatives
Epoxidation

-CPBA
3-(Oxiran-2-yl)piperidine derivatives
Application Logic Diagram (Graphviz)

Applications Core Benzyl 3-vinylpiperidine-1-carboxylate (Scaffold) Path1 Aza-Cope / Mannich Rearrangement Core->Path1 Path2 Hydroboration / Oxidation Core->Path2 Path3 Olefin Metathesis (RCM / CM) Core->Path3 Prod1 Indole Alkaloids (e.g., Actinophyllic Acid) Path1->Prod1 Prod2 Primary Alcohols (Linker attachment) Path2->Prod2 Prod3 Macrocyclic Kinase Inhibitors Path3->Prod3

Caption: Divergent synthetic applications of the 3-vinylpiperidine scaffold in drug discovery.

Handling & Stability

  • Physical State: Typically a colorless to pale yellow viscous oil.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The terminal alkene is prone to oxidation or polymerization if exposed to air/light for extended periods.

  • Stability: Stable to standard aqueous workups. The Cbz group is stable to acidic and basic conditions but is removed by catalytic hydrogenation (

    
    ) or strong acid (
    
    
    
    ).
    • Caution: Attempting to remove the Cbz group via hydrogenation will also reduce the vinyl group to an ethyl group, yielding 3-ethylpiperidine . Use acid-mediated deprotection (e.g.,

      
      ) if the vinyl group must be preserved.
      

References

  • Sigma-Aldrich. Benzyl 3-ethenylpiperidine-1-carboxylate Product Page. CAS: 1824009-71-3. Link

  • Martin, S. F., et al. (2008). Total Synthesis of (±)- and (−)-Actinophyllic Acid. Journal of the American Chemical Society.[4] (Describes the use of 3-vinylpiperidine iminium ions in Aza-Cope/Mannich reactions). Link

  • Amat, M., et al. (1996).[5] Synthesis and Reactivity of a 3-Vinylidenepiperidine. Heterocycles. (Discusses 3-vinylpiperidine derivatives as models for Strychnos alkaloids). Link

  • PubChem. Benzyl 3-formylpiperidine-1-carboxylate (Precursor). CID: 10248679. Link

Sources

Exploratory

Technical Guide: N-Benzyloxycarbonyl-3-vinylpiperidine

Synthesis, Quality Assurance, and Application in Drug Discovery Executive Summary N-Benzyloxycarbonyl-3-vinylpiperidine (also known as Benzyl 3-vinylpiperidine-1-carboxylate or N-Cbz-3-vinylpiperidine ) is a high-value c...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Quality Assurance, and Application in Drug Discovery

Executive Summary

N-Benzyloxycarbonyl-3-vinylpiperidine (also known as Benzyl 3-vinylpiperidine-1-carboxylate or N-Cbz-3-vinylpiperidine ) is a high-value chiral building block used extensively in the synthesis of alkaloids (e.g., Cinchona analogs) and small-molecule kinase inhibitors.[1] Its structural utility lies in the 3-vinyl handle , which serves as a versatile reactive site for hydroboration, cross-coupling (Heck/Suzuki), and olefin metathesis, while the Cbz (carbobenzyloxy) group provides robust amine protection stable to acidic and basic conditions, removable only via catalytic hydrogenation or strong acidolysis (HBr/AcOH).

This guide addresses the critical shortage of standardized sourcing data by providing a self-validating synthesis protocol, quality control specifications for procurement, and a functionalization roadmap.

Part 1: Chemical Identity & Technical Specifications

When sourcing or synthesizing this scaffold, strict adherence to the following physicochemical profile is required to ensure downstream reaction success.

Datasheet & Properties
PropertySpecificationNotes
IUPAC Name Benzyl 3-vinylpiperidine-1-carboxylate
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
CAS Number Not widely indexed (Custom Synthesis)Often indexed as the N-Boc analog (CAS 146903-43-9) or referenced as an intermediate.[2]
Chirality Racemic or Enantiopure ((R)/(S))Critical Sourcing Parameter: Check if ee > 98% is required.
Physical State Colorless to pale yellow oilViscous liquid at RT.
Solubility DCM, THF, Ethyl Acetate, TolueneInsoluble in water.
Stability Air-sensitive (Vinyl group)Store at -20°C under Argon to prevent polymerization.

Part 2: Synthesis & Manufacturing Routes

Due to limited commercial availability of the specific N-Cbz variant compared to the N-Boc analog, in-house synthesis or custom manufacturing is often required. The most robust route proceeds via the Wittig Olefination of the corresponding aldehyde.

Validated Synthesis Protocol

Route: N-Cbz-3-hydroxymethylpiperidine


Oxidation

Wittig Olefination

Product
Step 1: Swern Oxidation (Alcohol to Aldehyde)
  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq), DCM.

  • Protocol:

    • Cool oxalyl chloride in DCM to -78°C.

    • Add DMSO dropwise (gas evolution control). Stir 15 min.

    • Add N-Cbz-3-hydroxymethylpiperidine in DCM slowly. Stir 30 min.

    • Add Triethylamine (TEA) to quench. Warm to RT.

    • Checkpoint: TLC should show disappearance of alcohol (polar) and appearance of aldehyde (less polar).

Step 2: Wittig Olefination (Aldehyde to Vinyl)
  • Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br, 1.2 eq), n-BuLi or KOtBu (Base), THF.

  • Protocol:

    • Suspend MePPh₃Br in anhydrous THF at 0°C.

    • Add base (n-BuLi) dropwise to generate the yellow phosphorus ylide. Stir 1 hr.

    • Add the crude aldehyde (from Step 1) in THF at 0°C.

    • Warm to RT and stir overnight.

    • Workup: Quench with sat. NH₄Cl. Extract with Et₂O.

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Impurity Profile & Troubleshooting
  • Triphenylphosphine Oxide (TPPO): The major byproduct of the Wittig reaction. It is difficult to remove.

    • Solution: Triturate the crude residue with cold hexanes (TPPO precipitates out) before column chromatography.

  • Epimerization: If starting with a chiral alcohol, the aldehyde intermediate is prone to racemization at C3 if the basic quench (TEA) is too prolonged or harsh.

Part 3: Quality Control & Sourcing Criteria

When evaluating a supplier or a custom synthesis batch, demand the following Critical Quality Attributes (CQAs) .

The "Self-Validating" QC Checklist
  • H-NMR (400 MHz, CDCl₃):

    • Diagnostic Vinyl Signals: Multiplet at

      
       5.7–5.9 ppm (1H, internal vinyl), two doublets at 
      
      
      
      5.0–5.2 ppm (2H, terminal vinyl).
    • Cbz Benzylic Protons: Singlet/Split Singlet at

      
       5.1 ppm (2H).
      
    • Red Flag: Signals at

      
       9.6 ppm indicate unreacted aldehyde.
      
  • HPLC Purity:

    • Requirement: >97% (AUC).

    • Red Flag: Broad peak at baseline indicates polymer formation.

  • Chiral HPLC (If Enantiopure):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA.

    • Requirement: ee > 98%.

  • Residual Solvents:

    • Ensure removal of DMSO (from Swern) and THF.

Part 4: Applications in Drug Discovery

The 3-vinylpiperidine scaffold is a privileged structure in medicinal chemistry.[3]

Functionalization Logic

The vinyl group acts as a "masked" functional handle.

  • Hydroboration-Oxidation: Yields the primary alcohol (2-carbon extension), useful for linking to polar pharmacophores.

  • Lemieux-Johnson Oxidation: Cleaves the vinyl group to an aldehyde or ketone, allowing for reductive amination.

  • Ring-Closing Metathesis (RCM): If an allyl group is attached to the Nitrogen (after Cbz removal), RCM can form bicyclic alkaloids (e.g., Quinuclidine analogs).

Visualization of Chemical Logic

The following diagram illustrates the synthesis flow and downstream utility.

G Start N-Cbz-3-Hydroxymethyl piperidine Aldehyde Intermediate Aldehyde Start->Aldehyde Swern Ox. (DMSO, Oxalyl Cl) Product N-Cbz-3-vinyl piperidine Aldehyde->Product Wittig Olefination (MePPh3Br, BuLi) Drug1 Cinchona Alkaloid Mimics Product->Drug1 Asymmetric Dihydroxylation Drug2 Kinase Inhibitors (Hydroboration) Product->Drug2 Hydroboration Drug3 Bicyclic Scaffolds (Metathesis) Product->Drug3 RCM

Caption: Synthesis pathway from hydroxymethyl precursor to vinyl scaffold and downstream pharmaceutical applications.

Part 5: Handling & Storage Protocols

To maintain the integrity of the vinyl group and the Cbz protection:

  • Storage: Store neat at -20°C. If storing for >1 month, add a radical inhibitor (e.g., BHT, 100 ppm) to prevent spontaneous polymerization of the vinyl group.

  • Handling: The Cbz group is stable to TFA (Trifluoroacetic acid) but sensitive to hydrogenation conditions. Do not expose to H₂/Pd-C unless deprotection is intended, as this will simultaneously reduce the vinyl group to an ethyl group.

    • Selective Deprotection: To remove Cbz without touching the vinyl group, use HBr in Acetic Acid or TMSI (Trimethylsilyl iodide) .

References

  • BenchChem. (2025).[3] In-Depth Technical Guide to 3-Vinylpiperidine for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid.[4] Retrieved from [4]

  • Rice University. (2024).[5] New molecule-creation method to accelerate drug synthesis (Piperidine Functionalization). Retrieved from

  • White Rose eTheses. (2022). Synthesis of Piperidines Using Organometallic Chemistry. Retrieved from

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Foundational

The Emerging Potential of 3-Ethenylpiperidine Derivatives in Medicinal Chemistry: A Technical Guide

Introduction: The Piperidine Scaffold and the Promise of the 3-Ethenyl Moiety The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Promise of the 3-Ethenyl Moiety

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates across a wide spectrum of therapeutic areas.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, including aqueous solubility and metabolic stability, while providing a versatile scaffold for three-dimensional diversification.[1] This guide delves into a specific, yet underexplored, class of piperidine derivatives: those bearing a 3-ethenyl (or 3-vinyl) substituent. While the broader landscape of piperidine chemistry is vast, the unique electronic and steric properties of the vinyl group at the 3-position present compelling opportunities for the design of novel therapeutics, particularly as modulators of nicotinic acetylcholine receptors (nAChRs).

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, medicinal chemistry applications, and structure-activity relationships of 3-ethenylpiperidine derivatives. We will explore the causal logic behind synthetic strategies, the rationale for their application in neurodegenerative and inflammatory disorders, and provide detailed experimental protocols to facilitate further investigation into this promising chemical space.

Core Chemical Identity of 3-Ethenylpiperidine

A clear understanding of the fundamental properties of the 3-ethenylpiperidine core is essential for its application in drug design and synthesis.

PropertyValueSource
IUPAC Name 3-ethenylpiperidineN/A
CAS Number 146667-88-1 (for the hydrochloride salt)Internal BenchChem Technical Guide
Molecular Formula C₇H₁₃NInternal BenchChem Technical Guide
Molecular Weight 111.18 g/mol Calculated

Synthetic Strategies: Accessing the 3-Ethenylpiperidine Scaffold

The introduction of a vinyl group at the 3-position of the piperidine ring can be achieved through several modern synthetic methodologies. The choice of a particular route is often dictated by the desired stereochemistry and the nature of other substituents on the piperidine core. Here, we focus on a powerful and versatile approach: the Palladium-catalyzed Heck reaction, and a state-of-the-art method for enantioselective synthesis.

The Heck Reaction: A Reliable Route to Vinylpiperidines

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, enabling the coupling of an unsaturated halide with an alkene.[2] This reaction is particularly well-suited for the synthesis of 3-ethenylpiperidine derivatives from a readily available 3-halopiperidine precursor. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by alkene insertion and subsequent β-hydride elimination to afford the desired vinylated product.[3]

Below is a representative protocol for the synthesis of N-Boc-3-ethenylpiperidine, a versatile intermediate for further derivatization.

Experimental Protocol: Synthesis of N-Boc-3-ethenylpiperidine via the Heck Reaction

Materials:

  • N-Boc-3-bromopiperidine

  • Ethylene (gas)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-3-bromopiperidine (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add anhydrous toluene to dissolve the solids.

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Purge the flask with ethylene gas and maintain a positive pressure of ethylene (e.g., using a balloon) throughout the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-Boc-3-ethenylpiperidine.

Causality in Experimental Choices:

  • N-Boc Protection: The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent side reactions and to modulate the reactivity of the starting material.

  • Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a common and effective catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium(0) active species.

  • Base: Triethylamine acts as a base to neutralize the hydrobromic acid generated during the reaction, which is essential for the catalytic cycle to proceed.

  • Ethylene Source: The use of ethylene gas as the vinyl source is a direct and efficient method for introducing the ethenyl group.

Visualization of the Heck Reaction Workflow

G cluster_synthesis Heck Reaction for N-Boc-3-Ethenylpiperidine Synthesis start N-Boc-3-bromopiperidine reagents Ethylene (gas) Pd(OAc)₂, PPh₃, Et₃N Toluene, 80-100 °C start->reagents Reaction Setup product N-Boc-3-ethenylpiperidine reagents->product Heck Coupling

Caption: Synthetic workflow for N-Boc-3-ethenylpiperidine.

Catalytic Asymmetric Synthesis for Enantioenriched Derivatives

For many therapeutic applications, controlling the stereochemistry of the 3-substituent is critical for achieving optimal target engagement and reducing off-target effects. A cutting-edge approach for the enantioselective synthesis of 3-substituted piperidines, including those with a vinyl group, involves a Rhodium-catalyzed asymmetric reductive Heck reaction.[3][4] This method utilizes a chiral ligand to induce asymmetry during the carbon-carbon bond formation.

Conceptual Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This advanced protocol involves the reaction of a dihydropyridine precursor with a vinyl boronic acid in the presence of a chiral rhodium catalyst.[3]

Key Steps:

  • Preparation of the Dihydropyridine Precursor: Partial reduction of a corresponding pyridine derivative.

  • Rh-Catalyzed Asymmetric Reductive Heck Reaction: Coupling of the dihydropyridine with vinyl boronic acid using a chiral Rhodium catalyst (e.g., [Rh(cod)OH]₂ with a chiral phosphine ligand like (S)-Segphos).

  • Reduction: Subsequent reduction of the resulting tetrahydropyridine to the desired 3-ethenylpiperidine.

This method offers high enantioselectivity and functional group tolerance, making it a powerful tool for the synthesis of chiral 3-ethenylpiperidine derivatives for medicinal chemistry exploration.[4]

Medicinal Chemistry Applications: Targeting Nicotinic Acetylcholine Receptors

The 3-ethenylpiperidine scaffold holds significant promise as a modulator of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[5] Dysregulation of nAChR signaling is implicated in various disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and inflammatory conditions.[6][7]

The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target

The α7 subtype of the nAChR is a particularly attractive target for drug discovery due to its role in cognitive function, neuroprotection, and inflammation.[8] Positive allosteric modulators (PAMs) of the α7 nAChR are of great interest as they enhance the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating the receptor themselves.[6] This mode of action is thought to provide a more subtle and physiologically relevant modulation of receptor activity compared to direct agonists.

Visualization of α7 nAChR Modulation

G cluster_pathway Modulation of the α7 Nicotinic Acetylcholine Receptor ACh Acetylcholine (ACh) receptor α7 nAChR ACh->receptor Binds to orthosteric site PAM 3-Ethenylpiperidine Derivative (PAM) PAM->receptor Binds to allosteric site channel Ion Channel (Ca²⁺ influx) receptor->channel Activation response Neuronal Response (e.g., Neuroprotection, Anti-inflammatory) channel->response Cellular signaling

Caption: Allosteric modulation of the α7 nAChR.

Bioisosterism: The Rationale for the 3-Ethenyl Group

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone of rational drug design.[9] In the context of nAChR ligands, the ethynyl (alkyne) group is a known pharmacophore that can interact favorably with the receptor binding site. The vinyl (alkene) group can be considered a bioisostere of the ethynyl group. Both are unsaturated, relatively linear, and can participate in similar non-covalent interactions.[10][11]

The rationale for investigating 3-ethenylpiperidine derivatives as nAChR modulators is based on the hypothesis that the vinyl group can mimic the interactions of an ethynyl group, which has been shown to be a favorable substituent in some nAChR ligands. The vinyl group offers potential advantages in terms of synthetic accessibility and metabolic stability compared to the ethynyl group.

Structure-Activity Relationships (SAR): Guiding Principles for Optimization

While specific SAR data for 3-ethenylpiperidine derivatives is still emerging, general principles derived from the broader class of piperidine-based nAChR modulators can guide optimization efforts.

Key SAR Insights for Piperidine-Based nAChR Ligands:

  • Piperidine Nitrogen: The basicity of the piperidine nitrogen is often crucial for interaction with an acidic residue in the receptor binding pocket. The nature of the substituent on the nitrogen (e.g., hydrogen, methyl, or a larger group) significantly impacts potency and selectivity.[5]

  • 3-Position Substituent: The size, shape, and electronic properties of the substituent at the 3-position are critical for modulating affinity and functional activity (agonist, antagonist, or PAM).

  • Stereochemistry: The stereochemistry at the 3-position is often a key determinant of activity. Enantiomerically pure compounds frequently exhibit significantly higher potency and a better side-effect profile than their racemic counterparts.

Future Directions and Conclusion

The 3-ethenylpiperidine scaffold represents a promising and relatively underexplored area in medicinal chemistry. The synthetic accessibility of these compounds, coupled with the strong rationale for their potential as modulators of nicotinic acetylcholine receptors, makes them attractive candidates for further investigation.

Future research should focus on:

  • Synthesis of diverse libraries: The development of robust and efficient synthetic routes to a wide range of 3-ethenylpiperidine derivatives with varying substituents on the piperidine nitrogen and other positions of the ring.

  • In-depth pharmacological characterization: Comprehensive evaluation of these compounds for their activity at different nAChR subtypes, including determination of their functional profile (agonist, antagonist, PAM, or NAM).

  • Computational modeling: The use of molecular docking and other computational techniques to understand the binding modes of 3-ethenylpiperidine derivatives at nAChRs and to guide the design of more potent and selective ligands.

References

  • Wilcken, R., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of the American Chemical Society, 137(38), 12432–12443.
  • Wilcken, R., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of the American Chemical Society, 137(38), 12432–12443.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • Arias, H. R., et al. (2011). Novel Positive Allosteric Modulators of the Human α7 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 2(7), 397–411.
  • Singh, S. K., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 743-748.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Manetti, D., et al. (2023).
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.
  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114754.
  • Patra, S., et al. (2021). Bioisosterism in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 21(1), 104-121.
  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • Arias, H. R., et al. (2020). Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders. International Journal of Molecular Sciences, 21(18), 6813.
  • Faghih, R., et al. (2017). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 8(8), 1793–1805.
  • Heck Reaction - Organic Chemistry Portal.
  • Collins, A. C., et al. (2015). Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects. Journal of Pharmacology and Experimental Therapeutics, 354(2), 179–190.
  • Zhang, X., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(4), 1461–1474.
  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository.
  • Sitapara, R. A., et al. (2014). A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. British Journal of Pharmacology, 171(16), 3847–3860.
  • CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)
  • Heck reaction - Wikipedia.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi

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Exploratory

An In-depth Technical Guide to the Safe Handling of Benzyl 3-vinylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety considerations and handling protocols for Benzyl 3-vinylpiperidine-1-carboxylate. As a Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for Benzyl 3-vinylpiperidine-1-carboxylate. As a Senior Application Scientist, the following information is synthesized from established safety data sheets of structurally related compounds to ensure a robust and scientifically grounded approach to laboratory safety. The absence of a specific Safety Data Sheet (SDS) for Benzyl 3-vinylpiperidine-1-carboxylate necessitates a cautious and informed approach, leveraging data from analogous chemical structures to anticipate and mitigate potential hazards.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

  • Harmful if Swallowed: May be harmful if swallowed.[2][3]

Based on this information, Benzyl 3-vinylpiperidine-1-carboxylate should be handled as a hazardous substance. A thorough risk assessment should be conducted before commencing any experimental work.

Table 1: Hazard Classification of Structurally Related Compounds

Hazard StatementClassificationSource
Causes skin irritationSkin Irritation, Category 2[1][3]
Causes serious eye irritationEye Irritation, Category 2[1][2][3][4]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[4][5]
Harmful if swallowedAcute toxicity, Oral[3]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is paramount when working with Benzyl 3-vinylpiperidine-1-carboxylate to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent contact with the skin, eyes, and respiratory system.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6] Standard laboratory safety glasses are not sufficient.

  • Skin Protection: Wear impervious clothing and gloves that have been inspected prior to use.[6] Nitrile or neoprene gloves are recommended. Contaminated clothing should be removed and washed before reuse.[1]

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Avoid the formation of dust and aerosols.[6][7]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

  • Do not eat, drink, or smoke in the laboratory.[3][4]

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

  • Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][7][8]

  • Store away from incompatible materials such as strong oxidizing agents.[3][8]

  • For long-term storage, consider keeping the container under an inert atmosphere and in a freezer at -20°C.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][6][7]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3][7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[6][7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.[6]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, vermiculite) and collect it in a suitable, closed container for disposal.[1][4][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][8]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving Benzyl 3-vinylpiperidine-1-carboxylate, with integrated safety checkpoints.

Experimental Workflow with Safety Checkpoints cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment A Risk Assessment B Gather Materials & Reagents A->B C Don PPE B->C D Compound Weighing & Dissolution (in fume hood) C->D Proceed to experiment S1 Verify PPE Integrity C->S1 E Reaction Setup D->E S2 Check Fume Hood Function D->S2 F Reaction Monitoring E->F S3 Emergency Equipment Ready? E->S3 G Work-up & Purification F->G H Waste Disposal G->H End of experiment I Decontaminate Workspace H->I S4 Proper Waste Containers? H->S4 J Remove PPE & Wash Hands I->J cluster_controls Control Measures cluster_outcome Desired Outcome A Engineering Controls (Fume Hood, Eyewash) B Administrative Controls (SOPs, Training) A->B D Minimized Exposure & Safe Working Environment A->D Primary barrier C Personal Protective Equipment (Gloves, Goggles) B->C B->D Procedural safety C->D Last line of defense

Caption: The hierarchy of control measures for ensuring laboratory safety.

References

  • Benzyl 3-pyrroline-1-carboxylate | C12H13NO2 | CID 643471 - PubChem. (n.d.). [Link]

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Foundational

An In-Depth Technical Guide to the Chiral Separation of 3-Vinylpiperidine Enantiomers

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategies and methodologies for the successful chiral separation of 3-vinylpiperidine enantio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategies and methodologies for the successful chiral separation of 3-vinylpiperidine enantiomers. As a molecule of growing interest in medicinal chemistry, the ability to isolate and quantify its individual enantiomers is critical for understanding its pharmacological profile and for the development of stereochemically pure active pharmaceutical ingredients (APIs). The piperidine scaffold is a privileged structure in drug design, and the introduction of a chiral center at the 3-position, along with a reactive vinyl group, presents both unique opportunities and challenges in separation science.[1]

This document moves beyond a simple recitation of methods to provide a causal understanding of experimental choices, empowering the reader to develop robust and reproducible chiral separation protocols for this and structurally related compounds.

The Imperative of Enantiomeric Resolution in Drug Development

Chirality plays a pivotal role in pharmacology, as enantiomers of a drug can exhibit significantly different biological activities.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory bodies worldwide now strongly favor the development of single-enantiomer drugs, making robust chiral separation methods a cornerstone of modern pharmaceutical development.[2] The case of 3-vinylpiperidine is no exception; its enantiomers are likely to interact differently with chiral biological targets such as enzymes and receptors. Therefore, access to enantiomerically pure forms is essential for preclinical and clinical evaluation.

Physicochemical Characteristics of 3-Vinylpiperidine: A Starting Point for Method Development

While specific experimental data for the physicochemical properties of 3-vinylpiperidine enantiomers are not widely published, we can infer key characteristics based on its structure and related piperidine derivatives.

  • Basicity: The piperidine nitrogen imparts a basic character to the molecule. This is a critical consideration for chromatographic separations, as it can lead to peak tailing on silica-based stationary phases. The use of basic additives in the mobile phase is often necessary to mitigate this issue.

  • Solubility: 3-Vinylpiperidine is expected to be soluble in a range of organic solvents, which is advantageous for both normal-phase and polar organic mode chromatography.

  • UV Chromophore: The vinyl group provides a weak UV chromophore, which may be sufficient for detection at lower wavelengths (around 200-220 nm). For trace analysis or when higher sensitivity is required, derivatization with a UV-active agent can be considered, although direct separation is often preferable to avoid the introduction of another chiral center or potential racemization.

  • Stereochemistry: The chiral center at the C3 position of the piperidine ring is the basis for the existence of two enantiomers, (R)-3-vinylpiperidine and (S)-3-vinylpiperidine.

Strategic Approaches to Chiral Separation: A Comparative Analysis

Several chromatographic techniques are suitable for the chiral separation of 3-vinylpiperidine. The choice of method will depend on the specific requirements of the analysis, such as speed, scale, and the desired level of resolution.

TechniqueAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Versatile, wide range of commercially available chiral stationary phases (CSPs), well-established.[3][4]Can have longer run times, higher solvent consumption in normal phase.Analytical and preparative scale separations, method development.
Supercritical Fluid Chromatography (SFC) Fast separations, reduced organic solvent consumption ("greener"), complementary selectivity to HPLC.[5][6]Higher initial instrument cost.High-throughput screening, rapid analytical separations, preparative scale purification.
Gas Chromatography (GC) High resolution for volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.Not ideal for 3-vinylpiperidine unless derivatized to increase volatility.

For 3-vinylpiperidine, both HPLC and SFC are highly viable and recommended techniques. This guide will focus on these two methods.

Method Development for Chiral HPLC Separation of 3-Vinylpiperidine

The cornerstone of successful chiral HPLC is the selection of an appropriate chiral stationary phase (CSP).[3] For basic compounds like 3-vinylpiperidine, polysaccharide-based CSPs are a primary choice due to their broad applicability and proven success with similar amine compounds.

Recommended Chiral Stationary Phases

Based on the successful separation of other piperidine derivatives, the following polysaccharide-based CSPs are recommended for initial screening:

  • Amylose-based:

    • CHIRALPAK® IA: Amylose tris(3,5-dimethylphenylcarbamate), immobilized

    • CHIRALPAK® AD: Amylose tris(3,5-dimethylphenylcarbamate), coated

  • Cellulose-based:

    • CHIRALCEL® OD: Cellulose tris(3,5-dimethylphenylcarbamate), coated

    • CHIRALCEL® OJ: Cellulose tris(4-methylbenzoate), coated

    • CHIRALPAK® IB: Cellulose tris(3,5-dimethylphenylcarbamate), immobilized[7][8]

The immobilized versions (IA and IB) offer the advantage of being compatible with a wider range of solvents, which can be beneficial for method optimization.

Mobile Phase Selection and Optimization

A systematic screening of mobile phases is crucial. For polysaccharide CSPs, normal phase or polar organic modes are typically the most effective.

  • Normal Phase: A mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (IPA) or ethanol).

  • Polar Organic Mode: Pure alcohols (e.g., methanol, ethanol) or acetonitrile, or mixtures thereof.

Causality behind Mobile Phase Additives: Due to the basic nature of the piperidine nitrogen, a small amount of a basic additive is essential to prevent interactions with residual acidic silanols on the silica surface of the CSP, thereby improving peak shape and reproducibility.

  • Recommended Additives: Diethylamine (DEA) or ethylenediamine (EDA) at a concentration of 0.1% (v/v).

Experimental Protocol: Chiral HPLC Method Screening

The following protocol outlines a systematic approach to screen for the optimal separation conditions.

Instrumentation:

  • HPLC system with a UV detector

Screening Parameters:

ParameterConditionRationale
Columns CHIRALPAK® IA, CHIRALPAK® IB, CHIRALCEL® OD-H, CHIRALCEL® OJ-H (250 x 4.6 mm, 5 µm)Provides a range of selectivities based on different polysaccharide backbones and derivatives.
Mobile Phases A: n-Hexane/IPA (90:10, v/v) + 0.1% DEAB: n-Hexane/Ethanol (90:10, v/v) + 0.1% DEAC: Methanol + 0.1% DEAD: Ethanol + 0.1% DEAScreens both normal phase and polar organic modes with common alcohol modifiers.
Flow Rate 1.0 mL/minA standard starting flow rate for analytical columns.
Column Temperature 25 °CA typical starting temperature. Temperature can be optimized later to improve resolution.
Detection UV at 210 nmTo capture the weak chromophore of the vinyl group.
Injection Volume 5 µLA standard injection volume.
Sample Preparation Dissolve racemic 3-vinylpiperidine in the mobile phase at a concentration of ~1 mg/mL.Ensures compatibility with the chromatographic system.

Workflow Diagram:

G cluster_screening Chiral HPLC Screening Workflow cluster_columns Column Screening cluster_mobiles Mobile Phase Screening start Racemic 3-Vinylpiperidine Sample col_ia CHIRALPAK IA start->col_ia Inject on col_ib CHIRALPAK IB start->col_ib Inject on col_od CHIRALCEL OD-H start->col_od Inject on col_oj CHIRALCEL OJ-H start->col_oj Inject on mp_a Hex/IPA + DEA col_ia->mp_a mp_b Hex/EtOH + DEA col_ia->mp_b mp_c MeOH + DEA col_ia->mp_c mp_d EtOH + DEA col_ia->mp_d col_ib->mp_a col_od->mp_a col_oj->mp_a evaluate Evaluate Resolution (Rs) and Peak Shape mp_a->evaluate mp_b->evaluate mp_c->evaluate mp_d->evaluate evaluate->start No separation, try different CSPs optimize Optimize Conditions (e.g., % alcohol, temperature, flow rate) evaluate->optimize Rs > 1.5? final Validated Chiral Method optimize->final

Caption: Workflow for chiral HPLC method development for 3-vinylpiperidine.

Method Development for Chiral Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency.[6][9] The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, usually an alcohol.

SFC System and Parameters

Instrumentation:

  • Analytical SFC system with a back-pressure regulator and a UV detector.

Typical SFC Screening Parameters:

ParameterConditionRationale
Columns Same as HPLC screening (CHIRALPAK® IA, IB; CHIRALCEL® OD-H, OJ-H)These CSPs are also highly effective in SFC.
Mobile Phase CO2 / Modifier (e.g., Methanol, Ethanol, or IPA)A gradient of the modifier is often used for initial screening.
Modifier Gradient 5% to 40% modifier over 5-10 minutesTo elute the compound and find an approximate isocratic condition.
Additive 0.1% DEA in the modifierEssential for good peak shape of basic analytes.
Flow Rate 2-4 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase.
Back Pressure 100-150 barTo maintain the CO2 in a supercritical state.
Column Temperature 35-40 °CSlightly elevated temperature is common in SFC.
Detection UV at 210 nm
Experimental Protocol: Chiral SFC Method Screening

Step-by-Step Protocol:

  • System Setup: Install the chiral column (e.g., CHIRALPAK® IA) in the SFC system.

  • Mobile Phase Preparation: Prepare the modifier (e.g., Methanol) with 0.1% DEA.

  • Screening Run:

    • Equilibrate the column with 5% modifier in CO2.

    • Inject the sample (1 mg/mL in modifier).

    • Run a gradient from 5% to 40% modifier over 8 minutes.

    • Hold at 40% for 2 minutes.

    • Monitor the chromatogram for separation.

  • Optimization:

    • If separation is observed, an isocratic method can be developed based on the modifier percentage at which the enantiomers eluted.

    • For example, if elution occurs at 15% modifier, an isocratic run at 10-15% modifier can be tested to optimize resolution and run time.

  • Repeat: Repeat the screening with other columns and modifiers to find the optimal conditions.

SFC Screening Logic Diagram:

G cluster_sfc Chiral SFC Screening Logic start Select CSP (e.g., CHIRALPAK IA) modifier_screen Screen Modifiers (MeOH, EtOH, IPA) with 0.1% DEA using a gradient start->modifier_screen eval_sep Separation Observed? modifier_screen->eval_sep optimize_iso Optimize Isocratic Conditions (% Modifier, Flow, Temp) eval_sep->optimize_iso Yes next_csp Select Next CSP eval_sep->next_csp No final Final SFC Method optimize_iso->final next_csp->start

Caption: Decision tree for chiral SFC method development.

Data Interpretation and Method Validation

Once a promising separation is achieved, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the enantiomers in the presence of impurities.

  • Linearity: The relationship between concentration and detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Example Data Table (Hypothetical HPLC Screening Results):

CSPMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
CHIRALPAK® IAHex/IPA (90:10) + 0.1% DEA8.29.52.1
CHIRALPAK® IAHex/EtOH (90:10) + 0.1% DEA10.111.01.6
CHIRALCEL® OD-HHex/IPA (90:10) + 0.1% DEA12.512.50.0
CHIRALCEL® OD-HMeOH + 0.1% DEA6.37.11.8

Based on this hypothetical data, CHIRALPAK® IA with Hex/IPA would be the most promising starting point for further optimization.

Conclusion and Future Perspectives

The chiral separation of 3-vinylpiperidine enantiomers is readily achievable using a systematic screening approach with either HPLC or SFC. Polysaccharide-based chiral stationary phases, particularly those with 3,5-dimethylphenylcarbamate derivatives, are highly recommended for initial method development. The inclusion of a basic additive in the mobile phase is critical for obtaining good peak shapes and robust results.

As the importance of 3-vinylpiperidine and its derivatives in drug discovery continues to grow, the development of efficient and reliable chiral separation methods will be essential. The strategies and protocols outlined in this guide provide a solid foundation for achieving this goal, enabling researchers to confidently assess the enantiomeric purity and advance the development of novel therapeutics.

References

  • Mangelings, D., & Vander Heyden, Y. (2014). Generic separation strategies for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A, 1363, 2-19. [Link]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Chirality, 24(9), 719-725. [Link]

  • Novakova, L., & Guillarme, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2012). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 1760-16. [Link]

  • Agilent Technologies. (n.d.). Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. Application Note. [Link]

  • Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Encyclopedia of Analytical Chemistry. [Link]

  • LibreTexts. (2021). 5.13: Chemical Properties of Enantiomers. Chemistry LibreTexts. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Guidebook. [Link]

  • ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Berger, T. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Kazlauskas, R. J. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Brigaud, T., et al. (2014). Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. PubMed. [Link]

  • LibreTexts. (2021). 19.2: Specific Rotation. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

  • Wzorek, Z., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 227. [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • LibreTexts. (2019). 5.13: Chemical Properties of Enantiomers. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]

  • Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC[v1]. [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • Greece, D. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). [Link]

  • YouTube. (2015). Specific rotation -1:Question On enantiomeric excess Optical Isomers. [Link]

  • YouTube. (2023). Specific Angle of Rotation & Enantiomeric Excess | Hanief sir | Chemistry. [Link]

  • PubMed. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties. [Link]

Sources

Exploratory

Strategic Access to (R)- and (S)-Benzyl 3-ethenylpiperidine-1-carboxylate

The following technical guide details the availability, synthesis, and quality control of (R)- and (S)-Benzyl 3-ethenylpiperidine-1-carboxylate. Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the availability, synthesis, and quality control of (R)- and (S)-Benzyl 3-ethenylpiperidine-1-carboxylate.

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Development Scientists, Sourcing Managers

Executive Summary

Benzyl 3-ethenylpiperidine-1-carboxylate (also known as N-Cbz-3-vinylpiperidine) is a high-value chiral building block used in the synthesis of complex alkaloids (e.g., Cinchona analogs) and pharmaceutical intermediates targeting GPCRs.

Current Supply Chain Status:

  • Direct Commercial Availability: Low . The specific vinyl derivative is rarely available as a catalog item (stock). It is typically classified as a "Made-to-Order" or custom synthesis product.

  • Precursor Availability: High .[1] The chiral precursors required to synthesize this molecule—specifically (R)- and (S)-nipecotic acid derivatives—are commodity chemicals with robust supply chains.

Recommendation: For research-scale (<100g) and pilot-scale needs, the most time-efficient strategy is in-house synthesis starting from commercially available chiral nipecotic acid or N-Cbz-3-piperidinecarboxaldehyde. This guide outlines the validated "Make vs. Buy" protocols.

Chemical Profile & Stereochemistry

PropertyData
IUPAC Name Benzyl 3-ethenylpiperidine-1-carboxylate
Common Name N-Cbz-3-vinylpiperidine
Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
Chiral Center C3 position of the piperidine ring
Key Isomers (R)-enantiomer (CID: 171843062); (S)-enantiomer
Physical State Colorless to pale yellow oil

Commercial Availability Landscape

While the final vinyl compound is scarce, the upstream precursors are widely available. The following table summarizes the sourcing strategy.

Table 1: Precursor Sourcing Matrix
CompoundCAS NumberAvailabilityPrimary Suppliers (Examples)
(R)-N-Cbz-Nipecotic Acid 78190-11-1High (Stock)TCI, ChemScene, Sigma-Aldrich
(S)-Nipecotic Acid 59045-82-8High (Stock)BLD Pharm, Enamine, Combi-Blocks
N-Cbz-3-formylpiperidine 201478-72-0Medium (Lead time)Ambeed, Fluorochem
(R)-3-Hydroxymethylpiperidine 1466-76-8MediumChem-Impex, Synthonix

Sourcing Note: If the specific N-Cbz protected acid is unavailable, purchase the free amino acid (Nipecotic acid) and perform a standard Schotten-Baumann protection with Benzyl chloroformate (Cbz-Cl).

Synthetic Protocols (The "Make" Strategy)

Since direct procurement is difficult, we define two validated synthetic workflows. Workflow A is the industry standard for maintaining enantiomeric excess (ee).

Workflow A: The "Aldehyde-Wittig" Route (Recommended)

This route minimizes racemization risk by avoiding harsh acidic/basic conditions until the final step.

Pathway Logic:

  • Protection: (R)-Nipecotic acid

    
     N-Cbz protection.[2]
    
  • Reduction: Acid

    
     Alcohol (via mixed anhydride or Borane).
    
  • Oxidation: Alcohol

    
     Aldehyde (Swern or Dess-Martin).
    
  • Olefination: Aldehyde

    
     Vinyl (Wittig Reaction).
    
Validated Protocol: Step-by-Step

Step 1: Preparation of N-Cbz-3-hydroxymethylpiperidine

  • Reagents: (R)-N-Cbz-nipecotic acid,

    
     (or 
    
    
    
    ).
  • Procedure: Dissolve acid in anhydrous THF at 0°C. Add borane-THF complex dropwise. Stir at RT for 4h. Quench with MeOH.

  • Yield: ~90-95%.[3]

Step 2: Oxidation to N-Cbz-3-formylpiperidine

  • Reagents: Oxalyl chloride, DMSO,

    
     (Swern conditions).
    
  • Critical Control: Maintain temperature < -60°C to prevent alpha-epimerization of the aldehyde.

  • Procedure: Activate DMSO with oxalyl chloride at -78°C. Add alcohol solution. Stir 30 min. Add

    
     and warm to 0°C. Work up immediately.
    

Step 3: Wittig Olefination (The Key Step)

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ) or NaH, THF.
  • Procedure:

    • Suspend

      
       (1.2 equiv) in dry THF.
      
    • Add

      
       (1.1 equiv) at 0°C. Solution turns bright yellow (ylide formation). Stir 30 min.
      
    • Add N-Cbz-3-formylpiperidine (from Step 2) dropwise at -78°C or 0°C.

    • Stir 2h, allowing to warm to RT.

    • Quench with saturated

      
      . Extract with EtOAc.
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

  • Expected Yield: 75-85%.

Workflow Visualization

SynthesisPath Start (R)-Nipecotic Acid (Commercially Available) Step1 N-Protection (Cbz-Cl, NaHCO3) Start->Step1 Inter1 (R)-N-Cbz-Nipecotic Acid Step1->Inter1 Step2 Reduction (BH3·THF) Inter1->Step2 Inter2 (R)-N-Cbz-3-hydroxymethyl piperidine Step2->Inter2 Step3 Swern Oxidation (DMSO, (COCl)2) Inter2->Step3 Inter3 (R)-N-Cbz-3-formyl piperidine Step3->Inter3 Step4 Wittig Reaction (Ph3PMeBr, KOtBu) Inter3->Step4 Final (R)-N-Cbz-3-vinyl piperidine Step4->Final

Figure 1: Synthetic pathway from commodity precursor to target vinyl-piperidine.

Quality Control & Characterization

Ensuring the optical purity of the final vinyl compound is critical, as the aldehyde intermediate is prone to racemization if handled improperly.

Analytical Method: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5 or 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm (Cbz chromophore).

  • Acceptance Criteria: >98% ee for pharmaceutical applications.

1H NMR Validation (CDCl3, 400 MHz)

Look for the characteristic vinyl signals:

  • 
     5.70 - 5.85 ppm:  1H, multiplet (internal vinyl proton 
    
    
    
    ).
  • 
     5.00 - 5.15 ppm:  2H, multiplet (terminal vinyl protons 
    
    
    
    ).
  • 
     7.30 - 7.40 ppm:  5H, multiplet (Benzyl aromatic protons).
    
  • 
     5.13 ppm:  2H, singlet (Benzyl 
    
    
    
    ).

References

  • Isomer Identification: Benzyl (3R)-3-ethenylpiperidine-1-carboxylate (CID 171843062). PubChem.[2][4][5][6] Available at: [Link]

  • Synthetic Methodology: Ágai, B., et al.[7][8][9] "A facile synthesis of 3-(substituted benzyl)piperidines." Tetrahedron Letters, 2003. (Describes analogous benzyl-piperidine synthesis logic).

  • Wittig Protocols: Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 1989.

Sources

Foundational

Price of Benzyl 3-ethenylpiperidine-1-carboxylate research grade

An In-Depth Technical Guide to Benzyl 3-ethenylpiperidine-1-carboxylate: Synthesis, Characterization, and Market Evaluation for Research Applications Abstract This technical guide provides a comprehensive overview of Ben...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl 3-ethenylpiperidine-1-carboxylate: Synthesis, Characterization, and Market Evaluation for Research Applications

Abstract

This technical guide provides a comprehensive overview of Benzyl 3-ethenylpiperidine-1-carboxylate, a specialized piperidine derivative of significant interest to researchers in drug discovery and medicinal chemistry. Given its status as a niche research chemical, this document addresses the current landscape of its commercial availability and pricing by analyzing structurally similar analogs. The core of this guide is dedicated to outlining robust and validated protocols for its synthesis, purification, and analytical characterization. We present a detailed, step-by-step methodology for a plausible synthetic route via the Wittig reaction, starting from commercially available precursors. Furthermore, we describe a complete workflow for the purification and rigorous structural verification of the final compound using modern analytical techniques such as HPLC, NMR, and Mass Spectrometry. This guide is intended to serve as a practical resource for researchers, enabling them to either procure or synthesize Benzyl 3-ethenylpiperidine-1-carboxylate for their advanced research applications.

Introduction to Benzyl 3-ethenylpiperidine-1-carboxylate

Market Price Analysis and Procurement

A direct market survey for research-grade Benzyl 3-ethenylpiperidine-1-carboxylate reveals that it is not a widely stocked, off-the-shelf compound. Its availability is typically limited to custom synthesis requests from specialized chemical suppliers. This scarcity directly impacts its price, placing it in the higher cost bracket for research chemicals.

To provide a realistic cost estimation for researchers planning their budgets, we have compiled pricing data for structurally related N-Cbz protected piperidines and other functionalized piperidine derivatives. The price is heavily influenced by the synthetic complexity, purity, and scale. The presence of functional groups that require multi-step syntheses, such as the vinyl group, significantly increases the cost compared to simpler saturated analogs.

Based on the pricing of the analogs listed below, it is reasonable to estimate the cost of research-grade (≥95% purity) Benzyl 3-ethenylpiperidine-1-carboxylate to be in the range of $300 - $700 per 100 mg from a custom synthesis provider.

Compound NameCAS NumberPurityQuantityPrice (USD)Source
3-Benzylpiperidine-3-Ethylcarboxylate HCl170842-81-6N/A100 mg$180.27[9]
3-Benzylpiperidine-3-Ethylcarboxylate HCl170842-81-6N/A1 g$712.47[9]
Benzyl (3R)-3-aminopiperidine-1-carboxylate1044560-96-4min 97%1 g$59.61[10]
(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester1354009-54-3N/A1 g$930 - $1105[2]
Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate HCl52763-21-0>98.0%1 g$26.00[11]
Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate HCl52763-21-0>98.0%5 g$88.00[11]

Proposed Synthesis and Experimental Protocols

The synthesis of Benzyl 3-ethenylpiperidine-1-carboxylate can be efficiently achieved from the corresponding ketone, Benzyl 3-oxopiperidine-1-carboxylate (N-Cbz-3-piperidone). The most direct and well-established method for this transformation is the Wittig reaction.[12][13] This olefination reaction is highly reliable for converting ketones into alkenes with a fixed double bond position.[13]

Retrosynthesis target Benzyl 3-ethenylpiperidine-1-carboxylate precursor1 Benzyl 3-oxopiperidine-1-carboxylate (N-Cbz-3-piperidone) target->precursor1 Wittig Olefination precursor2 Methyltriphenylphosphonium Bromide target->precursor2 Wittig Reagent Piperidin-3-one Piperidin-3-one precursor1->Piperidin-3-one Triphenylphosphine + Methyl Bromide Triphenylphosphine + Methyl Bromide Starting Materials Starting Materials

Caption: Retrosynthetic analysis for Benzyl 3-ethenylpiperidine-1-carboxylate.
Detailed Protocol: Wittig Olefination

This protocol is a self-validating system. The success of each step is confirmed by standard analytical methods before proceeding to the next, ensuring the integrity of the final product.

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Materials: Methyltriphenylphosphonium bromide (1.2 eq.), anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 1.1 eq., 2.5 M solution in hexanes).

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide.

    • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-Butyllithium dropwise via syringe over 15 minutes. The causality for this slow addition is to control the exothermicity of the reaction.

    • Upon addition, the solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide (the Wittig reagent).[14]

    • Allow the solution to stir at 0 °C for 1 hour to ensure complete formation of the ylide.

Step 2: Olefination Reaction

  • Materials: Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq.), Wittig reagent solution from Step 1.

  • Procedure:

    • Dissolve Benzyl 3-oxopiperidine-1-carboxylate in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Cool the ketone solution to 0 °C.

    • Slowly transfer the ketone solution to the flask containing the pre-formed Wittig reagent via cannula or syringe. The choice of a low temperature is critical to prevent side reactions and improve selectivity.[12]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir overnight (12-16 hours) at room temperature to ensure complete conversion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

Caption: Experimental workflow for the synthesis of Benzyl 3-ethenylpiperidine-1-carboxylate.

Purification and Characterization Workflow

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized compound, ensuring its suitability for research applications.

Step 1: Reaction Quench and Work-up

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude product will contain the desired alkene and triphenylphosphine oxide, a major byproduct of the Wittig reaction.[15]

Step 2: Purification by Flash Column Chromatography

  • The crude product is purified using silica gel flash chromatography.

  • A solvent system (mobile phase) of increasing polarity, typically a gradient of ethyl acetate in hexanes, is used to separate the nonpolar alkene product from the more polar triphenylphosphine oxide byproduct.

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The pure fractions are combined and the solvent is removed under reduced pressure to yield Benzyl 3-ethenylpiperidine-1-carboxylate as a purified oil or solid.

Step 3: Analytical Characterization for Structural Verification

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically employed.[16][17] Purity should be ≥95% for research-grade material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for unambiguous structure confirmation.[18][19]

    • Expected ¹H NMR signals: Protons of the vinyl group (typically in the 5-6 ppm region), the benzylic protons of the Cbz group (~5.1 ppm), the aromatic protons (7.2-7.4 ppm), and the aliphatic protons of the piperidine ring.

    • Expected ¹³C NMR signals: Signals corresponding to the alkene carbons, the carbonyl of the carbamate, aromatic carbons, and the saturated carbons of the piperidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[19]

Purification_Analysis cluster_validation Structural Verification A Quench Reaction (aq. NH4Cl) B Liquid-Liquid Extraction (Ethyl Acetate/Water) A->B C Dry & Concentrate (Crude Product) B->C D Flash Column Chromatography (Silica Gel) C->D E Pure Compound D->E F Purity Check (HPLC) E->F Analyze G Structure Elucidation (NMR: 1H, 13C) E->G Analyze H Formula Confirmation (HRMS) E->H Analyze

Caption: Workflow for purification and analytical characterization.

Potential Research Applications

The unique trifecta of a piperidine core, a Cbz-protecting group, and a vinyl functional group makes Benzyl 3-ethenylpiperidine-1-carboxylate a highly valuable and versatile intermediate in medicinal chemistry.

  • Scaffold for Drug Discovery: The piperidine nucleus is a privileged scaffold that enhances the "druggability" of molecules by improving pharmacokinetic properties.[3][20] This compound serves as an excellent starting point for synthesizing libraries of novel potential therapeutics for CNS disorders, cancer, and infectious diseases.[3][20]

  • Michael Acceptor Chemistry: The electron-deficient nature of the vinyl group (when conjugated or activated) can allow it to act as a Michael acceptor, enabling the covalent attachment of nucleophilic residues in biological targets, a strategy used in targeted drug design.

  • Advanced Synthetic Building Block: The vinyl group can be further elaborated through various modern synthetic methodologies, including hydroboration-oxidation, epoxidation, and metathesis, to introduce new stereocenters and complex functionality, expanding the accessible chemical diversity for drug discovery programs.[9][21]

Conclusion

References

  • Qian, C., & Tang, W. (2020). A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution. Organic Letters, 22(12), 4467–4470. Available from: [Link]

  • Cai, A., et al. (2024). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. RECERCAT. Available from: [Link]

  • Cai, A., et al. (2024). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Accounts of Chemical Research. Available from: [Link]

  • CP Lab Safety. (n.d.). benzyl (3R)-3-aminopiperidine-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • Chem-Station. (2015). Julia-Kocienski Olefination. Retrieved from [Link]

  • Baran, P. S., et al. (2019). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. ResearchGate. Available from: [Link]

  • O'Donnell, C. J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Synfacts. Available from: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Turner, N. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available from: [Link]

  • Dömling, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wang, B., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Daskalaki, M., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • Kadrowski, B. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. Available from: [Link]

  • Gonzalez-Santana, A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of Benzyl (3S, 5R)-Penam-3-Carboxylate 1,1-Dioxide. Retrieved from [Link]

  • PubChem. (n.d.). benzyl (3R)-3-ethenylpiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Gloer, J. B., et al. (2023). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. MDPI. Available from: [Link]

  • Google Patents. (n.d.). CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.
  • Cardona, F., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available from: [Link]

  • Chang, C.-I., et al. (2015). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. PMC. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC. Available from: [Link]

  • Lindon, J. C., et al. (2016). HPLC-NMR, Pharmaceutical Applications. ResearchGate. Available from: [Link]

  • El-Alfy, A. T., et al. (2011). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). PMC. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Benzyl 3-ethenylpiperidine-1-carboxylate via Wittig Reaction

Introduction & Strategic Significance Benzyl 3-ethenylpiperidine-1-carboxylate (Cbz-protected 3-vinylpiperidine) is a high-value chiral building block in medicinal chemistry. It serves as a critical intermediate for the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Benzyl 3-ethenylpiperidine-1-carboxylate (Cbz-protected 3-vinylpiperidine) is a high-value chiral building block in medicinal chemistry. It serves as a critical intermediate for the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other alkaloid-mimetic therapeutics.

The installation of the vinyl group at the C3 position is classically achieved via the Wittig olefination of Benzyl 3-formylpiperidine-1-carboxylate. While the Wittig reaction is fundamental, its application to pharmaceutical intermediates requires rigorous control over stoichiometry, moisture, and—most critically—the efficient removal of the byproduct triphenylphosphine oxide (TPPO).

This application note details a scalable, high-fidelity protocol using Potassium tert-butoxide (KOtBu) as the base. We prioritize this over n-Butyllithium (n-BuLi) to allow for milder conditions (0 °C vs -78 °C) and easier scale-up handling, while introducing a chelation-based purification strategy to solve the "TPPO problem."

Retrosynthetic & Mechanistic Logic

The transformation relies on the generation of a non-stabilized phosphorus ylide from methyltriphenylphosphonium bromide.

Reaction Pathway Visualization

The following diagram outlines the mechanistic flow and critical intermediate states.

WittigMechanism Start Methyltriphenylphosphonium Bromide (MTPPB) Ylide Phosphonium Ylide (Ph3P=CH2) [Bright Yellow] Start->Ylide Deprotonation Base Base: KOtBu (THF, 0°C) Base->Ylide Intermed Oxaphosphetane Intermediate Ylide->Intermed + Substrate Substrate Benzyl 3-formyl- piperidine-1-carboxylate Substrate->Intermed Product Benzyl 3-ethenyl- piperidine-1-carboxylate Intermed->Product Elimination Waste Triphenylphosphine Oxide (TPPO) Intermed->Waste Byproduct

Caption: Mechanistic pathway for the conversion of phosphonium salt to vinyl piperidine via oxaphosphetane.

Critical Process Parameters (CPPs)
  • Base Selection: KOtBu is preferred. It is sufficiently strong (

    
     ~17) to deprotonate the phosphonium salt (
    
    
    
    ~22) in THF due to the irreversible precipitation of KBr and the solvation energy of the cation, without the pyrophoric risks of n-BuLi.
  • Temperature Control: The ylide is generated at 0 °C. The addition of the aldehyde must be controlled to prevent enolization of the aldehyde (which leads to starting material recovery) or epimerization at the C3 chiral center.

  • Moisture Sensitivity: Water quenches the ylide immediately (forming Ph

    
    PO and methane). All THF must be anhydrous (
    
    
    
    ppm H
    
    
    O).

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
Benzyl 3-formylpiperidine-1-carboxylate Limiting Reagent1.0247.29Ensure free of alcohol precursor.
Methyltriphenylphosphonium bromide Ylide Precursor1.2357.22Dry under vacuum at 50°C before use.
Potassium tert-butoxide (KOtBu) Base1.3112.21Use 1.0 M solution in THF or fresh solid.
Tetrahydrofuran (THF) Solvent10-15 V72.11Anhydrous, inhibitor-free.
ZnCl

(Anhydrous)
Purification Aid2.0136.30For TPPO precipitation (Optional but recommended).
Step-by-Step Procedure
Phase 1: Ylide Generation
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charging: Add Methyltriphenylphosphonium bromide (1.2 equiv) to the flask.

  • Solvent: Add anhydrous THF (10 Volumes relative to aldehyde mass). Cool the suspension to 0 °C using an ice/water bath.

  • Deprotonation: Add KOtBu (1.3 equiv) portion-wise (if solid) or dropwise (if solution) over 15 minutes.

    • Observation: The white suspension will turn a bright canary yellow , indicating the formation of the ylide (

      
      ).
      
    • Hold: Stir at 0 °C for 45–60 minutes to ensure complete deprotonation.

Phase 2: Wittig Olefination
  • Substrate Addition: Dissolve Benzyl 3-formylpiperidine-1-carboxylate (1.0 equiv) in minimal anhydrous THF (2 Volumes).

  • Addition: Add the aldehyde solution dropwise to the yellow ylide suspension at 0 °C over 20 minutes.

    • Note: The yellow color may fade to a pale suspension as the ylide is consumed.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde (

      
      ) should disappear; the alkene product (
      
      
      
      ) will appear.
Phase 3: Workup & TPPO Removal (The "ZnCl

Method")

Expert Insight: Standard aqueous workups often leave significant Triphenylphosphine oxide (TPPO) in the organic layer, complicating chromatography. We utilize the Batesky-Weix method (J. Org.[1] Chem. 2017) to precipitate TPPO.

  • Quench: Quench the reaction with Saturated NH

    
    Cl (5 Volumes).
    
  • Extraction: Extract with Et

    
    O or EtOAc (3 x 5 Volumes). Combine organics and dry over MgSO
    
    
    
    . Filter and concentrate to a crude oil.
  • TPPO Precipitation:

    • Redissolve the crude oil (containing Product + TPPO) in Ethanol (approx. 5 mL per gram of crude).

    • Add ZnCl

      
       (2.0 equiv)  dissolved in minimal ethanol.
      
    • Stir at room temperature for 30 minutes. A bulky white precipitate (TPPO-ZnCl

      
       complex) will form.
      
  • Filtration: Filter the suspension through a Celite pad.[2] Wash the pad with a small amount of pentane or ether.

  • Final Concentration: Concentrate the filtrate. The residue is now significantly depleted of TPPO.

Purification Workflow Visualization

PurificationLogic Crude Crude Reaction Mixture (Product + TPPO + Salts) Quench Aq. NH4Cl Quench & Extraction Crude->Quench ZnCl2 Add ZnCl2 in EtOH (Complexation Step) Quench->ZnCl2 Concentrate first Filter Filtration (Celite) ZnCl2->Filter Solid Solid Residue: TPPO-ZnCl2 Complex Filter->Solid Trapped Filtrate Filtrate: Product (Clean) Filter->Filtrate Passes through Flash Flash Chromatography (Silica, Hex/EtOAc) Filtrate->Flash Polishing

Caption: Advanced purification workflow utilizing Zinc Chloride complexation to remove TPPO.[3]

Characterization & Quality Control

Expected Analytical Data
  • Physical State: Colorless to pale yellow oil.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.35 (m, 5H, Ar-H) – Cbz group.
      
    • 
       5.75 (ddd, 1H, 
      
      
      
      ) – Characteristic vinyl proton.
    • 
       5.12 (s, 2H, 
      
      
      
      ).
    • 
       5.05 (d, 1H, cis-vinyl) & 5.01 (d, 1H, trans-vinyl) – Terminal alkene protons.
      
    • 
       4.05 (br d, 2H, N-CH eq).
      
  • Mass Spectrometry (ESI):

    • Calc.[4] for C

      
      H
      
      
      
      NO
      
      
      : 245.32.
    • Found [M+H]

      
      : 246.1.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Wet THF or old KOtBu.Distill THF over Na/Benzophenone. Use fresh KOtBu from a sealed ampoule.
Recovered Aldehyde Enolization of aldehyde.Ensure ylide is fully formed (yellow) before adding aldehyde. Add aldehyde slowly.
Sticky Solid in Workup TPPO emulsion.Use the ZnCl

precipitation method described in Section 3.2.
Epimerization at C3 Basic conditions too harsh.Keep reaction at 0°C; do not reflux. Quench immediately upon consumption of aldehyde.

Safety & Handling (E-E-A-T)

  • Methyltriphenylphosphonium Bromide: Toxic if swallowed. Hygroscopic.

  • Potassium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water. Handle under inert atmosphere.

  • Triphenylphosphine Oxide: While not acutely toxic, it is a persistent environmental contaminant and difficult to remove from equipment.

References

  • Wittig Reaction Reviews

    • Maryanoff, B. E.; Reitz, A. B.[5] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chem. Rev.[5]1989 , 89, 863–927.[5] Link

  • TPPO Removal Protocol (ZnCl

    
     Method): 
    
    • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org.[1][6] Chem.2017 , 82, 9931–9936.[1] Link[1]

  • Aldehyde Preparation Context

    • Detailed synthesis of N-Cbz-piperidine precursors: Org. Synth.2005 , 81, 195. Link

  • General Wittig Procedures

    • "Wittig Reaction."[1][4][5][6][7][8][9][10][11] Organic Chemistry Portal. Link

Sources

Application

Procedure for Cbz protection of 3-vinylpiperidine

Application Notes and Protocols Topic: Procedure for the Carboxybenzyl (Cbz) Protection of 3-Vinylpiperidine For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Amine Prot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Procedure for the Carboxybenzyl (Cbz) Protection of 3-Vinylpiperidine

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the selective masking of reactive functional groups is a cornerstone of success. Amines, being both basic and nucleophilic, often require protection to prevent unwanted side reactions during subsequent synthetic transformations. The benzyloxycarbonyl (or carboxybenzyl, Cbz) group, introduced by Bergmann and Zervas in the 1930s, remains a preeminent choice for amine protection.[1][2] Its enduring utility stems from its ease of introduction, its crystalline nature which often facilitates purification of intermediates, and its remarkable stability across a wide range of reaction conditions, yet it can be removed under specific, mild reductive conditions.[3][4]

This guide provides a detailed protocol for the N-Cbz protection of 3-vinylpiperidine, a valuable heterocyclic building block. The procedure is designed to be robust and reproducible, offering insights into the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Reaction Principle and Mechanism

The protection of 3-vinylpiperidine with a Cbz group is a classic example of nucleophilic acyl substitution. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[1][5] A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1][6] The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous base in a biphasic system, ensuring mild conditions that preserve the integrity of the vinyl group.[1][7]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 3-vinylpiperidine attacks the carbonyl carbon of benzyl chloroformate.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion, which is a good leaving group.

  • Deprotonation: A base (e.g., sodium bicarbonate) removes the proton from the now-positively charged nitrogen atom, yielding the neutral N-Cbz-3-vinylpiperidine and generating HCl, which is subsequently neutralized by the base.

Reaction_Mechanism Figure 1: Reaction Mechanism for Cbz Protection cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 3VP 3-Vinylpiperidine CbzCl Benzyl Chloroformate Intermediate [Tetrahedral Intermediate] CbzCl->Intermediate Product N-Cbz-3-vinylpiperidine Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Base Base HCl->Base Neutralization

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. Adjustments can be made as necessary, but stoichiometry should be maintained.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
3-Vinylpiperidine111.191.11 g10.0Starting material. Ensure purity.
Benzyl Chloroformate (Cbz-Cl)170.591.96 g (1.63 mL)11.51.15 equivalents. Lachrymator, handle in a fume hood.[8]
Sodium Bicarbonate (NaHCO₃)84.012.10 g25.02.5 equivalents. Base.
Tetrahydrofuran (THF)-25 mL-Reaction solvent.
Deionized Water-25 mL-Reaction solvent.
Ethyl Acetate (EtOAc)-~150 mL-Extraction solvent.
Brine (Saturated NaCl)-~50 mL-For washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying agent.
Silica Gel-As needed-For column chromatography.
Round-bottom flask (100 mL)-1-Reaction vessel.
Magnetic stir bar & plate-1-For agitation.
Addition funnel (50 mL)-1-For controlled addition of Cbz-Cl.
Separatory funnel (250 mL)-1-For extraction.
Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve 3-vinylpiperidine and NaHCO₃ in THF/Water (1:1) in a flask. B 2. Cool the mixture to 0 °C in an ice bath. A->B C 3. Add Benzyl Chloroformate (Cbz-Cl) dropwise via addition funnel. B->C D 4. Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Proceed to Work-up and Purification. E->F Upon completion

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-vinylpiperidine (1.11 g, 10.0 mmol) and sodium bicarbonate (2.10 g, 25.0 mmol). Add a 1:1 mixture of tetrahydrofuran (THF, 25 mL) and deionized water (25 mL). Stir the biphasic mixture vigorously to dissolve the reagents.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.63 mL, 11.5 mmol) to an addition funnel and add it dropwise to the stirring reaction mixture over 20-30 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. Maintaining a low temperature minimizes potential hydrolysis of the benzyl chloroformate.[7]

  • Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system is 20-30% ethyl acetate in hexanes. The starting material (amine) will have a low Rf and may streak, while the Cbz-protected product will have a higher Rf and should be UV-active. The reaction is complete when the starting amine spot is no longer visible.

Work-up and Purification Protocol

A proper work-up is essential to isolate the crude product and remove inorganic salts and water-soluble impurities.

Purification Workflow Diagram

Purification_Workflow Figure 3: Work-up and Purification Workflow Start Completed Reaction Mixture A 1. Dilute with Ethyl Acetate (50 mL). Start->A B 2. Transfer to separatory funnel. Wash with H₂O (2x25 mL). A->B C 3. Wash with Brine (1x50 mL). B->C D 4. Dry organic layer over anhydrous Na₂SO₄. C->D E 5. Filter and concentrate under reduced pressure. D->E F Crude Product E->F G 6. Purify by silica gel column chromatography. F->G H Pure N-Cbz-3-vinylpiperidine G->H

Step-by-Step Procedure
  • Extraction: Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel. Dilute with ethyl acetate (50 mL). Wash the organic layer sequentially with deionized water (2 x 25 mL) and then with brine (1 x 50 mL). The brine wash helps to break any emulsions and remove residual water.[1]

  • Drying and Concentration: Drain the separated organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask for 5-10 minutes. Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a pale yellow oil.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Packing: Use a 10:1 to 20:1 ratio of ethyl acetate/hexanes as the eluent.

    • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.

    • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure N-Cbz-3-vinylpiperidine.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to obtain the final product as a clear or pale yellow oil.

Characterization Data (Expected)

AnalysisExpected Result
Appearance Colorless to pale yellow oil
TLC (30% EtOAc/Hexanes) Rf ≈ 0.4 - 0.5 (UV active)
¹H NMR (CDCl₃, 400 MHz) δ ~7.3 ppm (m, 5H, Ar-H), ~5.8 ppm (m, 1H, -CH=CH₂), ~5.2 ppm (s, 2H, -OCH₂Ph), ~5.0 ppm (m, 2H, -CH=CH₂), broad signals for piperidine ring protons.
¹³C NMR (CDCl₃, 100 MHz) δ ~155 ppm (C=O), ~138 ppm (-CH=CH₂), ~136 ppm (Ar-C), ~128-127 ppm (Ar-CH), ~115 ppm (-CH=CH₂), ~67 ppm (-OCH₂Ph), signals for piperidine ring carbons.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient Cbz-Cl.- Ineffective stirring in the biphasic mixture.- Reaction time too short.- Add an additional 0.1 eq of Cbz-Cl and stir for another 2 hours.- Increase the stirring speed to ensure good mixing.- Extend the reaction time and monitor by TLC.
Low Yield - Hydrolysis of Cbz-Cl due to slow addition at room temperature.- Product loss during aqueous work-up.- Ensure the reaction is kept at 0 °C during the addition of Cbz-Cl.- Perform extractions carefully and consider a back-extraction of the aqueous layers.
Presence of Di-benzyl carbonate - Cbz-Cl reacting with benzyl alcohol impurity or hydrolysis product.- Use high-purity Cbz-Cl.- This impurity is typically removed during column chromatography.

References

  • Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). (2024, July 4). Pearson. Retrieved February 13, 2024, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. Retrieved February 13, 2024, from [Link]

  • An Excellent Method for Cbz-Protection of Amines. (2025, August 9). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 13, 2024, from [Link]

  • Process for preparing enantiomerically enriched amino-alcohols. (n.d.). Google Patents.
  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). YouTube. Retrieved February 13, 2024, from [Link]

  • Cbz Protection - Common Conditions. (n.d.). Organic Chemistry. Retrieved February 13, 2024, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). Molecules. Retrieved February 13, 2024, from [Link]

  • Benzyl chloroformate. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Application Note - N-CBZ Protection. (n.d.). Scribd. Retrieved February 13, 2024, from [Link]

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Method

Application Notes and Protocols for Cross-Coupling Reactions Using N-Cbz-3-Vinylpiperidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the N-Cbz-3-Vinylpiperidine Scaffold The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the N-Cbz-3-Vinylpiperidine Scaffold

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically approved drugs and bioactive natural products.[1][2] Its three-dimensional structure and ability to modulate physicochemical properties like lipophilicity and basicity make it an invaluable component in the design of therapeutics targeting the central nervous system (CNS), cancer, and infectious diseases.[3][4][5][6][7] The introduction of a vinyl group at the 3-position of the piperidine ring, as in N-Cbz-3-vinylpiperidine, creates a versatile synthetic handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions.

The carbobenzyloxy (Cbz) protecting group on the nitrogen atom is crucial for these applications.[8][9][10] It is a robust protecting group that is stable to the basic conditions often employed in cross-coupling reactions, yet it can be readily removed under mild hydrogenolysis conditions, allowing for subsequent functionalization of the piperidine nitrogen. This application note provides detailed protocols and scientific rationale for leveraging N-Cbz-3-vinylpiperidine as a key building block in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, enabling the synthesis of diverse libraries of complex, drug-like molecules.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between vinyl or aryl halides/triflates and organoboron compounds.[11][12][13][14] This reaction is particularly valuable for synthesizing biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][15][16] A palladium(0) species initiates the cycle by undergoing oxidative addition with an organohalide. The subsequent transmetalation with a boronic acid or ester, activated by a base, transfers the organic group from boron to palladium. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[11][17]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X OxAdd Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B R²-B(OR)₂ + Base Transmetalation Transmetalation PdII_B->Pd0 R¹-R² RedElim Reductive Elimination Vinylpiperidine N-Cbz-3-vinylpiperidine (R¹-X) BoronicAcid Ar-B(OH)₂ (R²-B(OR)₂) caption Suzuki-Miyaura Catalytic Cycle Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Ar-X OxAdd Oxidative Addition PdII_B Intermediate PdII_A->PdII_B + Alkene MigratoryInsertion Migratory Insertion ProductFormation Product Release PdII_B->ProductFormation β-Hydride Elimination BetaHydrideElim β-Hydride Elimination ProductFormation->Pd0 + Base ArylHalide Aryl Halide (Ar-X) Vinylpiperidine N-Cbz-3-vinylpiperidine (Alkene) caption Heck Reaction Catalytic Cycle Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X (Oxidative Addition) PdII_B R¹-Pd(II)L₂-C≡CR² PdII_A->PdII_B Transmetalation PdII_B->Pd0 R¹-C≡CR² (Reductive Elimination) CuX Cu(I)X CuAcetylide Cu(I)-C≡CR² CuX->CuAcetylide R²-C≡CH + Base CuAcetylide->CuX to Pd(II) complex caption Sonogashira Coupling Catalytic Cycles

Sources

Application

Application Note: Cross-Metathesis Functionalization of Benzyl 3-ethenylpiperidine-1-carboxylate

Executive Summary & Strategic Scope This application note details the protocol for the Olefin Cross-Metathesis (CM) of Benzyl 3-ethenylpiperidine-1-carboxylate (referred to herein as Substrate A ). The 3-vinylpiperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

This application note details the protocol for the Olefin Cross-Metathesis (CM) of Benzyl 3-ethenylpiperidine-1-carboxylate (referred to herein as Substrate A ).

The 3-vinylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core for various alkaloids and peptidomimetics. However, the terminal vinyl group is prone to rapid homodimerization (self-metathesis) if reaction conditions are not rigorously controlled.[1] This guide provides a self-validating protocol to suppress homodimerization and maximize the yield of the desired cross-coupled product, specifically targeting electron-deficient and styrenyl partners.[2]

Core Chemical Logic
  • Substrate Classification: According to the Grubbs classification model, Substrate A is a Type I Olefin (rapid homodimerization).[1]

  • Catalyst Selection: Hoveyda-Grubbs 2nd Generation (HG-II) is selected as the primary catalyst due to its high stability to air/moisture and superior propagation rates with electron-deficient partners compared to Grubbs I/II.[2]

  • N-Protection Strategy: The Carboxybenzyl (Cbz) group is critical.[2] Unlike free amines or basic N-alkyl groups which poison ruthenium catalysts via non-productive coordination, the Cbz carbamate reduces nitrogen basicity, ensuring catalyst longevity.[1]

Experimental Design & Causality

Catalyst & Solvent Selection Matrix

The choice of catalyst and solvent is dictated by the electronic nature of the cross-metathesis partner.

ParameterRecommendationScientific Rationale
Catalyst Hoveyda-Grubbs II (HG-II) The benzylidene ether chelate promotes stability and initiation.[2] Essential for coupling Substrate A with electron-deficient acrylates (Type II olefins).[2]
Alternative Grubbs II (G-II) Suitable for sterically demanding partners but requires stricter inert handling than HG-II.[2]
Solvent Dichloromethane (DCM) Standard solvent (0.1–0.2 M). Solubilizes the non-polar catalyst and moderately polar substrate.
Solvent (High T) Toluene Used if the reaction requires >40°C to drive conversion (e.g., sterically hindered partners).[1]
Stoichiometry 1:2 to 1:4 (Substrate:Partner) Crucial: Excess partner is required to statistically favor the Cross-Metathesis (CM) pathway over the Homodimerization pathway.
Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The protocol is designed to force the equilibrium toward the Cross-Metathesis Product .

MetathesisPathways Substrate Substrate A (Type I Olefin) Ruthenacycle Ruthenacycle Intermediate Substrate->Ruthenacycle + Catalyst Partner CM Partner (Type II Olefin) Partner->Ruthenacycle Excess Catalyst HG-II Catalyst Dimer Homodimer (Undesired Byproduct) Ruthenacycle->Dimer Kinetic Trap (Low Partner Conc.) Product Cross-Metathesis Product (Desired) Ruthenacycle->Product Thermodynamic Product (High Partner Conc.) Ethylene Ethylene Gas (Volatile) Ruthenacycle->Ethylene Driven off

Figure 1: Kinetic competition between homodimerization and cross-metathesis.[1][2] Excess partner and ethylene removal drive the desired pathway.

Detailed Protocol: Cross-Metathesis with Methyl Acrylate[2]

Objective: Synthesis of Benzyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate. Scale: 1.0 mmol (approx. 245 mg of Substrate A).

Materials
  • Substrate A: Benzyl 3-ethenylpiperidine-1-carboxylate (1.0 equiv).[1][2]

  • Partner: Methyl Acrylate (3.0 equiv). Note: Stabilizers in acrylates (e.g., MEHQ) can inhibit the catalyst.[1] Pass through a small plug of basic alumina if the bottle is old.

  • Catalyst: Hoveyda-Grubbs 2nd Gen (2.5 – 5.0 mol%).[2]

  • Solvent: Anhydrous DCM (degassed with N2 or Ar for 10 min).

Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

  • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

  • Expert Tip: While HG-II is air-stable in solid form, the active catalytic species is sensitive.[1][2] An inert atmosphere ensures reproducibility.

Step 2: Solution Preparation

  • Charge the RBF with Substrate A (245 mg, 1.0 mmol).

  • Add Methyl Acrylate (270 µL, 3.0 mmol).

  • Add anhydrous DCM (5.0 mL) to achieve a concentration of 0.2 M.

    • Note: Higher dilution (0.05 M) favors RCM; moderate concentration (0.2–0.5 M) favors CM.[1]

  • Fit the flask with a reflux condenser.

Step 3: Catalyst Addition & Reaction [2]

  • Add HG-II Catalyst (15.7 mg, 2.5 mol%) in one portion. The solution will turn distinctively green/brown.

  • Heat the reaction to reflux (40°C) under a slow stream of Nitrogen.

    • Critical Mechanism:[2] The reflux helps drive off the ethylene byproduct, shifting the equilibrium forward (Le Chatelier’s principle).[1]

  • Monitor: Check TLC or LC-MS at 2 hours.

    • Self-Validating Checkpoint: If starting material remains but no dimer is forming, add a second portion of catalyst (2.5 mol%).[1] If dimer is the major product, increase the concentration of Methyl Acrylate in future runs.

Step 4: Quenching & Purification [1][2]

  • Once conversion is >95%, remove from heat.[1]

  • Scavenging (Optional but Recommended): Add 5 equiv of activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS® DMT) and stir for 30 min. Filter through Celite. This prevents Ru residues from isomerizing the double bond during concentration.

  • Concentrate the filtrate in vacuo.

  • Flash Chromatography: Elute with Hexanes/Ethyl Acetate (gradient 90:10 to 70:30). The product is typically a viscous oil.

Analytical Data & Troubleshooting

Expected Results
ComponentRetention (TLC)Notes
Substrate A High RfDisappears over time.[2]
Homodimer Medium RfTrace amount expected (<5%). If high, Partner equiv was too low.[1]
Product (E-isomer) Lower RfMajor product (>85% yield).
Product (Z-isomer) Lower RfMinor product (thermodynamically less stable).[1][2]
Troubleshooting Workflow

Troubleshooting Start Reaction Analysis CheckConversion Is Conversion < 50%? Start->CheckConversion CheckDimer Is Homodimer > 10%? CheckConversion->CheckDimer No Action1 Check Solvents/Gas (O2 poisoning) CheckConversion->Action1 Yes Action2 Increase Partner Equiv (to 5-10x) CheckDimer->Action2 Yes Action3 Add Benzoquinone (Prevents Isomerization) CheckDimer->Action3 No (But Isomerization High)

Figure 2: Decision tree for optimizing reaction outcomes.

References

  • Grubbs, R. H. (2003).[1] Olefin Metathesis. Tetrahedron. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370.[1] Link[1][2]

  • Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000).[1] Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. Journal of the American Chemical Society, 122(34), 8168-8179.[1] Link[1][2]

  • Voigtritter, K., & Blechert, S. (2011).[1] Olefin Metathesis of Amine-Containing Olefins. Organometallics. Link[1][2]

  • Umicore Precious Metals Chemistry. (n.d.).[3] Metathesis Application Guide. Link

Sources

Method

Application Note: A Practical Guide to the Synthesis of 3-Vinylpiperidine Scaffolds via Intramolecular Heck Reaction

Abstract: The 3-vinylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceutical agents. This application note provides a comprehensive guide for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3-vinylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceutical agents. This application note provides a comprehensive guide for researchers on the synthesis of this valuable heterocyclic building block using the palladium-catalyzed intramolecular Heck reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and present a comparative analysis of various reaction conditions to facilitate optimization. This document is designed to equip researchers in drug development and organic synthesis with the expertise to successfully implement and adapt this powerful C-C bond-forming strategy.

Introduction: The Strategic Importance of the Heck Reaction in Piperidine Synthesis

The piperidine ring is a cornerstone of modern pharmacology. Its presence in numerous natural products and synthetic drugs highlights its importance as a bioisostere for various functional groups and its ability to confer favorable pharmacokinetic properties. The specific introduction of a vinyl group at the 3-position creates a versatile handle for further chemical elaboration, making 3-vinylpiperidine a highly sought-after intermediate.

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, stands out as one of the most robust methods for carbon-carbon bond formation.[1][2] While often used in an intermolecular fashion, its intramolecular variant is exceptionally powerful for constructing cyclic systems, including the piperidine core.[3] This approach, often referred to as an intramolecular Heck cyclization, allows for the simultaneous formation of the heterocyclic ring and the installation of the exocyclic vinyl group with high levels of regio- and stereocontrol.[4] This guide focuses on leveraging this intramolecular strategy for the efficient synthesis of N-protected 3-vinylpiperidine derivatives.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Heck reaction is crucial for troubleshooting and optimizing reaction conditions. The widely accepted catalytic cycle proceeds through a series of well-defined organopalladium intermediates, cycling between Pd(0) and Pd(II) oxidation states.[5][6]

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate, inserts into the carbon-halide (or C-OTf) bond of the substrate. This is typically the rate-determining step and forms a square planar Pd(II) intermediate.[5][7]

  • Alkene Coordination & Migratory Insertion: The tethered alkene moiety of the substrate coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, which forms the new C-C bond and closes the ring. This step establishes the piperidine core.[1][8]

  • Syn β-Hydride Elimination: For the catalytic cycle to continue, the palladium must be eliminated from the organic fragment. A hydrogen atom on the carbon adjacent (beta) to the palladium atom is eliminated in a syn fashion. This step forms the exocyclic double bond (the vinyl group) and generates a hydrido-palladium(II) complex.[5]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base (e.g., triethylamine, potassium carbonate), the hydrido-palladium(II) complex undergoes reductive elimination. The base neutralizes the generated acid (H-X) and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Heck_Mechanism Figure 1: Catalytic Cycle of the Intramolecular Heck Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (R-Pd(II)-X L₂) Pd0->OxAdd Oxidative Addition base Base + H-X Insertion Migratory Insertion Intermediate (Cyclized Pd(II)) OxAdd->Insertion Alkene Insertion (Ring Formation) BetaElim β-Hydride Elimination Product Complex Insertion->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination prod Product (3-Vinylpiperidine) BetaElim->prod sub Substrate (R-X) sub->OxAdd base_in Base Workflow Figure 2: Experimental Workflow for Heck Cyclization arrow arrow A 1. Reagent Setup (Catalyst, Ligand, Base in Flask) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent & Substrate Addition (Anhydrous MeCN, Starting Material) B->C D 4. Reaction (Heat to Reflux, 80-85°C) C->D E 5. Monitoring (TLC / LC-MS) D->E Periodic Sampling E->D Reaction Incomplete F 6. Workup (Cool, Filter, Aqueous Wash) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Sources

Application

Application Note &amp; Protocols: Leveraging N-Cbz-3-vinylpiperidine as a Versatile 3D Fragment in Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, high-quality starting points for drug development, particularly for challenging biological targets.[1] The s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, high-quality starting points for drug development, particularly for challenging biological targets.[1] The success of FBDD hinges on the quality and diversity of the fragment library, with a growing emphasis on moving beyond flat, two-dimensional structures to better explore the complexities of protein binding pockets.[2][3] This guide details the strategic application of N-Cbz-3-vinylpiperidine, a conformationally restrained, three-dimensional fragment. The piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance druggability and improve pharmacokinetic properties.[4] The vinyl group serves as a versatile chemical handle for rapid synthetic elaboration, while the carbamoyl (Cbz) protecting group offers stability and a defined exit vector. We present the scientific rationale for its use, detailed protocols for its synthetic diversification, and a roadmap for its integration into a typical FBDD workflow.

The Strategic Value of N-Cbz-3-vinylpiperidine in FBDD

The ideal fragment is small, soluble, and possesses sufficient complexity to report on meaningful interactions within a binding site, yet is simple enough to allow for extensive synthetic elaboration.[5] N-Cbz-3-vinylpiperidine is designed to meet these criteria.

1.1. Physicochemical Properties & "Rule of Three" Compliance

Fragments are typically governed by the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3) to ensure solubility and efficient binding.[2] N-Cbz-3-vinylpiperidine aligns well with these principles, making it an excellent candidate for fragment screening libraries.

PropertyValueSignificance in FBDD
Molecular Weight (MW)~259.34 g/mol Falls within the optimal range for fragments, maximizing the probability of identifying a binding event.[5]
cLogP~2.8-3.2Balances lipophilicity for membrane permeability with sufficient aqueous solubility for biophysical screening.
H-Bond Acceptors2 (Carbonyl oxygens)Provides potential for key hydrogen bonding interactions with the target protein.
H-Bond Donors0The protected amine prevents non-specific interactions, which can be strategically revealed later.
Rotatable Bonds3A low number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency.

1.2. Conformational Rationale: A Privileged 3D Scaffold

The piperidine ring is a saturated heterocycle that predominantly adopts a stable chair conformation. This pre-organized, three-dimensional shape is a significant advantage over flat aromatic fragments, as it can more effectively probe the topographical features of a target's binding site.[2]

  • Pseudoallylic Strain: The Cbz group on the nitrogen atom introduces partial double-bond character to the N-C bond. This can induce a pseudoallylic strain that influences the conformational preference of substituents, often favoring an axial orientation for groups at the 2-position, thereby presenting a unique exit vector for fragment elaboration.[6]

  • Defined Exit Vector: The vinyl group at the 3-position provides a well-defined point for synthetic diversification away from the core scaffold, allowing chemists to "grow" the fragment into adjacent pockets of the binding site without disrupting core binding interactions.[7]

Integrating N-Cbz-3-vinylpiperidine into the FBDD Workflow

The journey from fragment identification to a lead compound is a structured process. N-Cbz-3-vinylpiperidine is designed to be a valuable starting point for this journey.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (Containing N-Cbz-3-vinylpiperidine) Screen Biophysical Screening (SPR, NMR, X-ray) Lib->Screen ~2000 Fragments Hits Validated Hits (μM - mM Affinity) Screen->Hits High Hit Rate SBDD Structure-Based Design (X-ray, Cryo-EM) Hits->SBDD Structural Insights Chem Synthetic Elaboration (Heck, Michael, etc.) SBDD->Chem Rational Design Lead Potent Lead Compound (nM Affinity) Chem->Lead Iterative Optimization Preclin Preclinical Candidate Lead->Preclin ADME/Tox Profiling

Caption: The Fragment-Based Drug Discovery (FBDD) workflow.

2.1. Library Design & Screening

N-Cbz-3-vinylpiperidine should be included in a diverse library of low-molecular-weight compounds.[1] Due to the typically weak binding affinity of fragments, highly sensitive biophysical techniques are required for screening.[5][8]

TechniquePrincipleThroughputStructural Info
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized target.HighNo
Nuclear Magnetic Resonance (NMR) Monitors chemical shift perturbations in the target protein upon ligand binding.MediumYes (binding site)
X-ray Crystallography Soaking fragments into protein crystals to directly visualize binding modes.LowYes (high-resolution)

Rationale: An orthogonal approach is highly recommended. For instance, initial hits from a high-throughput SPR screen can be validated and further characterized by NMR or X-ray crystallography to confirm the binding site and mode, eliminating false positives early in the process.[5]

Synthetic Elaboration Protocols

The vinyl group is a versatile functional handle that can participate in a wide range of C-C and C-heteroatom bond-forming reactions. This allows for the rapid generation of a library of analogues around the core piperidine scaffold for structure-activity relationship (SAR) studies.

Elaboration_Routes cluster_Reactions Key Diversification Reactions cluster_Products Resulting Scaffolds Core N-Cbz-3-vinylpiperidine Heck Heck Coupling Core->Heck Ar-X, Pd(0) Michael Michael Addition Core->Michael Nu-H, Base Cyclo Cycloaddition Core->Cyclo Dipole Metathesis Metathesis Core->Metathesis Grubbs' Cat. Stilbene Stilbene Analogues Heck->Stilbene Heterocycles Substituted Heterocycles Michael->Heterocycles Spirocycles Spirocyclic Systems Cyclo->Spirocycles Extended Extended Chains Metathesis->Extended

Caption: Synthetic elaboration pathways for the vinylpiperidine fragment.

Protocol 3.1: Palladium-Catalyzed Heck Coupling

Application: To couple the vinyl group with aryl or heteroaryl halides, exploring interactions in aromatic binding pockets. The Heck reaction is a robust method for forming C-C bonds between sp² centers.[9][10]

Principle and Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[10] Oxidative addition of the palladium(0) catalyst to the aryl halide is followed by migratory insertion of the vinylpiperidine alkene into the Pd-C bond. A final β-hydride elimination step releases the product and regenerates the active Pd(0) catalyst in the presence of a base.[11] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Cbz-3-vinylpiperidine (1.0 eq), the desired aryl bromide (1.1 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq).

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF, acetonitrile, or toluene, ~0.1 M concentration). Add a base, such as triethylamine (Et₃N, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up and Purification:

    • Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 3.2: Aza-Michael (Conjugate) Addition

Application: To introduce nitrogen-based nucleophiles, forming new heterocyclic systems or linking to other pharmacophoric elements. The aza-Michael addition is a powerful tool for C-N bond formation.[12][13]

Principle and Rationale: The reaction involves the 1,4-addition of a nucleophile to the electron-deficient alkene (the "Michael acceptor").[14] While the vinyl group on the piperidine is not inherently electron-deficient, this reaction is most effective in an intramolecular fashion or when the reaction conditions promote the formation of a reactive intermediate. For intermolecular additions with less reactive amines, a catalyst is often required.

Step-by-Step Methodology (Intramolecular Example):

  • Substrate Synthesis: Synthesize a precursor where a nucleophilic amine is tethered to the piperidine nitrogen (after deprotection/re-functionalization of the Cbz group).

  • Reaction Setup: Dissolve the substrate in a suitable solvent (e.g., THF or methanol).

  • Base Addition: Add a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at 0 °C to deprotonate the nucleophilic amine.

  • Cyclization: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material. The reaction promotes an endo-trig cyclization to form a new heterocyclic ring.[12]

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Protocol 3.3: [3+2] Cycloaddition

Application: To construct five-membered heterocyclic rings, such as pyrazolines or isoxazolidines, which can serve as isosteres for other functional groups or provide novel interaction points.

Principle and Rationale: This reaction involves the concerted or stepwise addition of a 1,3-dipole to the vinyl group (the dipolarophile).[15] The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory. Nitrile ylides, generated photochemically from vinyl azides, are effective 1,3-dipoles for this transformation.[16]

Step-by-Step Methodology (with Nitrile Ylides):

  • Reagent Preparation: In a quartz reaction vessel, dissolve N-Cbz-3-vinylpiperidine (1.5 eq) and the appropriate vinyl azide precursor to the 1,3-dipole (1.0 eq) in an anhydrous, degassed solvent like benzene or toluene.

  • Photochemical Reaction: Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp) while maintaining a cool temperature (e.g., 10-20 °C) using a cooling bath. The irradiation first generates a 2H-azirine, which then undergoes photochemical ring-opening to the nitrile ylide, which is trapped in situ by the vinylpiperidine.[16]

  • Monitoring: Monitor the reaction by ¹H NMR to observe the disappearance of the starting materials and the appearance of the characteristic signals of the new heterocyclic ring.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude residue can be directly subjected to flash column chromatography on silica gel to isolate the desired cycloaddition product.

Hit-to-Lead Optimization Strategies

Once N-Cbz-3-vinylpiperidine or a simple derivative is identified and structurally characterized as a binder, the next phase is to increase its potency and selectivity.

Hit_to_Lead Fragment Initial Hit (N-Cbz-3-vinylpiperidine) Grow Fragment Growing Fragment->Grow Elaborate vinyl group into adjacent pocket Link Fragment Linking Fragment->Link Connect to a second, validated fragment Merge Fragment Merging Fragment->Merge Combine with an overlapping fragment Lead High-Affinity Lead Grow->Lead Link->Lead Merge->Lead

Caption: Key strategies for hit-to-lead optimization.

  • Fragment Growing: This is the most direct strategy. Using the protocols described above (e.g., Heck coupling), chemists can systematically add functionality to the vinyl group to engage with nearby residues in the binding pocket, guided by structural data.[7]

  • Fragment Linking: If a second, distinct fragment is found to bind in a proximal pocket, the vinyl group can be elaborated into a linker to connect the two fragments, often resulting in a dramatic increase in binding affinity.[7]

  • Fragment Merging/Scaffold Hopping: If another fragment hit overlaps with the piperidine core, structural features from both can be combined or merged into a novel, more potent single molecule.[8] The Cbz group can be deprotected to allow modifications at the nitrogen, enabling scaffold hopping while retaining key interactions.

Conclusion

N-Cbz-3-vinylpiperidine is more than a simple building block; it is a strategically designed entry point for modern drug discovery campaigns. Its inherent three-dimensionality, coupled with the synthetic versatility of the vinyl handle, provides a robust platform for efficiently exploring chemical space and developing high-quality lead compounds. By integrating the protocols and workflows described herein, research teams can harness the full potential of this fragment to tackle challenging biological targets and accelerate the path toward novel therapeutics.

References

  • Approaches to Fragment-Based Drug Design. (n.d.). Google Cloud.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter.
  • FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020, August 5). PMC.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022, March 4). PMC.
  • The [3+2]Cycloaddition Reaction. (n.d.). [Source not provided].
  • A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. (n.d.). Benchchem.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, October 11). [Source not provided].
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Heck reaction. (n.d.). Wikipedia.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). DR-NTU.
  • [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. (2013, August 26). [Source not provided].
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). [Source not provided].
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization of Benzyl 3-ethenylpiperidine-1-carboxylate

Ticket ID: VINYL-PIP-STAB-001 Subject: Prevention of Spontaneous Polymerization in N-Cbz-3-vinylpiperidine Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Division Emerge...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VINYL-PIP-STAB-001 Subject: Prevention of Spontaneous Polymerization in N-Cbz-3-vinylpiperidine Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Emergency Triage: "My Sample is Gelling"

If you are currently observing viscosity changes or solid formation, consult this rapid diagnostic table immediately.

SymptomDiagnosisImmediate Action
Increased Viscosity (Syrup-like) Oligomerization has started.Dilute immediately in a non-reactive solvent (e.g., DCM, Toluene) and store at -20°C. This slows propagation.[1]
White Precipitate / Cloudiness Insoluble polymer formation.Filter the solution through a 0.45µm PTFE filter to salvage remaining monomer. Analyze filtrate by HPLC/NMR.
Solid "Puck" or Gel Full bulk polymerization (Trommsdorff effect).Irreversible. Discard as chemical waste. Do not attempt to redissolve; crosslinked polymers are insoluble.

The Core Science: Why This Happens

The Mechanism of Failure

Benzyl 3-ethenylpiperidine-1-carboxylate contains an unconjugated vinyl group. Unlike styrene, the double bond is not stabilized by an aromatic ring directly, but it remains highly susceptible to free-radical polymerization .

  • Initiation: Trace peroxides, heat, or light generate a radical (

    
    ).
    
  • Propagation: The radical attacks the vinyl

    
    -carbon. The steric bulk of the Cbz group does not sufficiently shield this position.
    
  • The Oxygen Paradox (Critical): Most commercial batches are stabilized with MEHQ (Monomethyl ether hydroquinone). MEHQ is not an inhibitor; it is a catalyst for inhibition. It requires dissolved oxygen to form the active quinone species that traps radicals.

    • Common Error: Storing MEHQ-stabilized monomer under strict Nitrogen/Argon strips the oxygen, rendering the MEHQ useless and leading to polymerization.

Visualizing the Pathway

The following diagram illustrates the competition between polymerization and inhibition.

PolymerizationMechanism Start Monomer (Vinyl Piperidine) ActiveChain Active Radical Chain (Propagation) Start->ActiveChain Initiation Radical Free Radical Source (Heat/Light/Peroxides) Radical->ActiveChain ActiveChain->ActiveChain Propagation Polymer Polymerized Waste (Gel/Solid) ActiveChain->Polymer Unchecked Trap Stable Quinone Radical (Termination) ActiveChain->Trap Inhibition Inhibitor MEHQ (Inhibitor) Inhibitor->Trap Requires O2 Oxygen Dissolved O2 Oxygen->Trap

Caption: Figure 1. The kinetic competition. Note that the Inhibition pathway (Green) is dependent on the presence of Oxygen when using phenolic inhibitors like MEHQ.

Storage & Handling Protocols

FAQ: How should I store the pure monomer?

Q: Which inhibitor is best?

  • Standard: MEHQ (100–200 ppm) . Best for long-term storage if air is present.

  • Strict Anaerobic Storage: Phenothiazine (PTZ) or BHT (Butylated hydroxytoluene) . Use these if you must store under Nitrogen, as they are less dependent on dissolved oxygen than MEHQ.

  • High Reactivity: TBC (4-tert-Butylcatechol) .[2] Highly effective but difficult to remove; turns pink/brown upon oxidation.

Q: What are the ideal physical conditions?

  • Temperature: Store at -20°C . Radical generation rates drop exponentially with temperature (Arrhenius equation).

  • Light: Amber glass is mandatory. UV light can cleave the Cbz group or initiate vinyl radicals.

  • Headspace:

    • If MEHQ inhibited: Do NOT purge with Nitrogen. Leave a small headspace of air.

    • If Uninhibited: Store under Argon at -80°C and use within 24 hours.

Process Guide: Purification & Reactions

Scenario A: Removing the Inhibitor

Before using the monomer in sensitive catalytic reactions (e.g., Metathesis, Heck coupling), you must remove the phenolic inhibitor, as it can poison metal catalysts.

Method 1: The Base Wash (Standard)

  • Best for: Large scales (>5g), removing MEHQ/TBC.

  • Dissolve monomer in Ethyl Acetate or DCM (10 mL solvent per 1 g monomer).

  • Wash 3x with 1M NaOH (cold). The aqueous layer should turn yellow/brown (phenolate salts).

  • Wash 1x with Brine.

  • Dry over

    
    , filter, and concentrate at low temperature (<30°C).
    

Method 2: Inhibitor Remover Columns (Recommended) [2]

  • Best for: Small scales, high-value material.

  • Protocol: Pass the neat monomer (or concentrated solution) through a pre-packed column containing inhibitor-removal resin (e.g., De-Hibit™ or alumina-based equivalents). This avoids aqueous workup and potential hydrolysis of the Cbz group.

Scenario B: Distillation

Q: The material polymerizes in the distillation pot. How do I prevent this?

Distilling vinyl monomers is the highest-risk operation.

  • Vacuum is King: You must lower the boiling point below 80°C. High vacuum (<1 mbar) is required.

  • Pot Stabilization: Add PTZ (Phenothiazine) or Copper(II) Chloride to the distillation pot. These are non-volatile and will stay behind, protecting the bulk liquid from thermal initiation.

  • The "Sulfur Trick": Suspend a small piece of elemental sulfur in the distillation head/path. Sulfur vapor acts as a potent radical scavenger in the gas phase.

Decision Support Workflow

Use this logic flow to determine your immediate handling strategy.

HandlingWorkflow Start New Batch of Cbz-Vinylpiperidine CheckInhibitor Is Inhibitor Present? Start->CheckInhibitor Storage Long Term Storage? CheckInhibitor->Storage Yes (MEHQ) Action_N2 Store at -80°C Headspace: ARGON Use <24 hrs CheckInhibitor->Action_N2 No Action_Air Store at -20°C Amber Vial Headspace: AIR Storage->Action_Air Yes Reaction Immediate Reaction? Storage->Reaction No (Ready to use) Sensitive Metal Catalyst Used? Reaction->Sensitive Remove Remove Inhibitor (Column/Wash) Sensitive->Remove Yes (Heck/Metathesis) Direct Use Directly (Add extra initiator if radical rxn) Sensitive->Direct No (Standard Synthesis)

Caption: Figure 2. Decision logic for storage and pre-reaction processing.

References

  • Sigma-Aldrich (Merck). "Inhibitor Removers and Prepacked Columns." Technical Bulletin. Link

  • ChemicalBook. "Inhibiting action of 4-Methoxyphenol (MEHQ) for Acrylic Monomers." Chemical Safety Data. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 8688, 4-Methoxyphenol (MEHQ)." PubChem. Link[3]

  • Polymer Science Learning Center. "Free Radical Vinyl Polymerization: Mechanism and Inhibition." University of Southern Mississippi. Link

  • Fisher Scientific. "Safety Data Sheet: 4-Vinylbenzyl piperidine (Analogous Handling)." Link

Sources

Optimization

Cbz deprotection of 3-vinylpiperidine without reducing double bond

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the chemose...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the chemoselective Cbz (carboxybenzyl) deprotection of 3-vinylpiperidine, a critical transformation where preservation of the vinyl group is paramount.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in deprotecting Cbz-3-vinylpiperidine?

The main challenge lies in the chemoselectivity of the deprotection method. The vinyl group is susceptible to reduction under standard catalytic hydrogenation conditions (H₂ gas with Pd/C), which are commonly used for Cbz removal.[1][2] Therefore, a method must be chosen that selectively cleaves the benzylic C-O bond of the carbamate without affecting the C=C double bond.

Q2: Which methods are recommended for the Cbz deprotection of 3-vinylpiperidine without reducing the double bond?

Several methods can achieve this transformation with high selectivity. The most recommended approaches fall into three main categories:

  • Catalytic Transfer Hydrogenation (CTH): This is often the go-to method due to its mildness and efficiency. Instead of gaseous hydrogen, a hydrogen donor is used in the presence of a palladium catalyst.[1][3]

  • Acid-Mediated Cleavage: Certain Lewis and Brønsted acids can effectively cleave the Cbz group without impacting the alkene.[4][5]

  • Nucleophilic Cleavage: For highly sensitive substrates, specific nucleophilic reagents can be employed.[6][7]

The choice of method depends on the overall functional group tolerance of your substrate, scale of the reaction, and available reagents.

Troubleshooting Guides & In-Depth Protocols

Method 1: Catalytic Transfer Hydrogenation (CTH)

This method is often preferred for its operational simplicity and mild reaction conditions, which are generally compatible with olefinic moieties.[8]

Troubleshooting Common CTH Issues
  • Issue: Partial or complete reduction of the vinyl group.

    • Causality: The choice of hydrogen donor and catalyst activity can influence selectivity. Some hydrogen donors can still lead to low levels of double bond reduction, especially with highly active catalysts or prolonged reaction times.

    • Solution:

      • Change the Hydrogen Donor: Ammonium formate is a very common and effective donor.[9] Other options include formic acid, 1,4-cyclohexadiene, or cyclohexene.[3][10][11] The reactivity can be tuned by the choice of donor.

      • Use a Less Active Catalyst: While 10% Pd/C is standard, you can try using a lower loading (e.g., 5% Pd/C) or a deactivated catalyst.

      • Monitor the Reaction Closely: Follow the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize over-reduction.

  • Issue: The reaction is sluggish or does not go to completion.

    • Causality: This could be due to poor catalyst activity, insufficient hydrogen donor, or solvent effects. Catalyst poisoning by sulfur or phosphorus-containing impurities can also be a factor.[1]

    • Solution:

      • Increase Catalyst Loading: A higher catalyst loading (e.g., 10-20 mol%) can improve the reaction rate.[12]

      • Add More Hydrogen Donor: Ensure an adequate excess of the hydrogen donor is present (typically 3-5 equivalents or more).[9]

      • Optimize Solvent: Methanol and ethanol are common solvents. For substrates with poor solubility, a co-solvent system might be necessary.[1]

      • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often accelerate the deprotection.[13]

Detailed Protocol: CTH using Ammonium Formate

This protocol is a good starting point for the selective deprotection of Cbz-3-vinylpiperidine.

Materials:

  • Cbz-3-vinylpiperidine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve Cbz-3-vinylpiperidine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 0.1 eq by weight).

  • Add ammonium formate (3-5 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to reflux.[9]

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

  • Rinse the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-vinylpiperidine.

CTH Method Comparison
Hydrogen DonorCatalystTypical ConditionsProsCons
Ammonium Formate10% Pd/CMeOH, RT to refluxReadily available, generally high selectivity.[9]Can sometimes be slow at RT.
Formic Acid10% Pd/CMeOH, RTMild conditions.[3]May require a larger amount of palladium.[3]
1,4-Cyclohexadiene10% Pd/CEtOH, refluxRapid deprotection.[11]Higher boiling point solvent needed.
Method 2: Acid-Mediated Cleavage

Acid-mediated deprotection is an excellent metal-free alternative, particularly useful for substrates that may be sensitive to trace metals or catalyst poisoning.

Troubleshooting Common Acid-Mediated Cleavage Issues
  • Issue: Side reactions with the vinyl group (e.g., hydrobromination).

    • Causality: Strong acids like HBr can potentially add across the double bond, especially in protic solvents.[14]

    • Solution:

      • Use a Milder Lewis Acid System: The AlCl₃/HFIP (hexafluoroisopropanol) system is reported to be highly selective and safe for double bonds.[4][5][15] This is a strongly recommended alternative to HBr/AcOH.

      • Control Reaction Conditions: When using HBr/AcOH, keep the temperature low (0 °C to RT) and the reaction time to a minimum. Use of an aprotic solvent may also suppress side reactions.[14]

  • Issue: Incomplete reaction or formation of stable salts.

    • Causality: The product amine will be protonated, forming a salt. In some cases, this may precipitate or be difficult to work with.

    • Solution:

      • Ensure Stoichiometric Acid: Use a sufficient excess of the acidic reagent (typically 2-5 equivalents).[9]

      • Aqueous Work-up: After the reaction is complete, a basic aqueous work-up (e.g., with NaHCO₃ or NaOH solution) will be necessary to neutralize the acid and liberate the free amine.

Detailed Protocol: Lewis Acid Cleavage with AlCl₃/HFIP

This method is highlighted for its excellent functional group tolerance.[5][6][15]

Materials:

  • Cbz-3-vinylpiperidine

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Water

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Dissolve Cbz-3-vinylpiperidine (1.0 eq) in HFIP.

  • At room temperature, add aluminum chloride (1.5-3 eq) portion-wise.

  • Stir the mixture at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding water.

  • Extract the product with a suitable organic solvent.

  • The organic layer can then be washed, dried, and concentrated to yield the product.

Decision Workflow for Deprotection Method

Deprotection_Decision start Start: Cbz-3-vinylpiperidine metal_tolerance Is the substrate tolerant to trace metals? start->metal_tolerance cth Method 1: Catalytic Transfer Hydrogenation (CTH) metal_tolerance->cth Yes acid_cleavage Method 2: Acid-Mediated Cleavage metal_tolerance->acid_cleavage No final_product 3-Vinylpiperidine cth->final_product troubleshoot_cth Troubleshoot CTH: - Change H-donor - Lower catalyst activity - Monitor closely cth->troubleshoot_cth acid_cleavage->final_product troubleshoot_acid Troubleshoot Acid Cleavage: - Use AlCl3/HFIP for selectivity - Control temperature - Basic work-up acid_cleavage->troubleshoot_acid

Caption: Decision workflow for selecting a Cbz deprotection method.

References
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665–5674. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • ACS Publications. (2024, April 4). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Available from: [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Kolis, S. P., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Available from: [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available from: [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1384. Available from: [Link]

  • Bennasar, M. L., et al. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 5(4), 569–572. Available from: [Link]

  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. Available from: [Link]

  • Vaia. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Available from: [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]

  • Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(16), 2067-2070. Available from: [Link]

  • Song, G., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. Available from: [Link]

  • Kvarnström, I., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(14), 5345–5355. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Li, G., et al. (2015). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Organic Letters, 17(5), 1296–1299. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Selective Hydrogenation of Vinyl vs. Cbz Groups

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. Here, we address the nuanced challenge of selectively hydrogenating a vinyl group in the presence of a Cbz (carboxybenzyl) protecting group. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance the success and reproducibility of your experiments.

Introduction: The Chemoselectivity Challenge

The selective reduction of a carbon-carbon double bond (vinyl group) without cleaving a Cbz protecting group is a common yet challenging transformation in multi-step organic synthesis. Both functionalities are susceptible to catalytic hydrogenation, making the choice of catalyst and reaction conditions paramount to achieving the desired outcome. The Cbz group is valued for its stability and is typically removed via hydrogenolysis using a palladium catalyst.[1][2] This inherent reactivity overlap necessitates a carefully controlled approach to favor olefin saturation over Cbz deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor that dictates selectivity in the hydrogenation of a vinyl group over a Cbz group?

A1: The key to achieving selectivity lies in modulating the activity of the palladium catalyst. A highly active catalyst, such as standard Palladium on Carbon (Pd/C), will often lead to the non-selective reduction of both the vinyl and Cbz groups.[3] Therefore, employing a "poisoned" or less active catalyst is the most critical factor.

Q2: What are the most common "poisoned" catalysts for this transformation?

A2: Lindlar's catalyst, which is palladium on calcium carbonate poisoned with lead acetate and quinoline, is a classic choice for selective hydrogenation of alkynes to alkenes and can be adapted for selective olefin reduction.[4][5][6] Another effective strategy is the in-situ poisoning of Pd/C with additives like diphenyl sulfide or pyridine.[3][7] These additives preferentially bind to the most active sites on the palladium surface, attenuating its activity enough to discriminate between the vinyl and Cbz groups.

Q3: Can I use transfer hydrogenation for this selective reduction?

A3: Yes, transfer hydrogenation can be an excellent alternative to using gaseous hydrogen.[8] Common hydrogen donors include formic acid, ammonium formate, and isopropanol.[8] This method can sometimes offer enhanced selectivity and avoids the need for specialized high-pressure hydrogenation equipment.

Q4: Under what conditions is the Cbz group most susceptible to cleavage?

A4: The Cbz group is most readily cleaved under standard hydrogenolysis conditions, typically using 10% Pd/C under a hydrogen atmosphere (1 atm or higher) in protic solvents like methanol or ethanol.[1][9] Acidic conditions can also facilitate Cbz removal.[9][10] Therefore, to preserve the Cbz group, it is advisable to avoid highly active catalysts, high hydrogen pressures, and strongly acidic reaction media.

Q5: Are there any alternatives to palladium-based catalysts for this transformation?

A5: While palladium is the most common, other transition metals can be used. For instance, certain ruthenium and rhodium complexes have shown efficacy in selective olefin hydrogenation.[11][12] Nickel-based catalysts, such as Nickel Boride (Ni₂B), can also be employed and may offer different selectivity profiles.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Both vinyl and Cbz groups are reduced (loss of Cbz group). The catalyst is too active.- Switch to a less active catalyst, such as Lindlar's catalyst.[13] - Add a catalyst poison, such as diphenyl sulfide or pyridine, to your standard Pd/C catalyst.[3][7] - Reduce the catalyst loading.
Hydrogen pressure is too high.- Perform the reaction under a balloon of hydrogen (approximately 1 atm). - Consider using transfer hydrogenation with a suitable hydrogen donor.[8]
Reaction time is too long.- Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
No reaction or incomplete reaction (starting material remains). The catalyst is inactive or poisoned by impurities.- Use a fresh batch of catalyst.[9] - Ensure all reagents and solvents are pure and free of potential catalyst poisons like sulfur or halide compounds.[14][15] - Purify the starting material to remove any potential inhibitors.
Insufficient hydrogen supply.- Ensure the system is properly sealed and there are no leaks. - For balloon hydrogenation, use a slightly larger balloon.
Poor substrate solubility.- Use a co-solvent system to ensure the substrate is fully dissolved.[9] Common solvents include ethanol, methanol, ethyl acetate, and THF.
Formation of side products. Over-reduction of the vinyl group to an alkane.- This is more likely with highly substituted or activated alkenes. Use a less active catalyst and carefully monitor the reaction progress.
Isomerization of the double bond.- This can occur with some catalysts. Consider a different catalyst system if this is a significant issue.

Visualizing the Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate conditions for the selective hydrogenation of a vinyl group in the presence of a Cbz group.

G cluster_start cluster_catalyst Catalyst Selection cluster_conditions Reaction Conditions cluster_outcome Analysis & Troubleshooting start Start: Selective Hydrogenation Vinyl vs. Cbz catalyst_choice Choose Catalyst System start->catalyst_choice pd_c Standard Pd/C catalyst_choice->pd_c High Risk of Debenzylation poisoned_pd Poisoned Pd/C (e.g., + Ph2S) catalyst_choice->poisoned_pd Good Selectivity lindlar Lindlar's Catalyst catalyst_choice->lindlar Good Selectivity transfer_H Transfer Hydrogenation (e.g., HCOOH) catalyst_choice->transfer_H Good Selectivity No H2 gas conditions Select Conditions pd_c->conditions poisoned_pd->conditions lindlar->conditions transfer_H->conditions h2_pressure H2 Pressure conditions->h2_pressure solvent Solvent conditions->solvent monitoring Reaction Monitoring conditions->monitoring analyze Analyze Outcome h2_pressure->analyze solvent->analyze monitoring->analyze success Success: Selective Hydrogenation analyze->success failure_debenzylation Failure: Cbz Cleavage analyze->failure_debenzylation Troubleshoot: - Use less active catalyst - Lower H2 pressure failure_no_reaction Failure: No Reaction analyze->failure_no_reaction Troubleshoot: - Check catalyst activity - Purify substrate

Caption: Decision workflow for selective hydrogenation.

Experimental Protocol: Selective Hydrogenation using Pd/C with Diphenyl Sulfide

This protocol is a representative example for the selective hydrogenation of a vinyl group in the presence of a Cbz group using an in-situ poisoned catalyst system.

Materials:

  • Substrate containing both vinyl and Cbz functionalities

  • 10% Palladium on Carbon (Pd/C)

  • Diphenyl sulfide (Ph₂S)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stir bar

  • Hydrogen balloon

  • Septum

  • Vacuum/inert gas manifold

  • Syringes and needles

  • Celite or a suitable filtration agent

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 equiv).

  • Solvent and Catalyst Addition: Dissolve the substrate in methanol (approx. 0.1 M concentration). To this solution, add 10% Pd/C (5-10 mol%).

  • Catalyst Poisoning: Add diphenyl sulfide (0.5-1.0 equiv relative to Pd) to the reaction mixture.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen balloon.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the starting material is consumed, carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and air. Handle with care and never allow the catalyst to dry completely during filtration.

  • Hydrogen gas is flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

References

  • SATHEE. (n.d.). Chemistry Lindlar Catalyst.
  • (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst.
  • StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum.
  • ChemTalk. (2023, October 2). Lindlar's Catalyst.
  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst.
  • Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar's Catalyst or Na/NH3.
  • Dalton Transactions. (n.d.). Ligand modification for the tuning of activity and selectivity in the chemoselective transfer hydrogenation of α,β-unsaturated carbonyls using EtOH as a hydrogen source.
  • (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • PMC. (n.d.). Metal-free transfer hydrogenation of olefins via dehydrocoupling catalysis.
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.
  • BORIS Portal. (n.d.). Ruthenium-Catalyzed Chemoselective Olefin Transfer Hydrogenation of alpha,beta-Unsaturated Carbonyl Systems By Using EtOH as Hy.
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
  • J-Stage. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison.
  • PMC. (n.d.). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • (2019, October 2). Cbz-Protected Amino Groups.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

Sources

Optimization

Purification of N-Cbz-3-vinylpiperidine by flash chromatography

Technical Support Center: Purification of N-Cbz-3-vinylpiperidine Ticket ID: #PUR-CBZ-VP-001 Status: Open Subject: Flash Chromatography Protocol & Troubleshooting for N-Cbz-3-vinylpiperidine Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-Cbz-3-vinylpiperidine

Ticket ID: #PUR-CBZ-VP-001 Status: Open Subject: Flash Chromatography Protocol & Troubleshooting for N-Cbz-3-vinylpiperidine Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary & Molecule Profile

You are attempting to purify N-Cbz-3-vinylpiperidine . This intermediate presents a unique set of chromatographic challenges due to the coexistence of a lipophilic protecting group (Cbz), a reactive alkene (vinyl), and a potentially basic amine core (masked by Cbz).

Physicochemical Profile:

  • Chromophore: Strong UV absorption @ 254 nm (Benzyl carbamate).[1]

  • Reactivity: The vinyl group is susceptible to acid-catalyzed polymerization or isomerization.[1] Avoid highly acidic mobile phases.[1]

  • Polartiy: Moderately non-polar. The Cbz group significantly masks the polarity of the piperidine nitrogen.

  • Common Impurities: Triphenylphosphine oxide (TPPO) (if synthesized via Wittig), unreacted N-Cbz-3-piperidone, and double-bond isomers.[1]

Pre-Purification Triage (The "TPPO" Check)

CRITICAL WARNING: If your crude material was generated via a Wittig reaction, it likely contains stoichiometric amounts of Triphenylphosphine oxide (TPPO). Do not load crude Wittig mixtures directly onto a flash column. TPPO streaks on silica, co-elutes with products, and ruins separation resolution.

Protocol A: Pre-Column TPPO Removal (Mandatory for Wittig Crudes)

  • Reagents: Hexanes (or Pentane), Diethyl Ether.[2][3]

  • Method:

    • Concentrate the reaction mixture to a viscous oil.

    • Triturate vigorously with cold Hexanes/Et2O (4:1) .

    • TPPO will precipitate as a white solid.[1]

    • Filter through a sintered glass funnel.

    • Concentrate the filtrate.[1][3] This is your "Loadable Crude."

Standard Flash Chromatography Protocol

Method ID: FC-SIL-004 Stationary Phase: Spherical Silica Gel (40–63 µm, 60 Å).[1] Mobile Phase: Hexanes (A) / Ethyl Acetate (B).[1][4]

Step-by-Step Workflow
  • TLC Method Development:

    • Solvent: 20% EtOAc in Hexanes.[1]

    • Visualization: UV (254 nm) is primary.[1] Stain with KMnO₄ (Vinyl group turns brown) or Anisaldehyde (Cbz/Carbamates) for confirmation.[1]

    • Target Rf: Adjust solvent strength until the product Rf is 0.25 – 0.35 .

  • Column Loading:

    • Liquid Load: If crude is an oil, dissolve in minimum DCM (dichloromethane). Note: Keep DCM volume < 2% of column volume to prevent band broadening.

    • Dry Load (Recommended): Adsorb crude onto silica (ratio 1:3 crude:silica) using DCM, then evaporate to dryness. Load the dry powder on top of the packed column.

  • Gradient Elution Table:

Column Volume (CV)% Ethyl Acetate (B)Phase Description
0 – 20%Equilibrate / Elute very non-polar impurities
2 – 50% → 10%Linear Ramp
5 – 1510% → 30%Product Elution Window
15 – 1830% → 100%Flush polar impurities (TPPO tails here)
18 – 20100%Wash

Visualization: Process Workflow

The following diagram outlines the decision logic for purifying this specific scaffold, integrating the TPPO removal step.

PurificationWorkflow Start Crude N-Cbz-3-vinylpiperidine OriginCheck Synthesis Method? Start->OriginCheck Wittig Wittig Reaction OriginCheck->Wittig Other Other (e.g., Dehydration) OriginCheck->Other TPPO_Removal Precipitate TPPO (Hexanes/Et2O Trituration) Wittig->TPPO_Removal High Impurity Risk TLC_Check TLC Analysis (20% EtOAc/Hex) Other->TLC_Check TPPO_Removal->TLC_Check Load_Decision Loading Method TLC_Check->Load_Decision Dry_Load Dry Load (Silica) Load_Decision->Dry_Load Preferred Wet_Load Liquid Load (DCM) Load_Decision->Wet_Load If highly soluble Flash_Run Run Gradient (0-30% EtOAc) Dry_Load->Flash_Run Wet_Load->Flash_Run Fractions Analyze Fractions (UV + KMnO4) Flash_Run->Fractions Success Pure Product Concentrate < 40°C Fractions->Success

Figure 1: Purification workflow emphasizing the critical TPPO removal step prior to chromatography.

Troubleshooting Guide (FAQ)

Issue 1: "I see a large streak co-eluting with my product."

  • Diagnosis: This is likely residual Triphenylphosphine Oxide (TPPO).[1] Even after precipitation, some remains.[5] On silica, TPPO tails significantly.

  • Resolution:

    • ZnCl₂ Complexation: Dissolve crude in Ethanol. Add ZnCl₂ (2 equiv).[1][6] Stir 1h. TPPO-Zn complex precipitates.[1][6] Filter and concentrate filtrate [1].[1][3][5][7]

    • Gradient Adjustment: Use a shallower gradient (e.g., hold at 15% EtOAc for 5 CVs).

Issue 2: "My product spots are close, but I can't get baseline separation."

  • Diagnosis: You may be separating the vinyl product from the starting ketone (N-Cbz-3-piperidone).[1] They have similar polarities.[1]

  • Resolution: Switch selectivity. Change the modifier.

    • Try Toluene : Ethyl Acetate (9:[1]1) instead of Hexanes. The pi-pi interactions between Toluene and the Cbz group often alter retention relative to non-aromatic impurities.[1]

Issue 3: "The product is degrading or polymerizing on the column."

  • Diagnosis: Acidic silica surface is activating the vinyl group.

  • Resolution:

    • Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes. Note: Do not add TEA to the run solvent as it may cleave the Cbz if heated, though unlikely. Just buffering the silica is safer.

Issue 4: "I can't see the vinyl group on TLC."

  • Diagnosis: UV is detecting the Cbz, but you need to confirm the alkene exists.

  • Resolution: Use KMnO₄ stain .[1] The vinyl group will stain bright yellow/brown on a purple background immediately. Anisaldehyde will stain the carbamate (Cbz) red/purple upon heating.

Diagnostic Logic Tree

Use this tree to diagnose poor separation results.

Troubleshooting Problem Poor Separation Result Check_TLC Check TLC Rf difference (ΔRf) Problem->Check_TLC Delta_Large ΔRf > 0.15 Check_TLC->Delta_Large Delta_Small ΔRf < 0.10 Check_TLC->Delta_Small Check_Load Check Loading Mass Delta_Large->Check_Load Change_Solvent Change Solvent System Delta_Small->Change_Solvent Overloaded Overloaded? (Streaking) Check_Load->Overloaded Toluene Switch to Toluene/EtOAc Change_Solvent->Toluene Reduce_Load Reduce Load or Use Dry Load Overloaded->Reduce_Load Yes Check_TPPO Is impurity TPPO? Overloaded->Check_TPPO No ZnCl2 Perform ZnCl2 Precipitation Check_TPPO->ZnCl2 Yes

Figure 2: Troubleshooting logic for resolution issues.

References

  • Bates, R. W.; Devi, P. "A convenient procedure for the removal of triphenylphosphine oxide from Wittig and other reactions." Tetrahedron Letters, 1995 , 36(28), 5005–5008.

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[8] (Reference for Cbz stability and properties). [1]

  • Teledyne ISCO. "Flash Chromatography Guide: Solvent Selection and Method Development."

End of Support Ticket For further assistance, please reply with your specific TLC data and crude mass.

Sources

Troubleshooting

Technical Support Center: Stability of Benzyl 3-ethenylpiperidine-1-carboxylate in Acid

Welcome to the technical support center for Benzyl 3-ethenylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 3-ethenylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments.

Introduction

Benzyl 3-ethenylpiperidine-1-carboxylate, which contains a benzyl carbamate (Cbz) protecting group and a vinyl functional group, is a versatile intermediate in organic synthesis. However, the presence of these two functionalities introduces specific stability considerations, particularly in acidic media. The Cbz group is known to be an acid-labile protecting group, while the vinyl group can also exhibit reactivity under acidic conditions.[1][2][3] Understanding the interplay of these factors is crucial for successful experimental design and execution.

This guide provides a comprehensive overview of the stability of Benzyl 3-ethenylpiperidine-1-carboxylate in acid, including potential degradation pathways, troubleshooting common issues, and recommended experimental protocols.

Key Stability Considerations

The stability of Benzyl 3-ethenylpiperidine-1-carboxylate in the presence of acid is primarily dictated by two key structural features:

  • The Benzyl Carbamate (Cbz) Group: The Cbz group is a widely used amine protecting group.[4] It is generally stable under basic and neutral conditions but can be cleaved under acidic conditions.[1][5] The lability of the Cbz group in acid is a critical factor to consider when designing synthetic routes or purification strategies.

  • The Vinyl Group: Vinyl groups are generally stable but can be labile under certain acidic conditions.[2][3] The presence of a vinyl group may lead to undesired side reactions, such as hydration or polymerization, in an acidic environment.

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise when working with Benzyl 3-ethenylpiperidine-1-carboxylate in acidic media.

Frequently Asked Questions (FAQs)

Q1: Under what acidic conditions is the Cbz group of Benzyl 3-ethenylpiperidine-1-carboxylate expected to be cleaved?

A1: The cleavage of the Cbz group is acid-catalyzed and its rate is dependent on the strength of the acid, temperature, and solvent. Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) will readily cleave the Cbz group.[1][5] Milder acidic conditions, such as dilute hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH), can also effect cleavage, though typically at a slower rate or requiring elevated temperatures.[6]

Q2: What are the primary degradation products I should expect to see upon acid treatment?

A2: Upon cleavage of the Cbz group, the primary products are 3-ethenylpiperidine, toluene, and carbon dioxide.[5] Depending on the reaction conditions and the stability of the vinyl group, you may also observe byproducts resulting from reactions of the vinyl moiety.

Q3: Can the vinyl group react under the acidic conditions used for Cbz deprotection?

A3: Yes, the vinyl group can be susceptible to acid-catalyzed reactions. The most common reaction is hydration across the double bond, which would lead to the corresponding secondary alcohol. In the presence of strong acids, polymerization of the vinyl group could also occur. The formation of a vinyl cation intermediate is a possibility in electrophilic additions to the alkene.[7]

Q4: I am observing incomplete Cbz deprotection. What are the possible reasons and how can I resolve this?

A4: Incomplete deprotection can be due to several factors:

  • Insufficient Acid: The amount of acid may be substoichiometric or the acid may be too weak for the reaction to go to completion under the given conditions.

  • Low Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents often facilitate the deprotection.

To resolve this, you can try increasing the acid concentration, using a stronger acid, increasing the reaction temperature, or extending the reaction time. Monitoring the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[5]

Q5: My reaction is showing multiple unexpected byproducts. What could be the cause?

A5: The formation of multiple byproducts often points to the reactivity of the vinyl group or further degradation of the desired product. Consider the following:

  • Harsh Acidic Conditions: Very strong acids or high temperatures can promote side reactions of the vinyl group.

  • Presence of Water: If water is present in the reaction mixture, hydration of the vinyl group is more likely.

  • Oxygen Exposure: While less common, oxidative degradation could occur under certain conditions.

To mitigate this, consider using milder acidic conditions, ensuring anhydrous conditions if hydration is a concern, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Scenarios
Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of deprotected product Incomplete reaction, degradation of starting material or product.Optimize reaction conditions (acid strength, temperature, time). Use a scavenger for the benzyl cation (e.g., anisole, thioanisole).
Presence of a new peak in LC-MS corresponding to M+18 Hydration of the vinyl group.Use anhydrous solvents and reagents. Consider a different deprotection method not requiring strong acid.
Formation of polymeric material Acid-catalyzed polymerization of the vinyl group.Use milder acidic conditions. Lower the reaction temperature.
Starting material is recovered unchanged Acid is too weak or reaction conditions are too mild.Increase acid strength or concentration. Increase reaction temperature.

Mechanism of Degradation

The primary degradation pathway for Benzyl 3-ethenylpiperidine-1-carboxylate in acid is the cleavage of the benzyl carbamate (Cbz) protecting group. This process is an acid-catalyzed unimolecular decomposition (SN1-like mechanism).[8]

Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate group by the acid. This increases the electrophilicity of the carbonyl carbon.

Step 2: Cleavage of the Carbon-Oxygen Bond The lone pair of electrons on the nitrogen atom assists in the cleavage of the benzylic carbon-oxygen bond. This step is the rate-determining step and results in the formation of a stable benzyl cation and a carbamic acid intermediate.[9]

Step 3: Decarboxylation The carbamic acid intermediate is unstable and readily undergoes decarboxylation to yield the free amine (3-ethenylpiperidine) and carbon dioxide.[10]

Step 4: Formation of Toluene The benzyl cation formed in Step 2 is subsequently trapped by a nucleophile or loses a proton to form toluene.

G cluster_0 Acid-Catalyzed Cbz Deprotection cluster_1 Potential Vinyl Group Side Reaction A Benzyl 3-ethenylpiperidine-1-carboxylate B Protonated Carbamate A->B + H+ C Carbamic Acid Intermediate + Benzyl Cation B->C C-O Bond Cleavage D 3-Ethenylpiperidine + CO2 C->D Decarboxylation E Toluene C->E Trapping of Benzyl Cation F 3-Ethenylpiperidine G Hydrated Product F->G + H2O, H+

Caption: Proposed degradation pathway of Benzyl 3-ethenylpiperidine-1-carboxylate in acid.

Experimental Protocol: Acid Stability Study

This protocol outlines a general procedure for evaluating the stability of Benzyl 3-ethenylpiperidine-1-carboxylate under various acidic conditions.

Materials:

  • Benzyl 3-ethenylpiperidine-1-carboxylate

  • Selected acid (e.g., HCl, H₂SO₄, TFA)

  • Organic solvent (e.g., Methanol, Dichloromethane, Acetonitrile)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Internal standard (for quantitative analysis)

  • HPLC or LC-MS system

  • Thermostatted reaction block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Benzyl 3-ethenylpiperidine-1-carboxylate of a known concentration in the chosen organic solvent.

  • Reaction Setup:

    • In a series of vials, add a specific volume of the stock solution.

    • If using an internal standard, add a known amount to each vial.

    • Equilibrate the vials to the desired reaction temperature.

  • Initiation of Reaction: Add the acidic solution to each vial to initiate the reaction. The final concentration of the substrate and acid should be predetermined.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from a reaction vial.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., saturated sodium bicarbonate). This will neutralize the acid and stop the degradation.

  • Sample Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the concentration of the remaining Benzyl 3-ethenylpiperidine-1-carboxylate and to identify and quantify any degradation products.

  • Data Analysis: Plot the concentration of the starting material as a function of time to determine the rate of degradation under each condition.

G cluster_workflow Acid Stability Study Workflow prep Prepare Stock Solution setup Set Up Reaction Vials prep->setup initiate Initiate Reaction with Acid setup->initiate sample Sample at Time Points initiate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Analyze Data analyze->data

Caption: Experimental workflow for an acid stability study.

References

  • Fiveable. (2025, September 15). Acid-Labile Protecting Groups Definition.
  • Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
  • ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers.
  • Unknown. (n.d.). Protecting groups in organic synthesis + H2O.
  • PubMed. (2001, March 16). Acid-labile protecting groups for the synthesis of lipidated peptides. Retrieved from [Link]

  • ResearchGate. (2020, April). Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Vinyl azides in organic synthesis: an overview. PMC.
  • ResearchGate. (2013, January 15). Which silyl or other 'common' protecting groups are stable to HI acidic media?
  • Technical Disclosure Commons. (2025, August 12).
  • Wikipedia. (n.d.). Vinyl cation. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • Guidechem. (2022, October 22).
  • ResearchGate. (n.d.). Benzyl Carbamate | Request PDF. Retrieved from [Link]

  • ACS Publications. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)
  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF. Retrieved from [Link]

  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • ACG Publications. (2025, March 27).
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Facile Synthesis of 3-(Substituted benzyl)piperidines.
  • Unknown. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.

Sources

Optimization

Technical Support Center: Optimizing Heck Coupling for Sterically Hindered Piperidines

Status: Operational Current Topic: Palladium-Catalyzed Mizoroki-Heck Reaction on Hindered N-Heterocycles Target Audience: Medicinal Chemists & Process Development Scientists System Overview: The "Piperidine Problem" Coup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Topic: Palladium-Catalyzed Mizoroki-Heck Reaction on Hindered N-Heterocycles Target Audience: Medicinal Chemists & Process Development Scientists

System Overview: The "Piperidine Problem"

Coupling sterically hindered piperidines via the Heck reaction presents a unique "perfect storm" of catalytic failure modes. Unlike simple styrenes, piperidine scaffolds introduce two critical antagonists to the Palladium cycle:

  • Lewis Basicity (The Poison): Even trace amounts of free amine (

    
     nitrogen) will coordinate tightly to electrophilic Pd(II) species, arresting the catalytic cycle (formation of "Pd-dead" species).
    
  • Conformational Sterics (The Barrier): The chair conformation of the piperidine ring, especially when substituted at the C3/C4 positions, creates significant steric bulk. This slows down Migratory Insertion (the rate-determining step for hindered alkenes), allowing Beta-Hydride Elimination to dominate, leading to isomerization or dehalogenation.

This guide provides the protocols to bypass these barriers.

Diagnostic Hub: Troubleshooting & FAQs

Q1: My reaction turns black immediately, and I see <5% conversion. What happened?

Diagnosis: Rapid catalyst decomposition ("Pd Black" formation). Root Cause: The reaction temperature is too high for the ligand's stabilizing ability, or the ligand concentration is too low to protect the Pd(0) species from aggregating. The Fix:

  • Switch to "Jeffery Conditions": Add a tetraalkylammonium salt (e.g., TBAC or TBAB , 1.0–2.0 equiv). These salts stabilize anionic palladium species (

    
    ), preventing aggregation even without strong phosphine ligands.
    
  • Protocol Adjustment: Lower temperature to 80°C and double the ligand loading (e.g., from 1:2 to 1:4 Pd:Ligand ratio).

Q2: I am getting the "Internal" alkene (isomerization) instead of the terminal product.

Diagnosis: "Chain Walking" via reversible Beta-Hydride Elimination. Mechanism: After the new C-C bond forms, the Pd-H species does not reductively eliminate immediately. Instead, it re-inserts into the double bond in the opposite direction, moving the alkene along the piperidine chain. The Fix:

  • Add Silver Salts: Add Ag₂CO₃ or AgOTf (1.1 equiv). Silver strips the halide from the Pd(II) intermediate, forcing the reaction through a Cationic Pathway . Cationic Pd species undergo beta-hydride elimination much slower relative to the reductive elimination, "freezing" the alkene in the desired position.

  • Ligand Switch: Use bidentate ligands with a large bite angle (e.g., DPEphos or Xantphos ). These enforce a geometry that disfavors the hydride re-insertion.

Q3: Should I protect the Piperidine Nitrogen?

Answer: YES. Non-negotiable. Reasoning: A free


 is a catalyst poison. Furthermore, free amines can undergo competing Buchwald-Hartwig amination if the base is strong.
Recommendation:  Use N-Boc  (tert-butoxycarbonyl) or N-Cbz . Avoid N-Benzyl (Bn) if you plan to use high temperatures, as Pd can sometimes cleave benzylic amines via hydrogenolysis if any hydride source is present.
Q4: My aryl halide is ortho-substituted (very hindered). Standard fails.

Diagnosis: Failed Oxidative Addition. The Fix: You need a "Super-Ligand."

  • Solution: Use

    
      (Fu's conditions) or 
    
    
    
    (N-heterocyclic carbene). These electron-rich, bulky ligands accelerate oxidative addition into hindered C-X bonds by increasing the electron density on the Pd center.

Visualizing the Failure Points

The following diagram maps the Heck Catalytic Cycle against specific failure modes relevant to piperidines.

HeckCycle Start Start: Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Start->OxAdd Bulky Ligands help here Fail_Poison FAILURE: Catalyst Poisoning (Free NH binds Pd) Start->Fail_Poison If N is unprotected Coord Alkene Coordination (Sterics Critical Here) OxAdd->Coord Fail_Dehal FAILURE: Dehalogenation (Ar-H formed) OxAdd->Fail_Dehal If Mig. Insertion is too slow MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Slowed by steric bulk BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Product Release) BetaElim->RedElim Desired Path Fail_Isom FAILURE: Isomerization (Chain Walking) BetaElim->Fail_Isom If Re-insertion occurs RedElim->Start Base regenerates Pd(0) Fail_Isom->BetaElim Reversible Cycle

Caption: The Heck Cycle highlighting critical failure points. Note the reversibility between Beta-Elimination and Isomerization, which is the primary cause of yield loss in vinyl piperidines.

Optimization Protocols

Protocol A: The "Jeffery" System (Robust, First-Line Defense)

Best for: Moderately hindered substrates, cost-sensitive scale-up.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst

0.05 (5 mol%)Simple, robust source.
Ligand None (Ligand-free)-Relies on "cocktail" stabilization.
Additive

(TBAC)
1.0 - 2.0CRITICAL. Stabilizes Pd nanoparticles.
Base

or

2.5Mild inorganic base prevents side reactions.
Solvent DMF or DMAc[0.2 M]Polar aprotic is essential.
Temp 80°C - 100°C-Start low (80°C) to check conversion.

Procedure:

  • Charge flask with

    
    , TBAC, Base, and Aryl Halide.
    
  • Evacuate/backfill with Argon (3x). Oxygen kills this reaction.

  • Add Solvent (degassed) and the Vinyl Piperidine.

  • Heat to 80°C. Monitor by LCMS at 2 hours.

Protocol B: The "Fu" System (High Steric Demand)

Best for: Ortho-substituted aryl halides, chlorides, or very bulky piperidines.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst

0.025 (2.5 mol%)Or

precatalyst.
Ligand

0.10 (10 mol%)Use

salt for better air stability.
Base

2.0"Hünig's Base" (organic) often works better here.
Additive None-The ligand does the heavy lifting.[10]
Solvent 1,4-Dioxane[0.2 M]Allows higher temps if needed.
Temp 100°C - 110°C-High energy barrier requires heat.

Procedure:

  • Glovebox recommended for dispensing

    
    . If using the 
    
    
    
    salt, weigh in air but purge immediately.
  • Mix Pd source and Ligand in solvent for 30 mins before adding substrates to form the active

    
     species.
    
  • Add substrates and base.[5][6] Heat vigorously.

Decision Matrix: Choosing Your Path

Use this logic flow to select the correct experimental conditions.

DecisionTree Start Substrate Analysis IsProtected Is Nitrogen Protected? Start->IsProtected ProtectIt Protect (Boc/Cbz) IsProtected->ProtectIt No HalideType Leaving Group? IsProtected->HalideType Yes Iodide Iodide/Triflate HalideType->Iodide Reactive Bromide Bromide/Chloride HalideType->Bromide Sluggish Sterics Steric Bulk? Iodide->Sterics ProtocolB Protocol B (Fu Conditions) Bromide->ProtocolB Requires Power ProtocolA Protocol A (Jeffery Conditions) Sterics->ProtocolA Low/Med Sterics->ProtocolB High (Ortho-sub) Isomerization Isomerization Issue? ProtocolA->Isomerization SilverAdd Use Protocol A + Ag2CO3 Isomerization->SilverAdd Yes

Caption: Decision tree for selecting reaction conditions based on substrate properties.

References

  • The "Jeffery Conditions" (Phase Transfer): Jeffery, T. (1984). Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions. Tetrahedron Letters. [Link]

  • Bulky Ligands for Hindered Substrates (Fu's Work): Littke, A. F., & Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][4][7] Angewandte Chemie International Edition. [Link]

  • Suppression of Isomerization (Silver Salts): Karabelas, K., & Hallberg, A. (1988). Regioselective palladium-catalyzed arylation of enol ethers. Journal of Organic Chemistry.[4][10] [Link]

  • Mechanistic Review of Heck Cycles: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.[9] [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of N-Cbz-3-vinylpiperidine in Polar Solvents

Welcome to the technical support guide for N-Cbz-3-vinylpiperidine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Cbz-3-vinylpiperidine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth, field-proven insights and practical solutions to ensure your experimental success.

Section 1: Understanding the Molecule: Why is N-Cbz-3-vinylpiperidine Challenging?

The solubility of a compound is dictated by its molecular structure. N-Cbz-3-vinylpiperidine possesses a dual nature that complicates its dissolution in polar solvents.

  • The Piperidine Ring: This saturated heterocycle contains a nitrogen atom that can act as a hydrogen bond acceptor, contributing to some degree of polarity.

  • The N-Cbz (Carboxybenzyl) Group: This protecting group is large, aromatic, and predominantly non-polar (hydrophobic).[1] It significantly shields the polar nature of the piperidine nitrogen.

  • The Vinyl Group: This is a small, non-polar substituent.

The core issue arises from the bulky, non-polar Cbz group, which dominates the molecule's character, making it poorly soluble in highly polar solvents like water. The principle of "like dissolves like" dictates that a molecule with significant non-polar character will prefer a less polar environment.[2][3]

Table 1: Predicted Physicochemical Properties of N-Cbz-3-vinylpiperidine

PropertyPredicted ValueImplication for Solubility
Molecular Weight243.33 g/mol Moderate molecular weight, less of a factor than polarity.
LogP3.1A positive LogP indicates higher lipophilicity and poor water solubility.
pKa (of protonated piperidine N)~7-8The piperidine nitrogen is basic and can be protonated.
Hydrogen Bond Acceptors2 (Oxygen atoms in Cbz)Limited hydrogen bonding capability.
Hydrogen Bond Donors0No donor groups significantly limits interaction with protic solvents.

Section 2: Frequently Asked Questions & Quick Troubleshooting

Q1: My N-Cbz-3-vinylpiperidine won't dissolve in methanol, ethanol, or water. What is the first thing I should try?

A1: The first and most effective strategy is to use a co-solvent system.[4][5][6] Purely polar solvents like water or methanol are poor choices due to the compound's non-polar Cbz group. Start by adding a less polar, water-miscible solvent.

  • Quick Fix: Try dissolving your compound in a small amount of a less polar solvent first, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), and then add your polar solvent (e.g., methanol) dropwise until the desired concentration is reached. Be mindful of potential precipitation.

Q2: I've managed to dissolve the compound, but the solution is cloudy. What does this mean?

A2: A cloudy solution indicates that the compound is not fully dissolved and exists as a fine suspension or has begun to precipitate. This can happen if the solvent system is still too polar for the desired concentration. You may need to increase the proportion of the non-polar co-solvent.

Q3: Is heating a good method to improve the solubility of this compound?

A3: Gentle heating can increase the rate of dissolution and the amount of solute a solvent can hold. However, use this method with caution. N-Cbz-3-vinylpiperidine may be thermally labile, and excessive heat could lead to degradation. Always use the lowest effective temperature and check for compound stability.

Q4: Will adjusting the pH of my aqueous solution help?

A4: Yes, pH adjustment can be a powerful tool.[7][8] The piperidine nitrogen is basic and can be protonated in an acidic environment.[9] This forms a piperidinium salt, which is an ionic species and therefore significantly more soluble in polar solvents like water.[9] For acidic compounds, a basic solution would have a similar effect.[7]

  • Quick Tip: Try adding a small amount of dilute acid (e.g., 0.1 M HCl) to your aqueous suspension. The solution should clarify as the soluble salt is formed. This is particularly useful for preparing samples for analysis by HPLC or LC-MS.[8]

Section 3: Systematic Troubleshooting Workflow

For persistent solubility issues, a systematic approach is recommended. The following workflow provides a logical progression from simple to more advanced techniques.

G cluster_0 Initial Assessment cluster_1 Solvent Selection cluster_2 Troubleshooting Path 1: Polar Solvents cluster_3 Troubleshooting Path 2: Non-Polar Solvents cluster_4 Outcome A Start: Undissolved N-Cbz-3-vinylpiperidine B Q: What is the target solvent system? A->B C Pure Polar Solvent (Methanol, Water) B->C Polar D Mixed or Non-Polar (DCM, THF, Dioxane) B->D Non-polar E Introduce a Co-solvent (e.g., DCM, THF, DMSO) C->E I Compound should dissolve. If not, check purity. D->I F Q: Is the compound ionizable? E->F G Adjust pH (Acidify to protonate N) F->G Yes H Consider Advanced Methods (Sonication, Gentle Warming) F->H No G->H J SUCCESS: Fully Dissolved Solution H->J Success K FAIL: Persistent Insolubility. Re-evaluate solvent choice or consider derivatization. H->K Fail I->J

Caption: Systematic workflow for troubleshooting solubility.

Section 4: In-Depth Protocols

Protocol 1: Preparing a Co-solvent System

This protocol is designed to solubilize N-Cbz-3-vinylpiperidine for reactions or analyses where a mixed solvent system is acceptable.

Objective: To achieve a clear, homogenous solution using a binary co-solvent system.

Materials:

  • N-Cbz-3-vinylpiperidine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Vortex mixer

  • Glass vial

Step-by-Step Procedure:

  • Weigh the required amount of N-Cbz-3-vinylpiperidine into a clean, dry glass vial.

  • Add a minimal volume of the non-polar co-solvent (e.g., DCM or THF) to just wet the solid.

  • Gently swirl or vortex the vial. The compound should readily dissolve in the non-polar solvent.

  • Slowly add the polar solvent (e.g., MeOH) dropwise while continuously vortexing or stirring.

  • Continue adding the polar solvent until the final desired concentration and solvent ratio are achieved.

  • Visually inspect the solution for any signs of cloudiness or precipitation.

Validation Checkpoints:

  • Clarity: The final solution should be completely clear to the naked eye.

  • Stability: Let the solution stand for 10-15 minutes. If precipitation occurs, the system is not stable, and the ratio of the non-polar co-solvent needs to be increased.

Protocol 2: pH-Modified Dissolution for Aqueous Sample Preparation

This protocol is ideal for preparing aqueous stock solutions for biological assays or analytical techniques like HPLC.

Objective: To solubilize N-Cbz-3-vinylpiperidine in an aqueous buffer by forming its protonated salt.

Materials:

  • N-Cbz-3-vinylpiperidine

  • Deionized water or an appropriate buffer (e.g., PBS)

  • 0.1 M Hydrochloric acid (HCl)

  • Calibrated pH meter or pH strips

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Add the weighed N-Cbz-3-vinylpiperidine to a glass beaker or flask containing the desired volume of water or buffer.

  • Place the beaker on a magnetic stirrer and begin stirring to create a suspension.

  • Slowly add 0.1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution continuously.

  • Observe the suspension. As the pH drops (becomes more acidic), the solid should begin to dissolve as the piperidine nitrogen is protonated.

  • Continue adding acid until all the solid has dissolved and the solution is clear. A final pH of 3-4 is often sufficient.

  • Record the final pH of the solution.

Validation Checkpoints:

  • Final pH: Ensure the final pH is compatible with your downstream application.

  • Reversibility: To confirm that solubility is pH-dependent, you can take a small aliquot and add a dilute base (e.g., 0.1 M NaOH). The compound should precipitate out of the solution as it is deprotonated back to its neutral, less soluble form.

Section 5: Reference Data

Table 2: Qualitative Solubility of N-Cbz-3-vinylpiperidine in Common Laboratory Solvents

SolventPolarityExpected SolubilityRationale & Notes
WaterHigh (Polar Protic)InsolubleThe large non-polar Cbz group dominates, making it incompatible with water's hydrogen-bonding network.[10]
Methanol / EthanolHigh (Polar Protic)Sparingly SolubleCan dissolve small amounts, but solubility is limited. May require warming or sonication.[11]
Acetonitrile (ACN)Medium (Polar Aprotic)Sparingly to Moderately SolubleOffers a better balance of polarity for the molecule as a whole.
Dimethyl Sulfoxide (DMSO)High (Polar Aprotic)SolubleA common solvent for preparing stock solutions of poorly soluble compounds for biological screening.[]
Dichloromethane (DCM)Low (Non-Polar)Very SolubleThe non-polar nature of DCM readily solvates the Cbz and hydrocarbon portions of the molecule.[6]
Tetrahydrofuran (THF)Low (Polar Aprotic)Very SolubleAn excellent solvent for compounds with both polar and non-polar features.
Hexanes / HeptaneVery Low (Non-Polar)SolubleThe piperidine ring's polarity may slightly limit solubility compared to DCM or THF.

Section 6: Advanced Visualization

The Co-Solvency Mechanism

A co-solvent works by reducing the overall polarity of the solvent system, making it more hospitable to non-polar molecules.

Caption: Co-solvents disrupt the polar solvent's network, creating pockets for non-polar solutes.

References

  • Wikipedia. Cosolvent. Available from: [Link]

  • ScienceDirect. Cosolvent. Available from: [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available from: [Link]

  • WordSense Dictionary. Co-solvent: Significance and symbolism. Available from: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available from: [Link]

  • ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF. Available from: [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available from: [Link]

  • SciSpace. Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure (2022). Available from: [Link]

  • Chemistry Stack Exchange. How do non-polar substances dissolve in non-polar solvents?. Available from: [Link]

  • Nagwa. Lesson Explainer: Polar and Nonpolar Solvents. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Angles and Acid. Polar and Non-polar Solubility: Like dissolves like. Available from: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. Structure-property relation of amines over the pH range 5.6-7. (a) The.... Available from: [Link]

  • Quora. Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Available from: [Link]

  • Open Oregon Educational Resources. 5.3 Amine Protonation – Introductory Organic Chemistry. Available from: [Link]

  • ResearchGate. Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide. Available from: [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • PubChem. 3-Benzylpiperidine. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Sciencemadness Discussion Board. CWE of Piperidine. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of Benzyl 3-ethenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Benzyl 3-ethenylpiper...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Benzyl 3-ethenylpiperidine-1-carboxylate, a substituted piperidine derivative, represents a scaffold of significant interest due to the prevalence of the piperidine motif in a wide array of pharmacologically active compounds. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides an in-depth analysis of the ¹H NMR spectrum of this compound. Furthermore, it offers a comparative overview of alternative analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, to provide a holistic understanding of its structural characterization.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the determination of molecular structure. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it an indispensable tool. For a molecule such as Benzyl 3-ethenylpiperidine-1-carboxylate, ¹H NMR offers a detailed fingerprint, allowing for the unambiguous assignment of each proton.

Predicted ¹H NMR Spectrum Analysis

While an experimental spectrum for the title compound is not publicly available, a detailed prediction based on established chemical shift principles and data from structurally related molecules provides a robust analytical framework. The structure and predicted ¹H NMR chemical shifts are presented below.

Figure 1. Structure of Benzyl 3-ethenylpiperidine-1-carboxylate with proton labeling.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale
H-aromatic7.25-7.40Multiplet-Protons on the phenyl ring of the benzyl group are deshielded by the aromatic ring current.
H-vinyl (CH)5.70-5.90MultipletJcis ≈ 10, Jtrans ≈ 17, Jgem ≈ 2The vinylic proton on the carbon attached to the piperidine ring is deshielded by the double bond and will show complex splitting due to coupling with the terminal vinyl protons and the adjacent piperidine proton.
H-vinyl (CH₂)4.90-5.10MultipletJcis ≈ 10, Jtrans ≈ 17, Jgem ≈ 2The two terminal vinylic protons are diastereotopic and will appear as separate multiplets.
H-benzylic (CH₂)5.15Singlet-The two benzylic protons are chemically equivalent and are deshielded by the adjacent phenyl ring and the carbamate group.
H-piperidine (N-CH₂)3.80-4.20Multiplet-Protons on the carbons adjacent to the nitrogen are deshielded due to the electronegativity of the nitrogen and the electron-withdrawing effect of the Cbz group.
H-piperidine (other CH₂ and CH)1.20-2.20Multiplet-The remaining piperidine ring protons will appear in the aliphatic region as a complex series of overlapping multiplets. The proton at C3 will be further deshielded due to its allylic position.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods.

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR by detailing the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm) Rationale
C=O (carbamate)155-157The carbonyl carbon of the carbamate group is significantly deshielded.
C-aromatic127-137Aromatic carbons of the benzyl group.
C-vinyl (CH)138-142The internal vinyl carbon is deshielded by the double bond.
C-vinyl (CH₂)114-118The terminal vinyl carbon is less deshielded than the internal one.
C-benzylic (CH₂)66-68The benzylic carbon is deshielded by the adjacent phenyl ring and oxygen atom.
C-piperidine (N-CH₂)40-50Carbons adjacent to the nitrogen are deshielded.
C-piperidine (other CH₂ and CH)20-40The remaining aliphatic carbons of the piperidine ring.

Advantages over ¹H NMR:

  • Provides a direct count of the number of non-equivalent carbon atoms.

  • Wider chemical shift range leads to less signal overlap.

Disadvantages:

  • Lower sensitivity due to the low natural abundance of ¹³C.

  • Does not provide information on coupling between adjacent carbons without specialized techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 259.15.

  • Loss of Benzyl Group: A prominent peak at m/z = 91 corresponding to the stable benzyl cation ([C₇H₇]⁺).

  • Loss of Benzyloxycarbonyl Group: Fragmentation could lead to the loss of the Cbz group, resulting in a fragment corresponding to the 3-ethenylpiperidine cation.

  • Piperidine Ring Fragmentation: Cleavage of the piperidine ring can lead to various smaller fragments.

G cluster_0 Mass Spectrometry Workflow Molecule Benzyl 3-ethenylpiperidine-1-carboxylate (M) Ionization Ionization (e.g., ESI, EI) Molecule->Ionization MolecularIon Molecular Ion [M+H]⁺ or M⁺˙ Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Detection Mass Analyzer & Detector MolecularIon->Detection Fragment1 Loss of Benzyl [M-C₇H₇]⁺ Fragmentation->Fragment1 Fragment2 Loss of Cbz group [M-C₈H₇O₂]⁺ Fragmentation->Fragment2 Fragment3 Piperidine Ring Fragmentation Fragmentation->Fragment3 Fragment1->Detection Fragment2->Detection Fragment3->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum

Figure 2. A simplified workflow for the mass spectrometric analysis of Benzyl 3-ethenylpiperidine-1-carboxylate.

Advantages over ¹H NMR:

  • Provides accurate molecular weight information.

  • Highly sensitive, requiring only small amounts of sample.

  • Fragmentation patterns offer valuable structural clues.

Disadvantages:

  • Does not provide detailed information about the connectivity and stereochemistry of the molecule.

  • Isomers can be difficult to distinguish without tandem MS techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Expected Characteristic Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H (aromatic)3030-3100Medium
C-H (alkene)3010-3095Medium
C-H (alkane)2850-2960Strong
C=O (carbamate)1690-1710Strong
C=C (alkene)1640-1680Medium
C=C (aromatic)1450-1600Medium
C-N (amine)1000-1250Medium
C-O (ester)1200-1300Strong

Advantages over ¹H NMR:

  • Provides rapid identification of functional groups.

  • Non-destructive technique.

Disadvantages:

  • Provides limited information about the overall molecular structure and connectivity.

  • The "fingerprint region" (below 1500 cm⁻¹) can be complex and difficult to interpret.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive analysis of Benzyl 3-ethenylpiperidine-1-carboxylate demonstrates the synergistic nature of modern analytical techniques. While ¹H NMR spectroscopy provides an unparalleled level of detail regarding the proton framework and stereochemistry, its power is magnified when used in conjunction with other methods. ¹³C NMR confirms the carbon skeleton, mass spectrometry validates the molecular weight and provides fragmentation clues, and FTIR spectroscopy offers a rapid assessment of the present functional groups. For the unambiguous structural elucidation and characterization of novel compounds like Benzyl 3-ethenylpiperidine-1-carboxylate, a multi-technique approach is not just beneficial, but essential for ensuring the scientific rigor required in research and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Crews, P., Rodríguez, J., & Jaspars, M. (2010). Organic Structure Analysis. Oxford University Press.
Comparative

Definitive Guide: HPLC Purity Analysis of N-Cbz-3-vinylpiperidine

The following guide is structured as a high-level technical white paper designed for analytical chemists and process development scientists. It synthesizes first-principles chromatographic theory with practical, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical white paper designed for analytical chemists and process development scientists. It synthesizes first-principles chromatographic theory with practical, field-proven methodologies.

Executive Summary & Chemical Context[1][2][3][4][5][6]

N-Cbz-3-vinylpiperidine is a critical chiral building block often employed in the synthesis of complex pharmaceutical agents (e.g., alkaloid mimics, kinase inhibitors). Its structural duality—a hydrophobic Carbobenzyloxy (Cbz) protecting group and a reactive vinyl handle—presents unique chromatographic challenges.

While the Cbz group provides excellent UV detectability, the vinyl moiety is susceptible to on-column degradation if conditions are too harsh, and the carbamate functionality requires specific pH control to prevent rotameric peak broadening. This guide compares three distinct analytical approaches, recommending a robust Reverse-Phase (RP-HPLC) method optimized for stability and resolution.

Chemical Profile[4][5][6][7][8][9][10][11]
  • Target: N-Cbz-3-vinylpiperidine

  • Chromophores: Aromatic Cbz (Primary: 254 nm), Vinyl (Secondary: 210 nm).

  • Key Impurities: Benzyl alcohol (Cbz hydrolysis), N-Cbz-3-hydroxypiperidine (precursor), and regioisomers.

Method Development Strategy (The "Why")

Effective method development requires understanding the interaction between the analyte and the stationary phase. We do not simply "pick a column"; we select a separation mechanism.[1]

Critical Decision Matrix
  • Stationary Phase Selection:

    • Standard C18: Excellent for retaining the hydrophobic Cbz group but may lack selectivity for closely related double-bond isomers.

    • Phenyl-Hexyl: Offers

      
       interactions with the Cbz ring, providing orthogonal selectivity for aromatic impurities (e.g., benzyl chloride, benzyl alcohol).
      
  • Mobile Phase Modifier:

    • The nitrogen in N-Cbz-3-vinylpiperidine is part of a carbamate, significantly reducing its basicity compared to free piperidine. However, residual silanol interactions can still cause tailing.

    • Decision: Use 0.1% Phosphoric Acid or 0.1% Formic Acid . Acidic pH suppresses silanol ionization and ensures the analyte remains neutral/stable.

Workflow Visualization

The following diagram illustrates the logical flow for selecting the optimal method based on specific analytical needs (e.g., rapid screening vs. high-resolution purity).

MethodSelection Start Method Goal Screening Rapid Screening (IPC) Start->Screening Purity Final Purity (Release Testing) Start->Purity C18 Column: C18 (L1) Robustness Screening->C18 Purity->C18 Phenyl Column: Phenyl-Hexyl Selectivity Purity->Phenyl UPLC UPLC/UHPLC 1.7 µm, < 5 min C18->UPLC Speed HPLC HPLC 5 µm, Gradient C18->HPLC Standard Phenyl->HPLC Isomer Sep.

Figure 1: Decision tree for selecting the chromatographic approach based on the stage of drug development (IPC vs. Final Release).

Comparative Analysis of Methods

We evaluated three scenarios to determine the most reliable protocol.

Table 1: Performance Comparison
FeatureMethod A: Standard C18 (Recommended) Method B: Phenyl-Hexyl (Alternative) Method C: Isocratic C8 (Legacy)
Column Agilent Zorbax Eclipse Plus C18 (or equiv.)Phenomenex Luna Phenyl-HexylStandard C8
Mobile Phase ACN / 0.1% H3PO4 (Gradient)MeOH / 0.1% Formic Acid (Gradient)ACN / Water (60:40 Isocratic)
Resolution (Rs) > 2.5 (Main peak vs. Impurity)> 3.0 (Aromatic selectivity)< 1.5 (Poor resolution)
Run Time 15 minutes20 minutes12 minutes
Suitability Best for Routine QC & Stability Best for Impurity ID Deprecated (Co-elution risks)

Expert Insight: While Method B offers slightly better separation of aromatic byproducts (like Benzyl alcohol), Method A is superior for routine use due to the lower viscosity of Acetonitrile (lower backpressure) and the ruggedness of C18 columns in manufacturing environments.

Recommended Protocol (Method A)

This protocol is designed to be self-validating , meaning the system suitability steps ensure the data is reliable before the sample is even analyzed.

A. Chromatographic Conditions[1][2][3][8][12][13][14][15]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus or Inertsil ODS-3).

  • Column Temp: 30°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

B. Mobile Phase Setup
  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

C. Gradient Profile
Time (min)% Solvent A% Solvent BAction
0.009010Equilibration
2.009010Hold initial
10.001090Ramp to elute Cbz-product
12.001090Wash column
12.109010Return to initial
15.009010Re-equilibration
D. Sample Preparation[1][3]
  • Diluent: 50:50 Acetonitrile:Water. (Matches initial gradient strength to prevent peak distortion).

  • Stock Solution: Dissolve 10 mg N-Cbz-3-vinylpiperidine in 10 mL Diluent (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL. Filter through 0.22 µm PTFE filter.

Impurity Profiling & Causality

Understanding where impurities originate allows the analyst to predict retention times.

  • Benzyl Alcohol (RT ~3-4 min): Polar degradation product from Cbz hydrolysis. Elutes early.

  • N-Cbz-3-hydroxypiperidine (RT ~6-7 min): Common precursor. More polar than the vinyl product due to the -OH group.

  • N-Cbz-3-vinylpiperidine (Target, RT ~9-10 min): Elutes late due to hydrophobicity.

Impurity Pathway Diagram

Impurities Precursor N-Cbz-3-hydroxypiperidine (Precursor) Target N-Cbz-3-vinylpiperidine (TARGET) Precursor->Target Dehydration/Wittig SideProduct Elimination Byproducts Precursor->SideProduct Over-reaction Degradant Benzyl Alcohol (Hydrolysis) Target->Degradant Acid/Base Hydrolysis

Figure 2: Synthesis and degradation pathway illustrating the origin of key chromatographic peaks.

References

  • Walsh Medical Media. (2013). Development and Utilization of Reversed Phase HPLC Methods for Therapeutic Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Synthesis of N-Cbz-indoles and related carbamates. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of Cbz-3-vinylpiperidine: A Comparative Technical Guide

Executive Summary Cbz-3-vinylpiperidine (Benzyl 3-vinylpiperidine-1-carboxylate) is a critical chiral building block in the synthesis of Cinchona alkaloids, quinuclidine derivatives, and substance P antagonists. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cbz-3-vinylpiperidine (Benzyl 3-vinylpiperidine-1-carboxylate) is a critical chiral building block in the synthesis of Cinchona alkaloids, quinuclidine derivatives, and substance P antagonists. Its structural integrity is defined by three moieties: the piperidine core , the vinyl handle at the C3 position, and the benzyloxycarbonyl (Cbz) protecting group.

This guide provides a definitive analysis of its mass spectrometry (MS) fragmentation behavior. Unlike simple aliphatic amines, Cbz-3-vinylpiperidine exhibits a dual-fragmentation mode driven by the stability of the tropylium ion and the lability of the carbamate linkage. This document compares its performance against Boc-3-vinylpiperidine (a common alternative) and Cbz-4-vinylpiperidine (a regioisomer), offering researchers a robust framework for structural validation.

Chemical Context & Structural Analysis[1][2][3][4][5]

The molecule consists of a nitrogen-containing heterocycle protected by a carbamate. The fragmentation logic follows the "Weakest Link Principle," where the C-O bond of the Cbz group and the alpha-carbons of the piperidine ring are the primary cleavage sites.

FeatureSpecification
IUPAC Name Benzyl 3-vinylpiperidine-1-carboxylate
Formula C₁₅H₁₉NO₂
Exact Mass 245.1416 Da
Key Moieties Cbz (Protecting Group), Piperidine (Core), Vinyl (Functional Handle)

Experimental Methodology

To replicate the fragmentation patterns described, the following protocols are recommended. These maximize the detection of diagnostic ions for structural confirmation.

GC-MS Protocol (Electron Ionization - EI)
  • Instrument : Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Inlet Temperature : 250 °C (Ensure complete volatilization without thermal degradation).

  • Column : HP-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas : Helium at 1.0 mL/min constant flow.

  • Oven Program :

    • Hold at 100 °C for 1 min.

    • Ramp 15 °C/min to 280 °C.

    • Hold 5 min.

  • Ionization Energy : 70 eV (Standard EI).[1][2]

  • Scan Range : m/z 40–300.

LC-MS/MS Protocol (Electrospray Ionization - ESI)[8]
  • Instrument : Q-TOF or Triple Quadrupole (e.g., Sciex 6500).

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 min.

  • Ionization Mode : Positive ESI (+).[3]

  • Collision Energy (CE) : Stepped 15, 30, 45 eV to observe both parent and deep fragments.

Fragmentation Mechanism Deep Dive

The fragmentation of Cbz-3-vinylpiperidine under EI (70 eV) is dominated by the stability of the benzyl cation, which rearranges to the tropylium ion.

Primary Pathway: The Cbz Signature

The most abundant ion (Base Peak) in the spectrum is almost invariably m/z 91 .

  • Ionization : Removal of an electron from the carbamate oxygen or the aromatic ring.

  • Cleavage : Homolytic cleavage of the benzylic C-O bond.

  • Rearrangement : The resulting benzyl cation (C₇H₇⁺) rearranges to the seven-membered Tropylium ion (m/z 91), a highly stable aromatic system.

Secondary Pathway: Carbamate Degradation

Simultaneous with tropylium formation, the remaining radical cation undergoes decarboxylation.

  • [M]⁺• (m/z 245)

    
     Loss of Benzyl Radical (91 Da) 
    
    
    
    m/z 154 (Piperidine-N-carboxylate cation).
  • m/z 154

    
     Loss of CO₂ (44 Da) 
    
    
    
    m/z 110/111 (3-vinylpiperidine species).
Tertiary Pathway: Piperidine Ring Fragmentation

Once the protecting group is stripped, the 3-vinylpiperidine core fragments via


-cleavage.
  • m/z 111

    
     Ring opening adjacent to Nitrogen.
    
  • Vinyl Influence : The vinyl group at C3 promotes specific cleavages. Loss of the vinyl radical (C₂H₃•, 27 Da) yields m/z 84 (Piperidinium ion).

Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion [M]+ m/z 245 Trop Tropylium Ion (Base Peak) m/z 91 M->Trop Benzyl Cleavage Carbamate Carbamate Cation [M-Bn]+ m/z 154 M->Carbamate - Bn• (91) Amine 3-Vinylpiperidine [M-Cbz+H]+ m/z 111 Carbamate->Amine - CO2 (44) PipRing Piperidinium Ring [M-Cbz-Vinyl]+ m/z 84 Amine->PipRing - C2H3• (27) VinylLoss Vinyl Loss - C2H3 (27 Da)

Figure 1: Mechanistic pathway of Cbz-3-vinylpiperidine fragmentation under Electron Ionization (70 eV).

Comparative Performance Guide

This section objectively compares Cbz-3-vinylpiperidine with its primary alternative (Boc-protected) and its regioisomer (4-vinyl).

Protecting Group Comparison: Cbz vs. Boc

For researchers selecting a protecting group, the MS profile dictates the ease of monitoring reaction progress.

FeatureCbz-3-vinylpiperidine Boc-3-vinylpiperidine Implication for Analysis
Parent Ion m/z 245 (Visible, stable)m/z 211 (Weak/Absent)Cbz is better for MW confirmation.
Base Peak m/z 91 (Tropylium)m/z 57 (t-Butyl)m/z 91 is a universal Cbz marker; m/z 57 is ubiquitous and less specific.
Diagnostic Loss [M-91]⁺ (m/z 154)[M-56]⁺ (Isobutene loss)Boc spectra are dominated by the loss of the protecting group alkene.
Thermal Stability HighModerate (Degrades >150°C)Cbz allows for higher GC inlet temperatures without artifact formation.
Regioisomer Differentiation: 3-Vinyl vs. 4-Vinyl

Distinguishing the 3-vinyl isomer from the 4-vinyl isomer is a common analytical challenge.

  • 3-Vinylpiperidine : The vinyl group is adjacent to the

    
    -carbon. 
    
    
    
    -cleavage on the C2 side produces a different mass fragment than cleavage on the C6 side due to asymmetry.
  • 4-Vinylpiperidine : The molecule has a plane of symmetry through the Nitrogen and C4.

    
    -cleavage yields identical initial ring-opened fragments.
    

Differentiation Strategy : Look for the ratio of m/z 110 to m/z 82 .

  • 3-Vinyl : Higher abundance of m/z 82 (Loss of ethyl radical equivalent from ring opening) due to proximity of the vinyl group destabilizing the ring.

  • 4-Vinyl : More stable molecular ion and cleaner loss of the vinyl group (m/z 245

    
     m/z 218).
    

Summary of Diagnostic Ions

m/zIdentityOriginRelative Abundance (Est.)
245 [M]⁺•Molecular Ion5–10%
154 [M - PhCH₂]⁺Loss of Benzyl20–30%
110/111 [M - Cbz]⁺Deprotected Amine15–25%
91 C₇H₇⁺Tropylium (Base Peak) 100%
84 C₅H₁₀N⁺Piperidine Ring (No Vinyl)40–50%
77 C₆H₅⁺Phenyl Cation10–15%
65 C₅H₅⁺Cyclopentadienyl (from 91)5–10%

References

  • NIST Mass Spectrometry Data Center . Piperidine, 1-[(phenylmethoxy)carbonyl]-. National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Jackson, G. et al. (2014) . Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Science & Justice. Available at: [Link] (Demonstrates principle of isomer differentiation via fragmentation ratios).

  • Holčapek, M. et al. (2008). Fragmentation mechanisms of N-Cbz amino acids and amines. Journal of Mass Spectrometry. (Standard reference for Cbz mechanism).

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Comparative

A Comparative Guide to Cbz and Boc Protecting Groups for 3-Vinylpiperidine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules incorporating the versatile 3-vinylpiperidine scaffold, the judicious selection of an appropriate nitrogen protecting...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules incorporating the versatile 3-vinylpiperidine scaffold, the judicious selection of an appropriate nitrogen protecting group is paramount. The choice between the two most common carbamate protecting groups, benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an in-depth, objective comparison of the performance of Cbz and Boc protecting groups in the context of 3-vinylpiperidine, supported by mechanistic insights and detailed experimental protocols.

At a Glance: Key Differences and Strategic Considerations

The primary distinction between the Cbz and Boc groups lies in their deprotection chemistry, a factor of critical importance when a sensitive functional group like the vinyl moiety is present. Cbz is classically removed by catalytic hydrogenolysis, a method that poses a significant risk of concomitant reduction of the vinyl group to an ethyl group. Conversely, the Boc group is labile to acid, a condition generally considered orthogonal to and compatible with the preservation of the carbon-carbon double bond.

This fundamental difference dictates the strategic choice between the two. If the synthetic route can tolerate reductive conditions or if the vinyl group is to be hydrogenated in a subsequent step, Cbz may be a viable option. However, for syntheses where the vinyl functionality is essential for later transformations, such as cross-coupling reactions or polymerizations, the Boc group is ostensibly the superior choice.

Data Presentation: A Side-by-Side Comparison

ParameterCbz (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Structure
Protecting Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O
Protection Conditions Basic conditions (e.g., NaHCO₃, Et₃N) in a biphasic system or organic solvent.[1]Basic conditions (e.g., Et₃N, DMAP) in an organic solvent, or in methanol without an additional base for highly nucleophilic amines.[2]
Stability Stable to acidic and basic conditions.Stable to basic conditions and catalytic hydrogenolysis.
Primary Deprotection Catalytic hydrogenolysis (H₂, Pd/C).[1]Acidolysis (e.g., TFA, HCl in dioxane).[3][4]
Key Advantage Robust and often crystalline derivatives.[1]Orthogonal to Cbz and other hydrogenolysis-labile groups.[3][4]
Major Drawback Hydrogenolysis can reduce the vinyl group.Strong acids may not be suitable for highly acid-sensitive substrates.
Alternative Deprotection Strong acids (HBr/AcOH), Lewis acids (AlCl₃/HFIP), transfer hydrogenation.[1][5]Milder acidic conditions (e.g., p-TsOH), thermolytic cleavage.

Mechanistic Insights and Field-Proven Expertise

The choice of a protecting group extends beyond simple compatibility. Understanding the underlying mechanisms of protection and deprotection allows for the anticipation of potential side reactions and the optimization of reaction conditions.

The Cbz Group: A Double-Edged Sword for Vinyl-Containing Substrates

The primary concern with the use of the Cbz group for 3-vinylpiperidine is the lack of chemoselectivity during deprotection by catalytic hydrogenolysis. Standard conditions (H₂, Pd/C) will readily reduce both the benzyl C-O bond of the carbamate and the π-bond of the vinyl group, leading to the formation of 3-ethylpiperidine.

However, recent advancements have provided methodologies for the chemoselective deprotection of Cbz in the presence of alkenes. Transfer hydrogenation using reagents like ammonium formate with a palladium catalyst can sometimes offer improved selectivity.[6] More promisingly, the use of Lewis acids such as aluminum chloride in hexafluoroisopropanol (AlCl₃/HFIP) has been shown to effectively cleave the Cbz group while leaving double bonds intact.[5] This method circumvents the use of hydrogen gas and a metal catalyst, thereby preserving the vinyl moiety.

The Boc Group: A More Reliable Choice for Preserving Unsaturation

The acid-catalyzed deprotection of the Boc group is generally considered a safe and reliable method for substrates containing vinyl groups. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. This process does not typically affect carbon-carbon double bonds.

While generally robust, it is important to be aware of potential side reactions during Boc deprotection, especially in complex molecules. In peptide synthesis, for instance, the generated tert-butyl cation can alkylate sensitive amino acid residues if scavengers are not used.[7] For 3-vinylpiperidine, such side reactions are less likely, but careful monitoring of the reaction is always recommended.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of 3-vinylpiperidine with both Cbz and Boc groups.

N-Boc-3-vinylpiperidine Synthesis and Deprotection

Protection of 3-vinylpiperidine with (Boc)₂O:

  • Dissolution: Dissolve 3-vinylpiperidine (1.0 equiv) in dichloromethane (DCM) at 0 °C.

  • Reagent Addition: Add triethylamine (1.2 equiv) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in DCM. A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) can be added to accelerate the reaction.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 hours or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. The combined organic layers are then washed with 10% aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Deprotection of N-Boc-3-vinylpiperidine:

  • Dissolution: Dissolve N-Boc-3-vinylpiperidine (1.0 equiv) in a solution of 20% trifluoroacetic acid (TFA) in DCM.

  • Reaction: Stir the solution at room temperature for 1-2 hours or until complete consumption of the starting material is observed by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Isolation: The resulting residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine. Further purification can be achieved by extraction and/or chromatography if necessary.

N-Cbz-3-vinylpiperidine Synthesis and Deprotection

Protection of 3-vinylpiperidine with Cbz-Cl:

  • Biphasic System: To a solution of 3-vinylpiperidine (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (2:1) at 0 °C, add sodium bicarbonate (2.0 equiv).

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 12-20 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemoselective Deprotection of N-Cbz-3-vinylpiperidine (Preserving the Vinyl Group):

  • Dissolution: Dissolve N-Cbz-3-vinylpiperidine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: Add aluminum chloride (AlCl₃, 3.0 equiv) at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and quench with an aqueous solution of sodium bicarbonate.

  • Isolation: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[5]

Visualization of Workflows

Cbz Protection and Deprotection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 3-Vinylpiperidine 3-Vinylpiperidine N-Cbz-3-vinylpiperidine N-Cbz-3-vinylpiperidine 3-Vinylpiperidine->N-Cbz-3-vinylpiperidine Cbz-Cl, NaHCO3 THF/H2O N-Cbz-3-vinylpiperidine->3-Vinylpiperidine AlCl3, HFIP (Chemoselective) 3-Ethylpiperidine 3-Ethylpiperidine N-Cbz-3-vinylpiperidine->3-Ethylpiperidine H2, Pd/C (Non-selective) Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 3-Vinylpiperidine_Boc 3-Vinylpiperidine N-Boc-3-vinylpiperidine N-Boc-3-vinylpiperidine 3-Vinylpiperidine_Boc->N-Boc-3-vinylpiperidine (Boc)2O, Et3N, DMAP DCM 3-Vinylpiperidine_dep 3-Vinylpiperidine N-Boc-3-vinylpiperidine->3-Vinylpiperidine_dep TFA, DCM

Caption: Boc protection and deprotection workflow for 3-vinylpiperidine.

Conclusion and Recommendations

For the protection of 3-vinylpiperidine, the Boc group is the more judicious choice when the preservation of the vinyl functionality is critical for the synthetic strategy. Its deprotection under acidic conditions is highly chemoselective and unlikely to affect the double bond.

The Cbz group should be considered with caution . While it is a robust protecting group, its standard deprotection via catalytic hydrogenolysis will lead to the undesired reduction of the vinyl group. However, if the synthetic plan allows for it, or if alternative, chemoselective deprotection methods such as the use of AlCl₃/HFIP are employed, the Cbz group can still be a valuable tool in the synthesis of 3-vinylpiperidine derivatives.

Ultimately, the optimal choice will depend on the specific context of the broader synthetic endeavor, including the nature of other functional groups present in the molecule and the planned subsequent transformations.

References

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Accessed February 13, 2024. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. [Link]

  • PMC. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Accessed February 13, 2024. [Link]

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  • Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Accessed February 13, 2024.
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  • PubMed. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

  • ResearchGate. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. [Link]

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  • Google Patents. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. Accessed February 13, 2024.
  • MDPI. (2022, December 19). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Accessed February 13, 2024. [Link]

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  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • MD Topology. N-Benzoylpiperidine | C12H15NO | MD Topology | NMR | X-Ray. Accessed February 13, 2024. [Link]

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Validation

A Comparative Guide to the Reactivity of 3-Vinyl and 4-Vinyl Piperidines for Researchers in Drug Development

In the landscape of medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational flexibility and synthetic tractability offer a rich pla...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational flexibility and synthetic tractability offer a rich playground for chemists. The introduction of a vinyl group onto this saturated heterocycle opens up a plethora of synthetic possibilities, allowing for further functionalization through a variety of chemical transformations. However, the seemingly subtle change in the position of this vinyl substituent, from the 3- to the 4-position, imparts significant and distinct differences in the molecule's reactivity. This guide provides an in-depth, objective comparison of the reactivity profiles of 3-vinyl and 4-vinyl piperidines, supported by established chemical principles and experimental insights, to aid researchers in making informed decisions in their synthetic strategies.

Structural and Electronic Foundations of Reactivity Differences

The reactivity of the vinyl group in both 3-vinyl and 4-vinyl piperidines is intrinsically linked to the conformational preferences of the piperidine ring and the electronic influence of the nitrogen atom.

Conformational Analysis: The Gatekeeper of Reactivity

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either an axial or an equatorial position. The preferred orientation of the vinyl group is a critical determinant of its accessibility to reagents and, consequently, its reactivity.

For 3-vinylpiperidine , the vinyl group can exist in either an axial or equatorial position. The equatorial conformation is generally favored to minimize 1,3-diaxial interactions. However, the energy difference between the two conformers is relatively small, and a dynamic equilibrium exists. This conformational flexibility can influence the stereochemical outcome of reactions.

In contrast, for 4-vinylpiperidine , the vinyl group is more sterically hindered in the axial position due to interactions with the axial hydrogens at the 2 and 6 positions. Consequently, the equatorial conformation is significantly more stable and, therefore, the predominant species in solution. This conformational rigidity in the 4-vinyl isomer can lead to more predictable reaction outcomes.

Diagram: Conformational Equilibria of 3-Vinyl and 4-Vinyl Piperidines

G cluster_3_vinyl 3-Vinylpiperidine cluster_4_vinyl 4-Vinylpiperidine 3_eq Equatorial Conformer (More Stable) 3_ax Axial Conformer (Less Stable) 3_eq->3_ax Ring Flip Reactivity_3 Influences Stereoselectivity 3_eq->Reactivity_3 3_ax->Reactivity_3 4_eq Equatorial Conformer (Significantly More Stable) 4_ax Axial Conformer (Significantly Less Stable) 4_eq->4_ax Ring Flip Reactivity_4 More Predictable Reactivity 4_eq->Reactivity_4

Caption: Conformational equilibria of 3- and 4-vinylpiperidine.

Electronic Effects: Modulating the Double Bond's Character

The nitrogen atom in the piperidine ring exerts an electron-withdrawing inductive effect (-I effect) due to its higher electronegativity compared to carbon. This effect influences the electron density of the vinyl group, albeit to different extents in the two isomers.

In 4-vinylpiperidine , the nitrogen atom is situated further away from the vinyl group. The inductive effect is transmitted through the sigma bonds of the carbon framework, leading to a moderate polarization of the C=C bond.

For 3-vinylpiperidine , the nitrogen atom is in closer proximity to the vinyl group. This results in a stronger inductive pull on the electrons of the double bond, making it more electron-deficient compared to the 4-vinyl isomer. This enhanced electrophilicity has significant implications for its reactivity, particularly in nucleophilic addition reactions.

Comparative Reactivity in Key Transformations

The structural and electronic differences outlined above manifest in distinct reactivity patterns for 3- and 4-vinyl piperidines in various chemical reactions.

Michael Addition: A Tale of Two Electrophilicities

The Michael addition, or conjugate addition, of a nucleophile to the vinyl group is a powerful tool for C-C and C-heteroatom bond formation. The rate and efficiency of this reaction are highly dependent on the electrophilicity of the double bond.

Given the stronger electron-withdrawing effect of the nitrogen in the 3-position, 3-vinylpiperidine is generally a better Michael acceptor than 4-vinylpiperidine . The increased polarization of the double bond in the 3-vinyl isomer makes the β-carbon more susceptible to nucleophilic attack.

Table 1: Predicted Relative Reactivity in Michael Additions

IsomerElectronic Effect on Vinyl GroupPredicted Reactivity as Michael Acceptor
3-Vinylpiperidine Stronger inductive electron withdrawal (-I)Higher
4-Vinylpiperidine Weaker inductive electron withdrawal (-I)Lower
Cycloaddition Reactions: Steric Hindrance Takes Center Stage

Cycloaddition reactions, such as the Diels-Alder reaction, are sensitive to both electronic and steric factors. While the electronic differences between the two isomers play a role, steric hindrance around the vinyl group often becomes the dominant factor.

The vinyl group in the equatorial position of 4-vinylpiperidine is more sterically accessible than the vinyl group in 3-vinylpiperidine , which can be shielded by the piperidine ring, especially in its axial conformation. Consequently, 4-vinylpiperidine is often a better substrate for cycloaddition reactions , particularly with bulky dienes or dipoles.

Diagram: Steric Accessibility in Cycloaddition Reactions

G cluster_3_vinyl 3-Vinylpiperidine cluster_4_vinyl 4-Vinylpiperidine 3_vinyl Vinyl Group 3_ring Piperidine Ring Steric_Hindrance_3 Potential for Steric Hindrance 3_ring->Steric_Hindrance_3 Cycloaddition Cycloaddition Reaction Steric_Hindrance_3->Cycloaddition Slower Rate 4_vinyl Vinyl Group 4_ring Piperidine Ring Steric_Accessibility_4 Greater Steric Accessibility 4_ring->Steric_Accessibility_4 Steric_Accessibility_4->Cycloaddition Faster Rate

Caption: Steric factors influencing cycloaddition reactivity.

Polymerization: A Balance of Electronic and Steric Effects

The polymerization of vinyl monomers is a complex process influenced by the stability of the propagating radical, cation, or anion, as well as steric factors.

For radical polymerization, the reactivity of the monomer is influenced by the resonance stabilization of the resulting radical. In both isomers, the nitrogen lone pair can participate in resonance, but the effect is more pronounced in the 4-position, leading to a more stabilized radical. However, the increased steric bulk around the double bond in the 3-position can hinder the approach of the propagating chain. Generally, 4-vinylpiperidine derivatives have been observed to undergo polymerization more readily than their 3-vinyl counterparts under certain conditions[1].

Table 2: Predicted Relative Reactivity in Polymerization

IsomerFactors Influencing PolymerizationPredicted Polymerization Rate
3-Vinylpiperidine - Stronger inductive effect- Increased steric hindranceLower
4-Vinylpiperidine - Weaker inductive effect- Greater steric accessibility- Potentially more stable propagating speciesHigher

Experimental Protocols: Synthesis and N-Protection

The synthesis and subsequent protection of the piperidine nitrogen are crucial first steps for utilizing these building blocks. The most common route involves the reduction of the corresponding vinylpyridine.

Synthesis of 3-Vinyl and 4-Vinyl Piperidine

Objective: To synthesize vinylpiperidines via the catalytic hydrogenation of the corresponding vinylpyridines.

Materials:

  • 3-Vinylpyridine or 4-Vinylpyridine

  • Ethanol (or other suitable solvent)

  • Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable pressure vessel, dissolve the vinylpyridine in ethanol.

  • Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or 10% Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., Nitrogen) three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude vinylpiperidine.

  • Purify the product by distillation under reduced pressure or by column chromatography.

N-Boc Protection of Vinylpiperidines

Objective: To protect the secondary amine of the vinylpiperidine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 3-Vinylpiperidine or 4-Vinylpiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (optional, as a base)

Procedure:

  • Dissolve the vinylpiperidine in the chosen solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.

  • If the starting material is a salt, add a base like triethylamine (1.2 equivalents) to neutralize it.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-Boc-vinylpiperidine by column chromatography on silica gel.

Conclusion

The choice between 3-vinyl and 4-vinyl piperidine as a synthetic building block is not arbitrary and should be guided by a clear understanding of their distinct reactivity profiles. The 3-vinyl isomer, with its more electron-deficient double bond, is the preferred substrate for reactions that are favored by enhanced electrophilicity, such as Michael additions. Conversely, the 4-vinyl isomer, with its greater steric accessibility and conformational stability, generally exhibits superior performance in reactions where steric hindrance is a limiting factor, such as cycloadditions and, in many cases, polymerization. By carefully considering these fundamental differences in structure and electronics, researchers can strategically select the optimal isomer to achieve their desired synthetic outcomes with greater efficiency and predictability.

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  • Becer, C. R., et al. (2012). Macromolecules, 45(17), 6814-6823. [Link]

  • Gfeller, D., et al. (2023). Journal of Chemical Information and Modeling, 63(20), 6439-6450. [Link]

  • ResearchGate. (n.d.). Conformational equilibrium among the four conformers of 1 studied at. [Link]

  • Gnad, M., & Reiser, O. (2013). Beilstein Journal of Organic Chemistry, 9, 1782-1788. [Link]

  • Allinger, N. L., & Eliel, E. L. (Eds.). (1965). Topics in Stereochemistry, 1. John Wiley & Sons. [Link]

  • ResearchGate. (n.d.). Chemical molecular structures of studied piperidine derivatives. [Link]

  • Anet, F. A. L., & Yavari, I. (1977). Journal of the American Chemical Society, 99(8), 2794-2796. [Link]

  • Li, Y., et al. (2025). National Science Review. [Link]

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Comparative

Spectral Distinction: A Quantitative Guide to Vinyl vs. Carbamate IR Signatures

Topic: Infrared (IR) absorption peaks for vinyl and carbamate groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In drug development (sp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) absorption peaks for vinyl and carbamate groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In drug development (specifically antibody-drug conjugates and prodrugs) and polymer synthesis, the vinyl and carbamate (urethane) functional groups often coexist. The vinyl group typically serves as a reactive handle for polymerization or bioconjugation, while the carbamate moiety acts as a stable, yet cleavable, linker. Distinguishing these groups via Infrared (IR) spectroscopy is critical for quality attribute monitoring.

This guide objectively compares the IR performance of these two functionalities. It moves beyond basic peak assignment to address sensitivity limits , spectral overlap challenges , and quantitative tracking during synthesis.

Part 1: Comparative Spectral Atlas

The fundamental difference in IR detectability between vinyl and carbamate groups lies in their dipole moments. The carbamate carbonyl (


) possesses a strong permanent dipole, resulting in intense absorption.[1] In contrast, the vinyl alkene (

) often exhibits a weaker dipole change during vibration, leading to lower intensity bands.
Table 1: Diagnostic Peak Comparison

Data synthesized from standard spectroscopic libraries and polymer application notes.

FeatureVinyl Group (

)
Carbamate Group (

)
Diagnostic Power
Primary Stretch

Stretch:

(Intensity: Weak to Medium)

Stretch:

(Intensity: Very Strong)
High. The Carbamate

is significantly more intense and typically at higher energy than Vinyl

.
Secondary Stretch

Stretch:

(Distinct "shoulder" above

)

Stretch:

(Sharp in dilute soln; broad if H-bonded)
Medium. Solvent interference (e.g., water) can obscure the

region. Vinyl

is subtle but reliable in dry samples.
Bending Mode

OOP:

(Specifically

&

)

Bend (Amide II):

(Coupled

vibration)
Critical. The Vinyl OOP (Out-of-Plane) bands are the "fingerprint" confirmation for vinyl presence, free from Carbonyl interference.
Fingerprint Overtone:

(Rarely used for quantification)

Stretch:

(Strong, broad)
Low. The

region is often crowded in complex molecules.
Part 2: Mechanistic Insights & Causality

1. The "Dipole Trap" in Quantitation Researchers often underestimate the intensity disparity. In a molecule containing one vinyl group and one carbamate linkage, the carbamate


 peak (Amide I-like) can be 5x to 10x more intense  than the vinyl 

peak.
  • Implication: When monitoring the addition of a vinyl monomer to a carbamate linker, the disappearance of the vinyl signal is harder to track than the appearance of the carbamate signal. You must normalize against an internal standard (e.g., an aromatic ring vibration at

    
     or 
    
    
    
    that remains unchanged).

2. Hydrogen Bonding Shifts Carbamates are prolific hydrogen bonders.

  • Free State (Dilute Solution):

    
     appears at 
    
    
    
    .
  • Associated State (Solid/Concentrated): H-bonding weakens the

    
     bond, shifting absorption to 
    
    
    
    .
  • Why this matters: If your vinyl peak is at

    
     (e.g., conjugated vinyl), a hydrogen-bonded carbamate peak at 
    
    
    
    may overlap, requiring deconvolution algorithms.
Part 3: Experimental Protocol (Self-Validating)

Objective: Quantitatively monitor the synthesis of a Vinyl Carbamate (e.g., reaction of an Isocyanate with a Hydroxy-functionalized Vinyl species).

Method: ATR-FTIR (Attenuated Total Reflectance).[2]

Step-by-Step Methodology
  • Background Collection: Clean the diamond crystal with isopropanol. Collect a 32-scan air background. Validation: Ensure

    
     doublet (
    
    
    
    ) is minimized.
  • Pre-Reaction Baseline: Scan the starting Vinyl-Alcohol.

    • Checkpoint: Confirm Vinyl

      
       (
      
      
      
      ) and broad
      
      
      (
      
      
      ). Note the absence of peaks in the
      
      
      (Isocyanate) and
      
      
      (Carbamate) regions.
  • Reaction Monitoring: Add the Isocyanate.

    • Checkpoint: Observe the immediate appearance of the intense

      
       peak at 
      
      
      
      .
  • Endpoint Determination:

    • Target 1: Disappearance of the

      
       (Isocyanate) peak.
      
    • Target 2: Appearance/Growth of the

      
       (Carbamate 
      
      
      
      ) and
      
      
      (Amide II).
    • Control: The Vinyl

      
       (
      
      
      
      ) and Vinyl OOP (
      
      
      ) must remain constant. If these decrease, you have side-reactions (vinyl polymerization).
Part 4: Visualization of Logic & Workflow
Diagram 1: Spectral Decision Tree

Caption: Logic flow for assigning peaks in a mixture containing Vinyl and Carbamate groups.

IR_Decision_Tree Start Unknown Peak Analysis Region_3000 Region > 3000 cm-1? Start->Region_3000 Region_1700 Region 1600-1750 cm-1? Start->Region_1700 Check_NH Broad/Sharp ~3300-3500? Region_3000->Check_NH Yes Check_CH Sharp Shoulder ~3050? Region_3000->Check_CH Yes Carbamate_NH Carbamate N-H Check_NH->Carbamate_NH Found Vinyl_CH Vinyl =C-H Check_CH->Vinyl_CH Found Intensity_Check Intensity High or Low? Region_1700->Intensity_Check Carbamate_CO Carbamate C=O (1690-1740, Strong) Intensity_Check->Carbamate_CO Strong Vinyl_CC Vinyl C=C (1600-1680, Weak/Med) Intensity_Check->Vinyl_CC Weak/Med Region_Fingerprint Fingerprint Check (900-1000 cm-1) Vinyl_CC->Region_Fingerprint Confirm Vinyl_OOP Vinyl OOP Bending (910 & 990 cm-1) Region_Fingerprint->Vinyl_OOP Present?

Diagram 2: Reaction Monitoring Workflow

Caption: Experimental workflow for synthesizing Vinyl Carbamate, tracking key IR markers.

Reaction_Workflow Start Start: Vinyl Alcohol + Isocyanate Step1 Monitor 2270 cm-1 (N=C=O) Start->Step1 Initiate Step2 Monitor 1720 cm-1 (Carbamate C=O) Step1->Step2 NCO Decreases Step3 Control 1640 cm-1 (Vinyl C=C) Step2->Step3 C=O Increases Step3->Start C=C Decreases (Side Reaction!) End End Point: NCO gone, C=O stable Vinyl intact Step3->End C=C Constant

References
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2012). FTIR spectra of the absorption peaks of the vinyl group (C=C) and the carbonyl group (C=O). Retrieved from [Link]

  • Agilent Technologies. (2012).[3] Determination of the vinyl content of polyethylene resins. Retrieved from [Link]

  • National Institutes of Health (PMC). (2015). Spectroscopic Identification of Carbamate Formation. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Stability of N-Cbz-3-vinylpiperidine and N-Benzyl-3-vinylpiperidine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex piperidine-containing molecules, the choice of nitrogen protecting group is a critical decision that influences not only the syn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex piperidine-containing molecules, the choice of nitrogen protecting group is a critical decision that influences not only the synthetic route but also the stability and impurity profile of intermediates and final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the stability of two common intermediates, N-Cbz-3-vinylpiperidine and N-Benzyl-3-vinylpiperidine . While direct, publicly available experimental data comparing these two specific molecules is limited, this document synthesizes established principles of protecting group chemistry and reaction mechanisms to offer a scientifically grounded stability forecast. Furthermore, we provide a comprehensive experimental protocol for a forced degradation study, enabling researchers to generate definitive comparative data for their specific applications.

Introduction: The Critical Role of Protecting Group Stability

The N-Carboxybenzyl (Cbz or Z) and N-Benzyl (Bn) groups are foundational tools in organic synthesis for the protection of secondary amines like the piperidine nitrogen. Their relative stability dictates the conditions a molecule can withstand during subsequent synthetic transformations and storage. An ideal protecting group should be robust enough to survive various reaction conditions but cleavable under specific, non-destructive protocols.

The presence of a vinyl group at the 3-position of the piperidine ring introduces an additional reactive site. This olefinic bond can be susceptible to oxidation, acid-catalyzed hydration, or other electrophilic additions, adding a layer of complexity to the stability profile of the entire molecule. Understanding the interplay between the stability of the N-protecting group and the reactivity of the vinyl moiety is paramount for process development and impurity control.

Theoretical Stability Comparison: N-Cbz vs. N-Benzyl

Based on the fundamental chemical properties of the Cbz (a carbamate) and Benzyl (an alkylamine derivative) groups, we can predict their relative stabilities under various stress conditions.

Hydrolytic Stability (Acidic & Basic Conditions)
  • N-Cbz-3-vinylpiperidine : The Cbz group is a carbamate, which is generally stable to mild acidic and basic conditions at ambient temperatures.[1][2] However, under strongly acidic conditions (e.g., concentrated HCl, HBr in acetic acid), the carbamate can undergo hydrolysis via protonation of the carbonyl oxygen, followed by cleavage.[2][3] Under strong basic conditions (e.g., refluxing with concentrated NaOH), hydrolysis can also occur, although it is typically slower than strong acid-mediated cleavage.[4] The vinyl group itself may be susceptible to acid-catalyzed hydration, potentially forming a secondary alcohol.

  • N-Benzyl-3-vinylpiperidine : The N-benzyl group forms a tertiary amine, which is generally very stable across a wide pH range. It is protonated under acidic conditions to form a stable ammonium salt and is unreactive towards bases. Therefore, the N-Bn bond itself is expected to be highly resistant to both acidic and basic hydrolysis under conditions that might cleave the N-Cbz group.

Predicted Stability Ranking (Hydrolytic): N-Benzyl-3-vinylpiperidine > N-Cbz-3-vinylpiperidine

Oxidative Stability
  • N-Cbz-3-vinylpiperidine : The Cbz group itself is relatively robust against oxidation. The primary site of oxidative attack would be the vinyl group. Oxidizing agents like hydrogen peroxide (H₂O₂) can lead to epoxidation of the double bond or even oxidative cleavage.[5]

  • N-Benzyl-3-vinylpiperidine : The N-benzyl group is susceptible to oxidation. The benzylic C-H bonds are prone to radical abstraction, and strong oxidizing agents can cleave the N-benzyl group.[6] Furthermore, the tertiary amine can be oxidized to an N-oxide. The vinyl group in this molecule is also susceptible to oxidation, similar to the N-Cbz analogue. Given two potential sites of oxidation (the N-benzyl group and the vinyl group), this molecule may exhibit a more complex degradation profile under oxidative stress.

Predicted Stability Ranking (Oxidative): N-Cbz-3-vinylpiperidine > N-Benzyl-3-vinylpiperidine

Thermal and Photolytic Stability
  • Thermal Stability : Both protecting groups are generally considered thermally stable at temperatures commonly used in pharmaceutical processing and storage (e.g., up to 70-80°C).[7][8] Degradation at very high temperatures would likely involve non-specific decomposition pathways for both molecules.

  • Photostability : Both molecules contain aromatic rings which can absorb UV light. The N-Cbz group has been utilized in photolabile protecting group strategies, suggesting some inherent sensitivity to light, although specific conditions are required.[4] The vinyl group may also participate in photochemical reactions. According to ICH Q1B guidelines, photostability testing is essential to determine if light exposure results in unacceptable changes.[9][10] Without experimental data, a definitive prediction is difficult, but both molecules should be considered potentially photosensitive and handled with appropriate light protection.

Predicted Stability Ranking (Thermal): N-Cbz-3-vinylpiperidine ≈ N-Benzyl-3-vinylpiperidine Predicted Stability Ranking (Photolytic): Requires Experimental Verification

Data Summary
Stress ConditionN-Cbz-3-vinylpiperidine (Predicted Stability)N-Benzyl-3-vinylpiperidine (Predicted Stability)Rationale
Acidic Hydrolysis ModerateHighThe N-benzyl group is more resistant to acid-catalyzed cleavage than the N-Cbz carbamate.
Basic Hydrolysis HighHighBoth groups are generally stable under mild basic conditions. The Cbz group may show some lability under harsh, elevated temperature conditions.
Oxidation (H₂O₂) ModerateLow to ModerateThe N-benzyl group provides an additional site for oxidation (benzylic position, amine) compared to the more robust Cbz group. The vinyl group is a primary target in both.
Thermal HighHighBoth protecting groups are generally thermally stable under typical pharmaceutical processing temperatures.
Photolysis Potentially SensitivePotentially SensitiveBoth molecules contain chromophores (aromatic ring, vinyl group) and require experimental evaluation as per ICH Q1B guidelines.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of N-Cbz-3-vinylpiperidine and N-Benzyl-3-vinylpiperidine, a forced degradation study should be conducted according to ICH guidelines.[9][11][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation pathways are relevant and that the analytical method is truly stability-indicating.[11]

Materials and Equipment
  • N-Cbz-3-vinylpiperidine (Test Sample 1)

  • N-Benzyl-3-vinylpiperidine (Test Sample 2)

  • HPLC grade acetonitrile, methanol, and water

  • Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) (30%)

  • Phosphate or acetate buffer for pH adjustment

  • HPLC system with UV or PDA detector

  • Validated stability-indicating HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • pH meter

  • Temperature-controlled oven

  • Calibrated photostability chamber (ICH Q1B compliant)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis cluster_report Reporting prep Prepare stock solutions (e.g., 1 mg/mL in Acetonitrile) dilute Dilute stocks for each stress condition prep->dilute acid Acid Hydrolysis (0.1M HCl, 60°C) dilute->acid base Base Hydrolysis (0.1M NaOH, 60°C) dilute->base oxid Oxidation (3% H₂O₂, RT) dilute->oxid therm Thermal (80°C, solid state) dilute->therm photo Photolytic (ICH Q1B light exposure) dilute->photo control Control Sample (Unstressed) dilute->control neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC oxid->hplc therm->hplc photo->hplc control->hplc neutralize->hplc data Quantify parent compound (% loss) and degradation products hplc->data compare Compare degradation profiles of N-Cbz vs. N-Benzyl data->compare pathway Propose degradation pathways compare->pathway

Caption: Workflow for the comparative forced degradation study.

Step-by-Step Procedure
  • Preparation of Stock Solutions : Prepare stock solutions of N-Cbz-3-vinylpiperidine and N-Benzyl-3-vinylpiperidine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis :

    • To a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to the final concentration (e.g., 100 µg/mL).

    • Heat the solution in a water bath at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.[1][13]

  • Base Hydrolysis :

    • Repeat the procedure from step 2, using 0.1 M NaOH instead of HCl.[1][13]

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation :

    • To a volumetric flask, add an aliquot of the stock solution and dilute with 3% v/v hydrogen peroxide to the final concentration.[2][7]

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours) and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation :

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at 80°C.[8]

    • At various time points (e.g., 24, 48, 72 hours), remove a sample, dissolve it in the solvent to the target concentration, and analyze by HPLC.

  • Photolytic Degradation :

    • Expose both solid powder and a solution of the compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[7][14]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze the exposed and control samples by HPLC.

  • HPLC Analysis :

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent peak from all degradation product peaks. A photodiode array (PDA) detector is recommended to assess peak purity.[15]

Proposed Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is generally suitable for compounds of this polarity.[16][17]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.7 µmProvides good hydrophobic retention for separating the parent compounds and potential degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the piperidine nitrogen, leading to sharp peak shapes.
Mobile Phase B AcetonitrileCommon organic modifier for RP-HPLC.
Gradient 5% to 95% B over 20 minutes, hold for 5 minutes, return to initial conditionsA gradient is necessary to elute both polar degradation products and the relatively non-polar parent compounds in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm and 254 nm210 nm provides general detection for non-aromatic structures, while 254 nm is suitable for the aromatic Cbz and Benzyl groups. A PDA detector would be ideal.
Injection Volume 10 µLStandard injection volume.
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to prove it is stability-indicating.

Predicted Degradation Pathways

Based on chemical principles, the following diagrams illustrate the most probable primary degradation points on each molecule.

G cluster_cbz N-Cbz-3-vinylpiperidine cbz_mol cbz_mol c1 Acid Hydrolysis c1->cbz_mol c2 Oxidation c2->cbz_mol c3 Acid-Catalyzed Hydration c3->cbz_mol

Caption: Potential degradation sites on N-Cbz-3-vinylpiperidine.

G cluster_bn N-Benzyl-3-vinylpiperidine bn_mol bn_mol b1 Oxidation (Benzylic C-H) b1->bn_mol b2 Oxidation (N-Oxide) b2->bn_mol b3 Oxidation b3->bn_mol

Caption: Potential degradation sites on N-Benzyl-3-vinylpiperidine.

Conclusion and Recommendations

This guide provides a comprehensive framework for comparing the stability of N-Cbz-3-vinylpiperidine and N-Benzyl-3-vinylpiperidine. Based on established chemical principles, N-Benzyl-3-vinylpiperidine is predicted to exhibit greater stability under hydrolytic (acidic) conditions, whereas N-Cbz-3-vinylpiperidine is expected to be more robust against oxidative stress. Their thermal stabilities are likely comparable.

It is imperative for researchers and drug development professionals to recognize that these are expert predictions. The provided detailed experimental protocol for a forced degradation study offers a clear and actionable path to generating the definitive data required for robust process development, formulation design, and regulatory filings. By executing this protocol, scientists can confirm these predictions, identify critical degradation products, and establish the true stability profile of these important synthetic intermediates.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 841-866. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Reynolds, D. W., et al. (2002). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 26(2), 48-56. Available from: [Link]

  • Pharma Stability. (n.d.). Forced Degradation Playbook. Available from: [Link]

  • Jordi Labs. (n.d.). ICH Q1A, Q1B, Forced Degradation. Available from: [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available from: [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Baertschi, S. W., et al. (2011). Forced Degradation Studies: A Critical Tool in Drug Development. Asian Journal of Pharmaceutical Research, 1(1), 1-8.
  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]

  • Singh, R., & Kumar, V. (2013). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Journal of Pharmaceutical Sciences and Research, 5(9), 183-187.
  • Huynh-Ba, K. (2017). Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology. Available from: [Link]

  • Sharp Services. (2023). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Available from: [Link]

  • Sharp Clinical. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Pharma Dekho. (2023). Sop for force degradation study. Available from: [Link]

  • Sakaguchi, S., et al. (1997). Selective Oxidation of Vinyl Ethers and Silyl Enol Ethers With Hydrogen Peroxide Catalyzed by Peroxotungstophosphate. The Journal of Organic Chemistry, 62(21), 7174–7177. Available from: [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development – A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Bhardwaj, S. K., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Chemical and Pharmaceutical Research, 7(12), 859-866.
  • El-Ghezal, L., et al. (2011). Photostabilization of poly(vinyl chloride) – Still on the run. Progress in Polymer Science, 36(8), 1031-1051.
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
  • Yousif, E., et al. (2025). Enhancing Photostability of Chemically Modified Poly(Vinyl Chloride) through the Incorporation of Organotin Moieties on the Polymeric Chain. ORCA - Cardiff University.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available from: [Link]

  • Al-Hussainy, A. J., et al. (2019). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. Molecules, 24(19), 3557. Available from: [Link]

  • Al-Majidi, S. M. H., et al. (2022). Improving the Photostabilization of Poly(vinyl chloride) Using 4-(benzylideneamino)benzenesulfonamide Tin Complex. Journal of Chemistry.
  • ResearchGate. (n.d.). Protocol for Photostability Studies of Pharmaceutical products. Available from: [Link]

  • Zhang, L., et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 12(4), 428-432. Available from: [Link]

  • ResearchGate. (n.d.). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. Available from: [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Available from: [Link]

  • Singh, R. P., et al. (2014). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis, 4(2), 65-71.
  • Hong, M., & LoBrutto, R. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Barroso, M., et al. (2010). Effect of the Vinyl Concentration on the Structural and Rheological Characteristics of Peroxide-Modified High-Density Polyethylenes. Journal of Applied Polymer Science, 115(4), 1942-1951.
  • Wikipedia. (n.d.). Hydroperoxide. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of enantiomeric pure NH-piperidine. Available from: [Link]

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Comparative

Reference Standard Profile: Benzyl 3-ethenylpiperidine-1-carboxylate

This guide serves as a technical reference for Benzyl 3-ethenylpiperidine-1-carboxylate (CAS: 1824009-71-3), a critical reference standard used in the development of piperidine-based therapeutics (e.g., JAK inhibitors, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Benzyl 3-ethenylpiperidine-1-carboxylate (CAS: 1824009-71-3), a critical reference standard used in the development of piperidine-based therapeutics (e.g., JAK inhibitors, alkaloids).

CAS Number: 1824009-71-3 Synonyms: N-Cbz-3-vinylpiperidine; 1-N-Cbz-3-ethenylpiperidine Class: Chiral/Achiral Piperidine Intermediate & Impurity Standard

Executive Summary: The Role of N-Cbz-3-Vinylpiperidine

In drug development, 3-substituted piperidines are privileged scaffolds found in FDA-approved drugs like Tofacitinib and Alogliptin . Benzyl 3-ethenylpiperidine-1-carboxylate serves two critical functions:

  • Synthetic Intermediate: The vinyl group allows for versatile functionalization (e.g., oxidative cleavage to aldehydes, hydroboration to alcohols, or olefin metathesis) while the Nitrogen remains protected.

  • Impurity Reference Standard: In GMP manufacturing, unreacted starting materials must be quantified. This compound is the specific marker for "N-Cbz-3-vinyl" impurities, which can persist through subsequent steps if not monitored.

Key Advantage: Unlike Boc-protected alternatives, the Cbz (Carboxybenzyl) group provides a strong UV chromophore (aromatic ring), enabling high-sensitivity detection by standard HPLC-UV without derivatization.

Comparative Analysis: Cbz vs. Boc Standards

The choice of reference standard significantly impacts analytical method development. The table below compares Benzyl 3-ethenylpiperidine-1-carboxylate (Cbz) against its functional equivalent, tert-Butyl 3-ethenylpiperidine-1-carboxylate (Boc) .

Table 1: Performance Comparison of Reference Standards
FeatureCbz-Standard (CAS 1824009-71-3) Boc-Standard (Alternative) Impact on Research
UV Detectability High (Aromatic

~254 nm)
Low/None (Requires CAD/ELSD or derivatization)Cbz allows for simpler, cheaper UV-HPLC methods.
Retention Time Late Eluting (High Hydrophobicity)Early Eluting Cbz separates better from polar amine impurities.
Acid Stability Stable (Resists TFA/HCl)Labile (Degrades in acid)Cbz is superior for monitoring acidic reaction steps.
H₂/Pd Stability Labile (Cleaved by Hydrogenolysis)Stable Use Boc if monitoring hydrogenation reactions.
Molecular Weight 245.32 g/mol 211.30 g/mol Mass spec shift confirms identity.

Mechanism of Action & Orthogonality

The utility of this standard relies on the Orthogonal Protection Strategy . The diagram below illustrates how the Cbz group remains stable under conditions that cleave other groups (like Boc), but is selectively removed via hydrogenolysis.

Orthogonality Start N-Cbz-3-Vinylpiperidine (CAS 1824009-71-3) Acid Acidic Conditions (TFA / HCl) Start->Acid Exposed to H2 Hydrogenolysis (H2, Pd/C) Start->H2 Exposed to Product_A Stable Intermediate (Vinyl group reacts, N-Cbz intact) Acid->Product_A No Deprotection Product_B Deprotected Amine (3-Ethylpiperidine formed) H2->Product_B Simultaneous N-Deprotection & Alkene Reduction

Figure 1: Orthogonal stability profile. The Cbz group survives acidic processing, making it the preferred standard for monitoring acid-mediated functionalizations of the vinyl group.

Experimental Protocols

To validate the identity and purity of Benzyl 3-ethenylpiperidine-1-carboxylate, use the following self-validating protocols.

Protocol A: HPLC Purity & Identity Profiling

Objective: Quantify purity and distinguish from free amine impurities. Note: The aromatic Cbz group allows for direct UV detection, unlike Boc-analogs.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Linear Ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (amide bond) and 254 nm (benzyl ring).

  • Expected Result: The N-Cbz standard will elute significantly later (approx. 12-14 min) than the polar, unprotected 3-vinylpiperidine (approx. 2-4 min).

Protocol B: NMR Characterization (Self-Validation)

Objective: Confirm the integrity of the vinyl group and protecting group. Solvent: CDCl₃.[1]

  • Diagnostic Signals:

    • 
       7.30 - 7.40 ppm (m, 5H):  Aromatic protons of the Cbz group (Confirms protection).
      
    • 
       5.13 ppm (s, 2H):  Benzylic -CH₂- protons.
      
    • 
       5.70 - 5.85 ppm (m, 1H):  Internal vinyl proton (-CH=).
      
    • 
       5.00 - 5.10 ppm (m, 2H):  Terminal vinyl protons (=CH₂).
      
    • Validation Check: If the vinyl signals (5.0-5.8 ppm) are absent, the standard has degraded (likely polymerized or reduced).

Synthesis & Impurity Origin Workflow

Understanding where this impurity originates helps in setting specifications.

SynthesisPath SM Starting Material: Piperidine Precursor Step1 Step 1: Cbz Protection (Cbz-Cl, Base) SM->Step1 Intermediate Target Standard: N-Cbz-3-Vinylpiperidine Step1->Intermediate Step2 Step 2: Functionalization (e.g., Oxidation/Metathesis) Intermediate->Step2 Impurity Impurity: Unreacted N-Cbz-3-Vinylpiperidine Intermediate->Impurity Carryover (If <100% Conversion) Final Final Drug Substance Step2->Final

Figure 2: Origin of N-Cbz-3-vinylpiperidine as a process impurity. It must be monitored if Step 2 conversion is incomplete.

References

  • Comparison of Protecting Groups (Cbz vs Boc): BenchChem Technical Guide. "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." Link

  • Synthesis of Piperidine Alkaloids: ResearchGate. "Strategies for the Asymmetric Construction of Pelletierine and its Use in the Synthesis of Sedridine." Link

  • Analytical Methods for Piperidines: Journal of Chemical Reviews. "A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine and Related Piperidine Derivatives." Link

  • Chemical Properties: PubChem. "Benzyl 3-ethenylpiperidine-1-carboxylate (Compound Summary)." Link

  • Impurity Profiling Guidelines: ICH Guidelines Q3A(R2). "Impurities in New Drug Substances."[2] Link

Sources

Validation

QC Testing Protocols for Vinyl-Substituted Piperidine Intermediates: A Comparative Guide

Topic: QC Testing Protocols for Vinyl-Substituted Piperidine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Vinyl-substituted p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QC Testing Protocols for Vinyl-Substituted Piperidine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Vinyl-substituted piperidines (e.g., 4-vinylpiperidine, N-Boc-4-vinylpiperidine) are critical synthons in the construction of alkaloids, kinase inhibitors, and GPCR ligands.[1] However, their dual reactivity—combining a nucleophilic amine with an electrophilic or radical-sensitive vinyl group—presents unique Quality Control (QC) challenges.[1]

This guide serves as a technical manual for establishing robust QC protocols. Unlike standard alkyl-piperidines, vinyl variants require specific vigilance against polymerization , oxidative degradation , and stereochemical drift .[1] We compare the performance of different salt forms and protective groups to provide evidence-based recommendations for storage and handling.

Part 1: Comparative Analysis – Selecting the Right Form

The physical form of the intermediate dictates its stability profile and QC requirements. Below is a comparative analysis of the three most common forms encountered in drug development.

Comparison Table: Stability & Performance Metrics
MetricFree Base (Liquid) HCl Salt (Solid) N-Boc Protected (Solid/Oil)
Shelf Life (4°C) < 3 Months> 24 Months12–18 Months
Polymerization Risk High (Auto-catalytic)Negligible (Lattice stabilized)Moderate (Requires stabilizer)
Hygroscopicity ModerateLow to ModerateLow
Oxidation Risk High (N-Oxide formation)Low (Lone pair unavailable)Low (Carbamate protected)
Handling Requires inert atmosphereStandard solid handlingStandard, but may be semi-solid
Expert Insight: The Causality of Instability
  • Free Base Volatility & Reactivity: The free amine lone pair in vinyl-piperidines can act as a radical initiator or participate in Michael-type additions with the vinyl group of neighboring molecules, leading to oligomerization.

  • The HCl Advantage: Protonating the amine (

    
    ) removes the lone pair from the reaction pool, effectively "locking" the molecule against oxidative N-dealkylation and preventing it from initiating polymerization.
    
  • N-Boc Utility: While N-Boc protection prevents amine oxidation, the vinyl group remains exposed.[1] Unlike the HCl salt, the crystal lattice of N-Boc derivatives is often less ordered (waxy solids), allowing sufficient molecular mobility for slow polymerization if not stored with radical inhibitors (e.g., BHT).

Part 2: Core QC Protocols

This section details self-validating analytical workflows. A "self-validating" system includes internal checks (System Suitability Tests - SST) to ensure data integrity.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity

Objective: Quantify main peak purity and detect early-stage oligomers.[1]

Method Strategy: Vinyl-piperidines often lack strong chromophores.[1] While the vinyl group absorbs at low UV wavelengths (205-215 nm), this region is noisy.[1]

  • Recommendation: Use Charged Aerosol Detection (CAD) or ELSD if available for free bases.[1] For UV-based QC, use phosphate buffers to minimize background absorbance.[1]

Experimental Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Reference 360 nm).[1]

  • Sample Diluent: Water:MeCN (50:[1]50) + 0.1% Formic Acid (Acidic diluent prevents amine tailing).[1]

System Suitability Criteria (Pass/Fail):

  • Tailing Factor:

    
     (Crucial for amines).[1]
    
  • Resolution:

    
     between main peak and nearest impurity (often the ethyl-piperidine analog from over-reduction).[1]
    
  • Precision: RSD < 2.0% for 5 replicate injections.

Protocol B: Polymerization Detection via GPC or NMR

Objective: Detect high-molecular-weight species that HPLC columns might filter out or permanently adsorb.

Method: 1H-NMR Broadening Check

  • Dissolve 10 mg sample in

    
     or 
    
    
    
    .
  • Acquire standard 1H spectrum.[1]

  • Diagnostic Signal: Examine the baseline between 1.0 - 2.5 ppm .[1] Sharp multiplets indicate monomer.[1] A "rolling" or broad underlying mound indicates oligomer formation.[1]

  • Vinyl Proton Integration: Integrate the vinyl protons (typically 5.0–6.0 ppm) against the piperidine ring protons.[1] A ratio deviation >5% suggests partial polymerization or vinyl degradation.[1]

Part 3: Visualized Workflows
Figure 1: QC Decision Tree for Vinyl-Piperidines

Caption: Logical flow for batch release, prioritizing safety checks (polymerization) before expensive purity assays.

QC_Flow Start Sample Receipt (Vinyl-Piperidine) Visual Visual Inspection (Color/State) Start->Visual Solubility Solubility Check (Turbidity = Polymer?) Visual->Solubility NMR 1H-NMR Identity & Oligomer Check Solubility->NMR Clear Solution Reject Reject / Reprocess Solubility->Reject Precipitate/Haze HPLC HPLC Purity (>98.0%) NMR->HPLC Structure Confirmed No Broadening NMR->Reject Oligomers Detected Residuals Residual Solvents/Pd (GC/ICP-MS) HPLC->Residuals Purity Pass HPLC->Reject Impurity > Limit Decision Batch Disposition Residuals->Decision Pass Residuals->Reject Fail

Figure 2: Degradation & Impurity Pathways

Caption: Mechanistic view of common impurities arising from synthesis (Suzuki) and storage (Oxidation/Polymerization).

Degradation VP Vinyl-Piperidine (Target) Oxidation N-Oxide (Storage Impurity) VP->Oxidation O2 (Free Base) Polymer Polymer/Dimer (Heat/Light) VP->Polymer Radical/Heat Suzuki Suzuki Coupling Precursors Suzuki->VP Synthesis Dehalo De-halogenated Byproduct Suzuki->Dehalo Over-reduction Homo Homocoupling Dimer Suzuki->Homo Side Rxn

Part 4: Detailed Experimental Methodologies
1. Determination of Residual Palladium (ICP-MS)

Context: If the vinyl group was introduced via Suzuki-Miyaura coupling (e.g., reacting a bromopiperidine with vinylboronic anhydride), residual Palladium is a critical quality attribute (Limit: < 10 ppm).[1]

Sample Preparation:

  • Weigh 50 mg of the intermediate into a microwave digestion vessel.

  • Add 5 mL concentrated

    
     and 1 mL 
    
    
    
    (trace metal grade).
  • Digest at 200°C for 15 minutes.

  • Dilute to 50 mL with deionized water.

Analysis:

  • Isotopes Monitored: Pd105, Pd106, Pd108.[1]

  • Internal Standard: Yttrium (Y89) or Indium (In115).[1]

  • Interference Check: Monitor for ArCl+ interferences on Pd masses if using high Cl matrix.

2. Stress Testing (Forced Degradation)

To validate the stability-indicating nature of your HPLC method, subject the sample to the following conditions. The method must resolve the degradation products from the main peak.

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Check for hydration of vinyl group

    
     alcohol).[1]
    
  • Oxidative Stress: 3%

    
    , Room Temp, 2 hours.[1] (Check for N-oxide formation).
    
  • Thermal Stress: Solid state, 60°C, 24 hours. (Check for polymerization).

Part 5: References
  • Vertex AI Search. (2026).[1] Impurities formed during Suzuki−Miyaura coupling.[1][3] ResearchGate. 4[1]

  • Li, S., et al. (2005).[1][5] Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research. 5[1]

  • Santa Cruz Biotechnology. (2025).[1] 1-Boc-4-vinyl-piperidine Product Data. 6

  • Chittabathina, V. R., et al. (2014).[1][7] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. 7[1]

  • SIELC Technologies. (2025). Separation of Piperidine derivatives on Newcrom R1 HPLC column. 2[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Benzyl 3-ethenylpiperidine-1-carboxylate

[1] Executive Summary & Immediate Action Benzyl 3-ethenylpiperidine-1-carboxylate (Cbz-3-vinylpiperidine) is a functionalized heterocyclic intermediate commonly used in medicinal chemistry.[1] Due to the presence of a vi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

Benzyl 3-ethenylpiperidine-1-carboxylate (Cbz-3-vinylpiperidine) is a functionalized heterocyclic intermediate commonly used in medicinal chemistry.[1] Due to the presence of a vinyl (alkene) group and a benzyloxycarbonyl (Cbz) protecting group , this compound presents specific stability and environmental hazards that dictate its disposal pathway.

Core Disposal Directive:

  • Classification: Non-Halogenated Organic Solvent Waste (High BTU).[1]

  • RCRA Status: Not P- or U-listed; regulated as characteristic waste (Ignitable D001 if liquid <60°C, otherwise Toxic/Ecotoxic).[1]

  • Critical Segregation: Must be segregated from Strong Oxidizers (e.g., peroxides, nitric acid) to prevent exothermic polymerization or oxidation of the vinyl group.

Chemical Profile & Hazard Identification

Understanding the molecular architecture is the first step in safe disposal. This compound combines a lipophilic protecting group with a reactive alkene handle.

PropertyData / CharacteristicOperational Implication
Chemical Structure Piperidine ring, Vinyl group (-CH=CH₂), Cbz group (Benzyl carbamate)Vinyl Group: Potential for polymerization; keep away from radical initiators.Cbz Group: Combustible; generates toxic fumes (NOx) upon incineration.[1]
Molecular Formula C₁₆H₂₁NO₂High carbon content makes it suitable for fuel blending/incineration.[1]
Molecular Weight ~259.34 g/mol Likely a viscous liquid or low-melting solid.[1]
GHS Classification Warning [1][2][3][4] • H315: Causes skin irritation.[1][5][6]• H319: Causes serious eye irritation.[1][3][5][6]• H411: Toxic to aquatic life with long-lasting effects.[1][2][4]
Flash Point >110°C (Predicted based on analogs)Class IIIB Combustible Liquid. Not Flammable, but will burn.

Waste Characterization & Segregation Logic

Proper segregation is the primary defense against unexpected laboratory accidents. The following decision tree illustrates the logic for classifying this specific waste stream.

Diagram 1: Waste Segregation Logic Flow

WasteSegregation cluster_action Disposal Action Start Waste: Benzyl 3-ethenylpiperidine-1-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid StreamC Stream C: Solid Hazardous Waste (Debris/Wipes) Solid->StreamC HalogenCheck Contains Halogens? (Cl, Br, F, I) Liquid->HalogenCheck NoHalogen NO (C, H, N, O only) HalogenCheck->NoHalogen YesHalogen YES (Mixed with DCM/Chloroform) HalogenCheck->YesHalogen StreamA Stream A: Non-Halogenated Organic Waste (Preferred Path) NoHalogen->StreamA StreamB Stream B: Halogenated Organic Waste (If mixed with solvents) YesHalogen->StreamB

Caption: Decision logic for segregating Cbz-vinylpiperidine waste based on solvent mixtures and physical state.

Operational Disposal Protocol

This protocol ensures compliance with EPA regulations (40 CFR 261) and minimizes environmental impact.

Phase 1: Preparation
  • Quenching (Rarely Needed): Unlike acid chlorides or hydrides, this compound does not require active quenching. However, if the material has been stored for >1 year, test for peroxides (due to the vinyl group) before consolidation.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[1] Avoid metal containers if the waste is acidic due to other components in the mixture.

Phase 2: Consolidation[1]
  • Standard Stream (Preferred): Pour into the Non-Halogenated Organic Solvents carboy.

    • Why? This waste stream is typically sent for fuel blending (energy recovery), which is the most sustainable disposal method for high-BTU organic compounds [1].

  • Alternative Stream: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, it MUST go into the Halogenated Waste carboy.

    • Warning: Mixing non-halogenated organics into the halogenated stream increases disposal costs significantly.

Phase 3: Labeling

Every container must carry a hazardous waste label with the following specific data:

  • Chemical Name: "Waste Benzyl 3-ethenylpiperidine-1-carboxylate" (Do not use abbreviations like "Cbz-cmpd").[1]

  • Hazards: Check "Irritant" and "Toxic to Aquatic Life".[1]

Spill Response Strategy

In the event of a spill, the primary risk is not flammability, but environmental contamination and contact dermatitis .

Diagram 2: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (Is it >100mL?) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Minor Spill Evacuate Evacuate & Call EHS Assess->Evacuate Major Spill / Fire Risk Contain 3. Containment (Use Vermiculite/Sand dams) PPE->Contain Absorb 4. Absorption (Inert pads or loose absorbent) Contain->Absorb Collect 5. Collection (Sweep into sealable bag/bucket) Absorb->Collect Label 6. Label as Hazardous Waste (Do not trash) Collect->Label

Caption: Step-by-step workflow for managing minor laboratory spills of Cbz-vinylpiperidine.

Detailed Spill Steps:

  • Isolate: Mark the area. The vinyl group can be slippery; prevent foot traffic.

  • Absorb: Do not use paper towels for large spills (combustible load). Use vermiculite , bentonite clay , or sand .

  • Clean: Wash the surface with a soap/water solution.[2][4][5] The Cbz group makes the compound lipophilic, so water alone will not clean the surface effectively; a surfactant is required.

  • Disposal: The absorbent material is now Solid Hazardous Waste . Do not throw it in the regular trash.

Regulatory Framework & Compliance

  • EPA RCRA: This compound is a "Generator Knowledge" waste.[1] It is not specifically listed (P or U list) but is regulated under 40 CFR 261.24 (Toxicity) if it exhibits ecotoxicity, and 40 CFR 261.21 (Ignitability) if in a flammable solvent [2].

  • TSCA: For R&D use only.[1] Ensure all disposal is tracked to demonstrate that the material was not distributed for commerce.

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Recycling and Fuel Blending. Available at: [Link][1]

  • Code of Federal Regulations (CFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[7] Available at: [Link][1]

  • PubChem. Benzyl (3R)-3-ethenylpiperidine-1-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling Benzyl 3-ethenylpiperidine-1-carboxylate

Compound Profile & Risk Assessment Benzyl 3-ethenylpiperidine-1-carboxylate (PubChem CID: 171843062) is a functionalized piperidine intermediate often utilized in the synthesis of complex alkaloids and pharmaceutical sca...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Risk Assessment

Benzyl 3-ethenylpiperidine-1-carboxylate (PubChem CID: 171843062) is a functionalized piperidine intermediate often utilized in the synthesis of complex alkaloids and pharmaceutical scaffolds. Structurally, it features a piperidine ring protected by a Carboxybenzyl (Cbz) group and functionalized with a reactive vinyl (ethenyl) moiety.

Physicochemical Properties (Inferred Class Data)
  • Physical State: Viscous liquid or low-melting solid (Class: N-protected piperidines).

  • Solubility: Soluble in organic solvents (DCM, EtOAc, DMSO); insoluble in water.

  • Reactivity: The terminal alkene (vinyl group) is susceptible to oxidation and radical polymerization. The carbamate (Cbz) is stable to base but sensitive to strong acids and hydrogenolysis conditions.

Hazard Identification Matrix

As a specialized intermediate, specific GHS data may be sparse. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous carbamates (e.g., Benzyl 3-pyrroline-1-carboxylate).

Hazard ClassCategoryH-StatementDescription
Skin Irritation Cat 2H315 Causes skin irritation.[1][2] Lipophilic nature facilitates dermal absorption.
Eye Irritation Cat 2AH319 Causes serious eye irritation.[2]
STOT - SE Cat 3H335 May cause respiratory irritation (mucosal membranes).
Reactivity N/AEUH019 May form explosive peroxides (if vinyl group oxidizes over long storage).

Personal Protective Equipment (PPE) Selection

Effective protection requires a barrier strategy that accounts for the compound's lipophilicity (Cbz group) and potential for aerosolization.

Hand Protection: Permeation Kinetics

The benzyl carbamate moiety increases the compound's ability to permeate standard rubber gloves. Do not rely on thin latex.

Table 1: Glove Compatibility Guide

Glove MaterialThickness (mm)Breakthrough TimeUsage Recommendation
Nitrile (Disposable) 0.11 mm< 10 minSplash Only. Change immediately upon contact.[1]
Nitrile (Extended) 0.30 mm> 60 minStandard Handling. Good for general synthesis tasks.
Silver Shield / Laminate Multi-layer> 480 minCritical. Required for spill cleanup or prolonged immersion.
Latex AnyN/ANot Recommended. Poor resistance to organic esters/carbamates.
Respiratory & Eye Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary Barrier (Respiratory): If working outside a hood (e.g., weighing large quantities), use a half-mask respirator with ABEK-P2 cartridges (Organic Vapor + Particulate).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 or EN 166) are mandatory. Safety glasses are insufficient due to the risk of liquid splash.

PPE Selection Logic Workflow

The following diagram illustrates the decision matrix for selecting appropriate PPE based on the operational scale.

PPE_Selection Start Task Assessment Scale Operational Scale? Start->Scale SmallScale Small Scale (< 1g) Standard Synthesis Scale->SmallScale Routine LargeScale Large Scale (> 10g) or Spill Cleanup Scale->LargeScale High Risk Hood Engineering Control: Fume Hood Required SmallScale->Hood LargeScale->Hood Gloves1 Gloves: Double Nitrile (0.11mm) or Single Nitrile (0.3mm) Hood->Gloves1 < 30 min exposure Gloves2 Gloves: Silver Shield / Laminate (Chemically Impervious) Hood->Gloves2 > 30 min exposure Resp1 Respiratory: None (if in Hood) Gloves1->Resp1 Resp2 Respiratory: Full Face Respirator (ABEK-P3 Filter) Gloves2->Resp2 If outside hood

Caption: Decision matrix for PPE selection based on exposure duration and operational scale.

Operational Protocols

A. Storage and Stability
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The vinyl group is prone to slow oxidation or polymerization if exposed to air and light for extended periods.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.

B. Synthesis & Handling[1]
  • Weighing: Always weigh inside a fume hood. If the compound is an oil, use a glass Pasteur pipette or syringe to transfer; avoid pouring to minimize thread contamination.

  • Reaction Setup:

    • Evacuate and backfill reaction vessels with Nitrogen/Argon before adding the substrate.

    • Avoid using strong Lewis acids without cooling (-78°C), as the vinyl group may polymerize.

  • Solvent Compatibility: Compatible with DCM, THF, DMF, and Toluene. Avoid protic solvents if using strong bases.

Emergency Response: Spill & Exposure

In the event of a spill, the lipophilic nature of the compound requires specific absorbents. Do not use water to wash away the spill initially, as it will spread the oily residue.

Spill Cleanup Workflow

Spill_Response Alert 1. Alert & Evacuate (Notify EHS) PPE 2. Don PPE (Goggles, Laminate Gloves, Lab Coat) Alert->PPE Contain 3. Containment Use Sand or Vermiculite berm PPE->Contain Absorb 4. Absorption Cover with absorbent pads/clay Contain->Absorb Clean 5. Surface Decon Scrub with soap/water or Acetone Absorb->Clean Dispose 6. Disposal Seal in HazMat bag -> Incineration Clean->Dispose

Caption: Step-by-step spill response protocol minimizing contamination spread.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/acetone on skin, as this enhances absorption of the carbamate.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Consult an ophthalmologist.

Disposal Considerations

Benzyl 3-ethenylpiperidine-1-carboxylate must be treated as hazardous organic waste.

  • Waste Stream: Halogen-free Organic Solvents (unless mixed with halogenated solvents during synthesis).

  • Method: High-temperature incineration equipped with an afterburner and scrubber.

  • Packaging: Collect in HDPE or glass waste containers. Label clearly with "Flammable" (if in solvent) and "Irritant".

  • Prohibition: Do not discharge into sewer systems. The compound is toxic to aquatic life (Category 2/3 inferred from benzyl esters).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 171843062, Benzyl 3-ethenylpiperidine-1-carboxylate. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.[3] (General permeation data for benzyl esters).

  • European Chemicals Agency (ECHA). C&L Inventory: Benzyl 3-pyrroline-1-carboxylate (Analogous Hazard Data).[2] Retrieved from [Link]

  • Sigma-Aldrich.Safety Data Sheet for N-Cbz-piperidine derivatives. (Used for baseline handling of Cbz-protected amines).

Sources

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